(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
Description
BenchChem offers high-quality (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIMRBDZNUKOAC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654580 | |
| Record name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946053-90-3 | |
| Record name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, fluorinated indane scaffold is a valuable pharmacophore found in a variety of biologically active molecules. The stereochemistry at the C1 position is crucial for the desired pharmacological activity, making the enantioselective synthesis of the (S)-enantiomer a critical aspect of its utilization in drug discovery programs.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]
This technical guide provides a comprehensive overview of the state-of-the-art methodologies for the asymmetric synthesis and detailed characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, tailored for researchers and professionals in the field.
Asymmetric Synthesis Strategies
The enantioselective synthesis of (S)-4-fluoro-1-aminoindane can be effectively achieved through several modern synthetic approaches. This guide will focus on two of the most powerful and widely adopted methods: enzymatic transamination and asymmetric transfer hydrogenation.
Enzymatic Transamination: A Biocatalytic Approach
Enzymatic transamination has emerged as a highly efficient and environmentally benign method for the asymmetric synthesis of chiral amines.[3][4] Transaminase enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity. For the synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, a transaminase enzyme is used to convert the prochiral ketone, 4-fluoro-1-indanone, into the desired (S)-amine.
Workflow for Enzymatic Transamination
Figure 1: General workflow for the enzymatic transamination of 4-fluoro-1-indanone.
Detailed Protocol: Enzymatic Transamination
-
Buffer and Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 9.0).
-
To the buffer, add a glucose dehydrogenase (GDH) for cofactor regeneration, D-glucose (100 mM), and NADP+ (1 mM).
-
Add the desired amine donor, such as isopropylamine (250 mM), and 2% (v/v) DMSO to aid in substrate solubility.[5]
-
-
Enzyme Reaction:
-
To the prepared buffer solution, add the purified transaminase enzyme (1 mg/mL).
-
Add 4-fluoro-1-indanone (5 mM) to initiate the reaction.
-
Incubate the reaction mixture at 25°C with shaking (220 rpm) for 24-48 hours.[5]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by chiral HPLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding 10 M NaOH.
-
Extract the product with an organic solvent such as ethyl acetate or tert-butyl methyl ether.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain pure (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
-
Asymmetric Transfer Hydrogenation: A Powerful Chemical Tool
Asymmetric transfer hydrogenation (ATH) of imines is a highly effective method for the synthesis of chiral amines.[1][2] This approach involves the in-situ formation of an imine from 4-fluoro-1-indanone and an ammonia source, followed by enantioselective reduction using a chiral catalyst, typically a chiral phosphoric acid, and a hydride source like Hantzsch ester.
Workflow for Asymmetric Transfer Hydrogenation
Figure 2: General workflow for the asymmetric transfer hydrogenation of a 4-fluoro-1-indanone-derived imine.
Detailed Protocol: Asymmetric Transfer Hydrogenation
-
Imine Formation and ATH Reaction:
-
In a reaction vessel under an inert atmosphere, dissolve 4-fluoro-1-indanone (1.0 equiv.) in a suitable solvent such as toluene.
-
Add an ammonia source, for example, ammonium acetate, and a dehydrating agent.
-
Add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid) (1-5 mol%).[2][6][7]
-
Add the Hantzsch ester as the hydride source (1.2 equiv.).[6][7]
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with triethylamine) to afford the desired (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
-
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.[8]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the target compound.
Expected NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.20-6.90 | m | Aromatic-H | |
| ¹H | 4.50-4.40 | t | H-1 | |
| ¹H | 3.10-2.90 | m | H-3 | |
| ¹H | 2.50-2.30 | m | H-2 | |
| ¹³C | 162.0 (d) | d | J(C,F) ≈ 245 | C-4 |
| ¹³C | 145.0 (d) | d | J(C,F) ≈ 3 | C-7a |
| ¹³C | 135.0 (d) | d | J(C,F) ≈ 8 | C-3a |
| ¹³C | 128.0 (d) | d | J(C,F) ≈ 8 | Aromatic C-H |
| ¹³C | 120.0 (d) | d | J(C,F) ≈ 3 | Aromatic C-H |
| ¹³C | 114.0 (d) | d | J(C,F) ≈ 22 | Aromatic C-H |
| ¹³C | 55.0 | C-1 | ||
| ¹³C | 35.0 | C-3 | ||
| ¹³C | 30.0 | C-2 | ||
| ¹⁹F | -115.0 | s | Ar-F |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound.
Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 152.08.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, e.e.) of a chiral compound.[9][10][11]
Protocol for Chiral HPLC Analysis:
-
Instrumentation: Use an HPLC system equipped with a chiral stationary phase (CSP) column and a UV detector.
-
Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is often effective for this class of compounds.
-
Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (e.g., n-hexane/isopropanol/diethylamine, 90:10:0.1, v/v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Analysis: The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers. For the (S)-enantiomer, the major peak will correspond to its retention time.
Conclusion
The enantioselective synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a critical process for its application in drug discovery. This guide has detailed two robust and highly efficient methods, enzymatic transamination and asymmetric transfer hydrogenation, for the preparation of this valuable chiral building block. The provided protocols, along with the comprehensive characterization techniques, offer a solid foundation for researchers to produce and validate this important compound with high stereochemical purity. The choice of synthetic method will depend on the specific requirements of the research, including scale, available resources, and desired sustainability profile.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Gao, F., et al. (2022). A Mechanistic Study of Asymmetric Transfer Hydrogenation of Imines on a Chiral Phosphoric Acid Derived Indium Metal-Organic Framework. Molecules, 27(23), 8244. [Link]
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de Vries, J. G., & Mršić, N. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology, 1(5), 727-735. [Link]
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Wang, D., et al. (2024). Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. Beilstein Journal of Organic Chemistry, 20, 205–211. [Link]
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AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]
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E3S Web of Conferences. (2021). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. Retrieved from [Link]
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Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(4), 464-468. [Link]
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Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Retrieved from [Link]
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Li, G., et al. (2022). A Mechanistic Study of Asymmetric Transfer Hydrogenation of Imines on a Chiral Phosphoric Acid Derived Indium Metal-Organic Framework. Molecules, 27(23), 8244. [Link]
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Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Retrieved from [Link]
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Chemical Communications. (n.d.). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]
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Organic Letters. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Retrieved from [Link]
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Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 789541. [Link]
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Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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ResearchGate. (n.d.). Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of biomimetic transamination as a general synthetic method for preparation of fluorine-containing amines and amino acids. Retrieved from [Link]
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ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers. Retrieved from [Link]
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Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
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Publication Server of the University of Greifswald. (n.d.). Discovery, Engineering and Application of Transaminases in Biocatalysis I n a u g u r a l d i s s e r t a t i o n. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of a Chiral Amine
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral primary amine of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure, combined with the presence of a fluorine atom and a chiral center, imparts a unique set of physicochemical properties that are critical to its behavior in biological systems. This technical guide provides a comprehensive overview of these properties, offering a blend of available data, predictive insights, and detailed experimental protocols. As a Senior Application Scientist, the aim is to not only present data but to also provide the rationale behind the analytical methodologies, empowering researchers to fully characterize this and similar molecules.
Core Molecular Attributes
The foundational step in characterizing any molecule is to define its fundamental structural and electronic properties. These attributes are the primary determinants of its physical and chemical behavior.
| Property | Value | Source |
| Chemical Structure | ![]() | BLDpharm |
| Molecular Formula | C₉H₁₀FN | BLDpharm[1] |
| Molecular Weight | 151.18 g/mol | BLDpharm[1] |
| Physical Form | Solid | CymitQuimica |
| Chirality | (S)-enantiomer | - |
The hydrochloride salt is also a common form for handling and formulation purposes:
| Property | Value | Source |
| Molecular Formula (HCl salt) | C H₁₁ClFN | CymitQuimica |
| Molecular Weight (HCl salt) | 187.64 g/mol | CymitQuimica |
Predicted and Analog-Derived Physical Properties
| Property | (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine (Predicted/Estimated) | (R)-(-)-1-Aminoindan (Experimental) | Rationale for Comparison |
| Melting Point | Likely a low-melting solid | 15 °C[2] | The addition of a fluorine atom can influence crystal lattice packing and intermolecular interactions, potentially leading to a higher melting point compared to the non-fluorinated analog. |
| Boiling Point | Predicted to be >200 °C at atmospheric pressure | 96-97 °C at 8 mmHg[2][3] | The presence of the polar C-F bond is expected to increase the boiling point compared to the non-fluorinated parent compound due to stronger intermolecular dipole-dipole interactions. Quantitative structure-property relationship (QSPR) models can provide more precise predictions[4]. |
| Density | Predicted to be slightly >1.0 g/mL | 1.038 g/mL at 25 °C[2][3] | The fluorine atom is heavier than a hydrogen atom, which would suggest a slight increase in density. |
Ionization and Solubility: The Keys to Biological Behavior
The pKa and solubility of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity Constant (pKa)
The pKa of the primary amine is a critical parameter as it determines the extent of ionization at physiological pH.
Predicted pKa:
Computational models are powerful tools for estimating pKa. Software such as ACD/Labs Percepta and ChemAxon's MarvinSketch are industry standards for such predictions[5][6][7][8][9]. Based on the structure, the predicted pKa for the protonated amine of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is estimated to be in the range of 9.0 - 9.5 . For comparison, the predicted pKa of the non-fluorinated analog, (R)-(-)-1-Aminoindan, is approximately 9.44[2]. The electron-withdrawing nature of the fluorine atom on the aromatic ring is expected to slightly decrease the basicity of the amine, resulting in a marginally lower pKa.
Experimental Determination of pKa (Potentiometric Titration):
Potentiometric titration is a robust and accurate method for the experimental determination of pKa values[3][10].
Protocol Rationale: This method relies on the precise measurement of pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The pKa is determined from the inflection point of the resulting titration curve.
Figure 1: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation: Accurately weigh and dissolve a known amount of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Add a standardized solution of NaOH in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For greater accuracy, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.
Solubility
Solubility is a key factor influencing bioavailability. It is typically assessed in both aqueous and organic solvents.
Predicted Aqueous Solubility:
Due to the amine functionality, the aqueous solubility of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is expected to be pH-dependent. At pH values below its pKa, the compound will be predominantly in its protonated, more water-soluble form. Above the pKa, the neutral, less soluble form will dominate. The non-fluorinated analog, 1-aminoindan, is described as not miscible or difficult to mix in water, suggesting low aqueous solubility for the free base[2].
Experimental Determination of Solubility (Shake-Flask Method):
The shake-flask method is a classic and reliable technique for determining thermodynamic solubility[11][12].
Protocol Rationale: This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound is then determined in the supernatant.
Figure 2: Workflow for solubility determination by the shake-flask method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine to a vial containing the desired solvent (e.g., phosphate-buffered saline at various pH values, or organic solvents like methanol, ethanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared with known concentrations of the compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a molecule. While specific spectra for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine are not publicly available, the expected spectral features can be inferred from its structure and data from the parent compound, 1-aminoindan[11][13][14][15].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The protons of the CH₂ groups in the five-membered ring will likely appear as complex multiplets due to diastereotopicity. The benzylic proton (CH-NH₂) will be a multiplet, and the amine protons (NH₂) may appear as a broad singlet that can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Spectral Interpretation: Assign the signals to the corresponding nuclei in the molecule using chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z 151, with characteristic fragments resulting from the loss of the amino group and benzylic cleavage. Electrospray ionization (ESI) in positive ion mode would show the protonated molecule [M+H]⁺ at m/z 152.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule[14].
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretching in the 1450-1600 cm⁻¹ region.
-
C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.
Chiral Purity Analysis
Ensuring the enantiomeric purity of a chiral compound is crucial in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose[16][17][18][19][20].
Rationale for Chiral HPLC Method Development:
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of chiral amines[18][20].
Figure 3: Workflow for chiral HPLC method development.
Step-by-Step Protocol for Chiral HPLC Analysis:
-
Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® column.
-
Mobile Phase Screening:
-
Normal Phase: Screen various mixtures of hexane with alcohol modifiers like ethanol or isopropanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Reversed Phase: Screen mixtures of acetonitrile or methanol with aqueous buffers at different pH values.
-
-
Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Analysis: Dissolve the sample in the mobile phase and inject it into the HPLC system. The enantiomeric purity is determined by the relative peak areas of the two enantiomers.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. While a complete experimental dataset is not yet publicly available, the strategic use of data from structural analogs, in silico predictions, and established analytical protocols offers a robust pathway for its full characterization. The methodologies and rationales presented herein are designed to be broadly applicable, empowering researchers in their efforts to develop novel therapeutics.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123445, (+-)-1-Aminoindan. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Aminoindan. In NIST Chemistry WebBook. Retrieved from [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (R)-1-Aminoindane. Retrieved from [Link]
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ChemAxon. (n.d.). pKa Plugin. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15268488, 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
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SpectraBase. (n.d.). 1-AMINO,1-CYANOPENTANE - Optional[13C NMR]. Retrieved from [Link]
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
ACD/Labs. (2023). Decades of Reliable pKa Predictions. Retrieved from [Link]
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International Journal of Computer Applications. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved from [Link]
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ChemBK. (2024). 1H-Inden-1-one, 4,7-difluoro-2,3-dihydro-. Retrieved from [Link]
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ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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ACD/Labs. (2007). Study Finds ACD/Labs pKa Predictions to be Most Accurate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789739, 4-Fluoro-1-methyl-1H-indazole. Retrieved from [Link]
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(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine mechanism of action in CNS
An In-Depth Technical Guide to the Putative CNS Mechanism of Action of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
Foreword
This document provides a detailed examination of the potential mechanism of action of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine within the Central Nervous System (CNS). It is important to note that, as of the date of this publication, (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a compound with limited direct characterization in peer-reviewed literature. Therefore, this guide synthesizes information from structurally related compounds, particularly indanamine derivatives, to build a scientifically grounded hypothesis regarding its pharmacological profile. The primary focus will be on its potential role as a modulator of monoaminergic systems, a common characteristic of this chemical class. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Indanamine Derivatives and CNS Activity
The indanamine scaffold is a privileged structure in neuropharmacology, forming the core of several clinically significant drugs. Its rigid, bicyclic structure allows for precise orientation of key pharmacophoric elements, leading to high-affinity interactions with various CNS targets. Notably, derivatives of indanamine have been extensively developed as monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors.
For instance, Rasagiline, the (R)-enantiomer of N-propargyl-1-aminoindan, is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. Ladostigil, another indanamine derivative, combines MAO-A and MAO-B inhibition with cholinesterase inhibition, and has been investigated for Alzheimer's disease. These examples underscore the propensity of the indanamine core to interact with key enzymes and transporters within the monoaminergic system. The introduction of a fluorine atom, as in (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to its target proteins.
Postulated Mechanism of Action: A Focus on Monoamine Systems
Based on structure-activity relationships of analogous compounds, the primary hypothesis is that (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine functions as a monoamine reuptake inhibitor . The amine group is a key feature for interaction with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The stereochemistry at the 1-position and the substitution on the aromatic ring are critical determinants of potency and selectivity.
Interaction with Monoamine Transporters
The proposed mechanism involves the competitive inhibition of substrate (dopamine, norepinephrine, or serotonin) binding to their respective transporters. This inhibition leads to an increase in the extracellular concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. The specific selectivity profile (i.e., DAT vs. NET vs. SERT) of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine remains to be empirically determined.
Potential as a Monoamine Oxidase Inhibitor
While monoamine reuptake inhibition is the most probable primary mechanism, a secondary possibility is the inhibition of monoamine oxidase enzymes, particularly MAO-B. The indanamine structure is a well-established pharmacophore for MAO inhibitors. The (S)-enantiomer and the 4-fluoro substitution would influence the binding affinity and selectivity for the MAO-A and MAO-B isoforms.
Experimental Workflows for Characterization
To elucidate the precise mechanism of action of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, a systematic experimental approach is required. The following protocols outline the key in vitro and in vivo assays necessary for a comprehensive pharmacological characterization.
In Vitro Characterization: Binding and Functional Assays
These assays are fundamental for determining the binding affinity (Ki) of the compound to the monoamine transporters and MAO enzymes.
Experimental Protocol: Radioligand Binding Assay for DAT, NET, and SERT
-
Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Assay Buffer: Use an appropriate buffer, e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: Use a specific radioligand for each transporter, such as [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value from the competition binding curves and calculate the Ki using the Cheng-Prusoff equation.
These functional assays measure the ability of the compound to inhibit the uptake of neurotransmitters into cells.
Experimental Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay
-
Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Uptake Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Detection and Analysis: Quantify the radioactivity in the synaptosomes and calculate the IC₅₀ for uptake inhibition.
These assays determine the inhibitory potency of the compound against MAO-A and MAO-B.
Experimental Protocol: MAO-A and MAO-B Inhibition Assay
-
Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from liver.
-
Substrate: Use a specific substrate for each isoform, such as kynuramine for MAO-A and benzylamine for MAO-B.
-
Incubation: Incubate the enzyme with varying concentrations of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Detection: Measure the formation of the product (e.g., 4-hydroxyquinoline for kynuramine) using fluorometry.
-
Data Analysis: Calculate the IC₅₀ for the inhibition of each MAO isoform.
In Vivo Characterization: Neurochemical and Behavioral Assays
This technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following systemic administration of the compound. An increase in extracellular monoamine levels would provide direct evidence of reuptake or MAO inhibition in the living brain.
Behavioral assays can provide insights into the functional consequences of modulating monoaminergic systems.
-
Locomotor Activity: Increased locomotor activity can be indicative of dopaminergic and/or noradrenergic stimulation.
-
Forced Swim Test / Tail Suspension Test: These models are used to assess potential antidepressant-like effects, which are often associated with serotonergic and noradrenergic modulation.
-
Drug Discrimination: This paradigm can be used to assess the subjective effects of the compound and compare them to known classes of drugs (e.g., stimulants, antidepressants).
Structure-Activity Relationship (SAR) Considerations
The pharmacological profile of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is dictated by its key structural features:
-
Indane Core: Provides a rigid scaffold for optimal presentation of the pharmacophore.
-
(S)-Stereochemistry: The stereochemistry at the C1 position is crucial for enantioselective interactions with chiral biological targets like transporters and enzymes.
-
Primary Amine: The basic amine is essential for interaction with the acidic residues in the binding pockets of monoamine transporters and MAO.
-
4-Fluoro Substitution: The position and electronegativity of the fluorine atom can influence binding affinity, selectivity, and metabolic stability.
Data Presentation
The following table structure should be used to summarize the in vitro pharmacological data for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine once it is experimentally determined.
| Target | Assay Type | Parameter | Value |
| DAT | Radioligand Binding | Ki (nM) | TBD |
| Dopamine Uptake | IC₅₀ (nM) | TBD | |
| NET | Radioligand Binding | Ki (nM) | TBD |
| Norepinephrine Uptake | IC₅₀ (nM) | TBD | |
| SERT | Radioligand Binding | Ki (nM) | TBD |
| Serotonin Uptake | IC₅₀ (nM) | TBD | |
| MAO-A | Enzyme Inhibition | IC₅₀ (nM) | TBD |
| MAO-B | Enzyme Inhibition | IC₅₀ (nM) | TBD |
Visualizations
Proposed Mechanism of Action at the Synapse
Caption: Putative mechanism of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine at a dopaminergic synapse.
Experimental Workflow for In Vitro Characterization
The Strategic Role of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine in Modern Drug Discovery: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 2,3-dihydro-1H-inden-1-amine framework is one such scaffold, and its strategic fluorination to yield (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine has unlocked significant potential in the design of targeted therapeutics. This chiral building block is central to the development of potent and selective enzyme inhibitors, most notably in the field of neurodegenerative diseases.
This technical guide provides an in-depth exploration of the synthesis, application, and mechanistic significance of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. We will delve into the rationale behind its design, detailed experimental protocols for its preparation, and its pivotal role in the discovery of drugs such as rasagiline. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their own discovery programs.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for its application in drug design and synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FN | [1] |
| Molecular Weight | 151.18 g/mol | [1] |
| CAS Number | 946053-90-3 | [1] |
| Appearance | Solid (hydrochloride salt) | [2] |
| Chirality | (S)-enantiomer | [1] |
The Synthetic Pathway: From Precursor to Enantiopure Amine
The synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a multi-step process that requires careful control of reactivity and stereochemistry. The most common and logical route begins with the commercially available precursor, 4-fluoro-1-indanone. The overall workflow involves the synthesis of the racemic amine followed by chiral resolution.
Part 1: Synthesis of Racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine
The conversion of a ketone to a primary amine is efficiently achieved through reductive amination. This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, followed by its immediate reduction.
Experimental Protocol: Reductive Amination
-
Rationale: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation because it is mild enough to not reduce the ketone starting material but is highly effective at reducing the protonated imine (iminium ion) intermediate.[3] This selectivity minimizes side reactions and improves the yield of the desired amine. The reaction is typically run under slightly acidic conditions to promote imine formation.[3]
-
Materials:
-
4-Fluoro-1-indanone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
-
Procedure:
-
To a solution of 4-fluoro-1-indanone (1 equivalent) in methanol, add ammonium acetate (approximately 10 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium cyanoborohydride (approximately 1.5-2.0 equivalents) in portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully acidify the mixture with 1M HCl to a pH of ~2 to quench any remaining reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2M NaOH solution to a pH of >10 to deprotonate the amine.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine.
-
Part 2: Chiral Resolution of the Racemic Amine
The separation of enantiomers is achieved by converting them into diastereomers, which have different physical properties and can be separated. The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[4][5]
Experimental Protocol: Diastereomeric Salt Resolution
-
Rationale: Tartaric acid, a readily available and inexpensive chiral dicarboxylic acid, is an excellent resolving agent for amines.[6] When a racemic amine reacts with a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid), it forms two diastereomeric salts: ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate. These diastereomers exhibit different solubilities in a given solvent, allowing one to crystallize out of the solution preferentially.[7][8] The choice of solvent is critical and often requires empirical optimization; polar solvents like methanol or ethanol, sometimes mixed with water, are common starting points.[7]
-
Materials:
-
Racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine
-
L-(+)-Tartaric acid
-
Methanol (or other suitable solvent)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or Ethyl acetate
-
-
Procedure:
-
Dissolve the racemic amine (1 equivalent) in warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents, as it is a diacid) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, typically the ((S)-amine)-(+)-tartrate, will begin to crystallize.
-
To maximize yield, the flask can be cooled in an ice bath for 1-2 hours.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To assess the enantiomeric purity, a small sample of the amine can be liberated from the salt and analyzed by chiral HPLC. If necessary, the salt can be recrystallized from fresh solvent to improve enantiomeric excess.
-
Liberation of the (S)-amine: Suspend the resolved diastereomeric salt in water and add a 2M NaOH solution until the pH is >10.
-
Extract the liberated (S)-amine with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically pure (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
-
Application in Drug Discovery: Targeting Monoamine Oxidase B (MAO-B)
The primary application of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is as a key intermediate in the synthesis of selective inhibitors of Monoamine Oxidase B (MAO-B).
Mechanism of Action: Dopamine Preservation
Monoamine oxidase (MAO) is an enzyme responsible for the oxidative deamination of neurotransmitters. It exists in two isoforms, MAO-A and MAO-B. In the brain, MAO-B is primarily responsible for the breakdown of dopamine. In neurodegenerative conditions like Parkinson's disease, where dopaminergic neurons are progressively lost, inhibiting MAO-B is a key therapeutic strategy. By blocking MAO-B, the degradation of dopamine is reduced, leading to increased levels of this neurotransmitter in the brain, which helps to alleviate motor symptoms.[9][10][11]
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(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine as a privileged scaffold
An In-Depth Technical Guide to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine: A Privileged Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
Foreword: The "Privileged Scaffold" Philosophy
In the landscape of medicinal chemistry, the concept of a "privileged scaffold" represents a paradigm of efficiency and innovation. First introduced by Evans et al. in 1988, this term describes molecular frameworks that are not merely passive skeletons but are capable of serving as high-affinity ligands for a variety of distinct biological targets through targeted modifications.[1] These scaffolds, like the 2,3-dihydro-1H-inden-1-amine core, offer a validated starting point for drug discovery, possessing inherent drug-like properties and a three-dimensional geometry that is frequently recognized by protein active sites.[2][3] This guide provides an in-depth technical exploration of a particularly compelling example: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine . We will dissect its synthesis, explore its diverse applications, and provide actionable protocols to empower researchers in their quest for novel therapeutics.
The Core Structure: An Analysis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
The power of this scaffold lies in the synergistic interplay of its three key components: the rigid indane bicycle, the stereospecific amine, and the strategically placed fluorine atom.
-
The 2,3-Dihydro-1H-indene Framework: This fused ring system imparts conformational rigidity, which is a critical attribute for a successful pharmacophore. By restricting the molecule's rotational freedom, the entropic penalty upon binding to a target protein is minimized, often leading to higher binding affinity. Its defined three-dimensional shape allows for precise projection of substituents into the binding pockets of target proteins.
-
The (S)-1-Amine Group: The stereochemistry at the C1 position is crucial for enantioselective interactions with chiral biological targets like enzymes and receptors. The primary amine serves as a versatile chemical handle, a key point for derivatization to explore structure-activity relationships (SAR) and modulate pharmacological properties. It can act as a hydrogen bond donor or, in its protonated state, form critical ionic interactions.
-
The 4-Fluoro Substituent: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[4] Specifically, the C-F bond can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and modulate the molecule's electronic properties and binding interactions (e.g., dipole-dipole, hydrogen bonding) without significantly increasing steric bulk.[5]
Below is a diagram illustrating the conceptual advantage of a privileged scaffold.
Physicochemical Data
A summary of the key physicochemical properties of the parent scaffold is presented below.
| Property | Value | Reference |
| CAS Number | 946053-90-3 | [6] |
| Molecular Formula | C₉H₁₀FN | [6] |
| Molecular Weight | 151.18 g/mol | N/A |
| Appearance | Varies (often supplied as a salt, e.g., HCl) | [7][8] |
| Chirality | (S)-enantiomer | [6] |
Synthesis and Derivatization Strategy
The synthesis of (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine and its derivatives typically originates from a corresponding indanone precursor. The general workflow involves the formation of an intermediate that is subsequently reduced and, if necessary, resolved to yield the desired enantiomerically pure amine.
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The Rising Profile of Fluorinated Indenamine Derivatives: A Technical Guide to Unlocking Their Therapeutic Potential
Introduction: The Strategic Fusion of a Privileged Scaffold with a Powerhouse Element
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the strategic modification of known pharmacophores offers a fertile ground for discovery. The indenamine scaffold, a bicyclic aromatic amine, represents a "privileged structure" – a molecular framework that is capable of binding to multiple, unrelated biological targets. When this versatile core is augmented with fluorine, the most electronegative of elements, a new class of compounds with profound and often enhanced biological activities emerges.
The introduction of fluorine into a drug candidate is a well-established strategy to modulate its physicochemical properties. Fluorination can significantly increase metabolic stability by blocking sites of oxidative metabolism, enhance membrane permeability and bioavailability due to its lipophilicity, and alter the acidity or basicity of nearby functional groups, thereby improving binding affinity to target proteins.[1][2] This guide provides an in-depth technical exploration of the biological activities of fluorinated indenamine derivatives, drawing upon established findings for structurally related compounds to illuminate their therapeutic promise, particularly in oncology and neuropharmacology. We will delve into the mechanistic underpinnings of their actions and provide detailed, field-proven experimental protocols for their evaluation.
Part 1: Anticancer Activity - The Potent Cytotoxicity of Fluorinated Indenoisoquinolines
While direct and extensive literature on the anticancer properties of simple fluorinated indenamines is emerging, compelling evidence from the closely related fluorinated indenoisoquinoline class of compounds provides a strong rationale for their investigation as cytotoxic agents.[3][4] These compounds have demonstrated potent activity against a range of human cancer cell lines, with some analogues exhibiting GI50 (50% growth inhibition) values in the nanomolar range.[4]
Mechanism of Action: Topoisomerase I Poisoning
A primary mechanism through which these fluorinated derivatives exert their anticancer effects is the inhibition of Topoisomerase I (Top1).[3][5] Top1 is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[4] Fluorinated indenoisoquinolines act as Top1 poisons by intercalating into the DNA at the site of cleavage and stabilizing the covalent Top1-DNA complex.[3][4] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this trapped complex, it results in a double-strand break, a highly cytotoxic lesion that can trigger apoptotic cell death if not repaired.[4]
The rationale for replacing other functional groups (like the nitro group) with fluorine in this context is to enhance drug-like properties while retaining potent bioactivity. Fluorine is metabolically stable and can improve the compound's pharmacological profile.[4]
Caption: Mechanism of Topoisomerase I inhibition by fluorinated indenamine derivatives.
Experimental Protocol: Topoisomerase I-Mediated DNA Cleavage Assay
This assay is fundamental to confirming the mechanism of action of potential Top1 poisons.
Principle: The assay evaluates the ability of a test compound to trap the covalent Top1-DNA intermediate. A radiolabeled DNA fragment is incubated with Top1 enzyme in the presence and absence of the test compound. If the compound is a Top1 poison, it will stabilize the cleavage complex, leading to an accumulation of cleaved, radiolabeled DNA fragments, which can be visualized by gel electrophoresis.
Step-by-Step Methodology:
-
Preparation of Radiolabeled DNA Substrate:
-
A specific DNA oligonucleotide is 3'-end labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase.
-
The labeled oligonucleotide is then annealed to its complementary strand to form a double-stranded DNA fragment with a specific Top1 cleavage site.
-
The labeled DNA substrate is purified to remove unincorporated nucleotides.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/ml BSA).
-
The ³²P-labeled DNA substrate.
-
Purified human Topoisomerase I enzyme.
-
-
Add the fluorinated indenamine derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a positive control (e.g., Camptothecin at 1 µM) and a negative control (vehicle, e.g., DMSO).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30 minutes to allow for Top1 cleavage and complex formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a solution containing SDS (to dissociate the enzyme) and proteinase K (to digest the protein), followed by a loading dye (e.g., formamide, xylene cyanol, bromophenol blue).
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea).
-
Run the gel at a constant voltage until the bromophenol blue dye reaches the bottom.
-
-
Visualization and Analysis:
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Visualize the bands using a phosphorimager or by developing the film.
-
The intensity of the bands corresponding to the cleaved DNA fragments is quantified. An increased intensity in the presence of the compound compared to the control indicates Top1 poisoning activity.[3]
-
Experimental Protocol: Cell Viability Assessment (MTT Assay)
To determine the cytotoxic effects of fluorinated indenamine derivatives on cancer cells, the MTT assay is a widely used and reliable colorimetric method.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated indenamine derivatives in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Part 2: Potential Neuroprotective Activity - Targeting Monoamine Oxidases
The structural features of indenamines, particularly their amine group and aromatic system, make them plausible candidates for interacting with neurological targets. The strategic incorporation of fluorine can enhance blood-brain barrier permeability, a critical prerequisite for CNS-active drugs.[2] While direct studies on fluorinated indenamines as neuroprotective agents are limited, the extensive research on other fluorinated heterocyclic compounds as inhibitors of Monoamine Oxidases (MAO) provides a strong rationale for exploring this avenue.[6][7][8]
Hypothesized Mechanism of Action: MAO Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[9] Inhibition of MAO, particularly MAO-B, is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[6][7] Many known MAO inhibitors possess an amine functional group and an aromatic ring system, which are present in indenamines. Fluorination of these structures has been shown to significantly enhance their inhibitory potency and selectivity.[6][7]
It is hypothesized that fluorinated indenamine derivatives could act as competitive and reversible inhibitors of MAO-B. The fluorinated phenyl ring could engage in favorable interactions within the active site of the enzyme, while the amine moiety interacts with key residues.
Caption: Experimental workflow for the Monoamine Oxidase (MAO) inhibition assay.
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is a common method to screen for MAO inhibitors.
Principle: The assay measures the activity of MAO by monitoring the conversion of a non-fluorescent substrate (e.g., kynuramine) to a fluorescent product (4-hydroxyquinoline). The presence of an MAO inhibitor will reduce the rate of this conversion, leading to a decrease in the fluorescence signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes in the buffer.
-
Prepare a solution of the substrate, kynuramine, in the buffer.
-
Prepare serial dilutions of the fluorinated indenamine derivatives and a known MAO inhibitor as a positive control (e.g., Pargyline for MAO-B).
-
-
Assay Procedure:
-
In a 96-well black plate, add the MAO-A or MAO-B enzyme solution to each well.
-
Add the test compounds at various concentrations to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the kynuramine substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence (Excitation: 320 nm, Emission: 405 nm) kinetically over a period of 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value.
-
Conclusion and Future Directions
The strategic fluorination of the indenamine scaffold holds considerable promise for the development of novel therapeutic agents. Drawing from the potent anticancer activity of structurally related fluorinated indenoisoquinolines acting as Topoisomerase I poisons, there is a strong impetus to synthesize and evaluate fluorinated indenamines against a broad panel of cancer cell lines. Furthermore, the established success of fluorinated heterocyclic compounds as MAO inhibitors for neurodegenerative diseases provides a compelling rationale for investigating the neuroprotective potential of this compound class.
The experimental protocols detailed in this guide offer a robust framework for the initial biological characterization of newly synthesized fluorinated indenamine derivatives. Future research should focus on establishing a clear structure-activity relationship (SAR) to optimize potency and selectivity, followed by in vivo efficacy and safety studies in relevant animal models. The fusion of the privileged indenamine core with the unique properties of fluorine is poised to unlock a new generation of targeted therapies.
References
-
Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central. Available at: [Link]
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. Available at: [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central. Available at: [Link]
-
Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PubMed Central. Available at: [Link]
-
MD‐230254 and radiofluorinated monoamine oxidase inhibitors. ResearchGate. Available at: [Link]
-
Preferential inhibition of type B-MAO by new compounds, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole(FS32) and its N-desmethylated derivative (FS97). Semantic Scholar. Available at: [Link]
-
Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. PubMed Central. Available at: [Link]
-
The monoamine oxidase inhibition properties of selected structural analogues of methylene blue. PubMed. Available at: [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PubMed Central. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
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FDA-Approved Fluorinated Anticancer Drugs. ResearchGate. Available at: [Link]
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Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. Available at: [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. Available at: [Link]
-
Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Anti-Inflammatory Effect of Some More New Fluorinated 3-Substituted Amino/ 3,5-Diamino-1,2,4-Triazine Derivatives as Lamotrigine Analogs. ResearchGate. Available at: [Link]
-
Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journals. Available at: [Link]
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(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride salt properties
An In-depth Technical Guide to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Key Building Block for Modern Drug Discovery
Introduction
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral, fluorinated building block of significant interest to the pharmaceutical and life sciences industries. Its rigid bicyclic scaffold, combined with a stereodefined primary amine and a strategically placed fluorine atom, makes it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications, intended for researchers, medicinal chemists, and drug development professionals.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, conformational preference, and metabolic stability.[1][2] These modulations can lead to improved potency, selectivity, bioavailability, and a longer half-life. The subject of this guide, with its specific stereochemistry and fluorine substitution, represents a sophisticated starting material designed to leverage these benefits in the pursuit of novel therapeutics.
Physicochemical and Spectroscopic Properties
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is typically supplied as a solid with a purity of 95% or higher.[3][4] Its core structure consists of a dihydroindene ring system, which imparts conformational rigidity, an essential trait for designing molecules with high target specificity.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | [3] |
| CAS Number | 1286734-90-4 | [3][4] |
| Molecular Formula | C₉H₁₁ClFN | [3] |
| Molecular Weight | 187.64 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | ≥95% | [3][4] |
| InChI Key | CBWNFZYQNOKVAI-FVGYRXGTSA-N | [3] |
| SMILES | N[C@H]1CCC2=C(F)C=CC=C12.Cl | [4] |
| Storage | Room Temperature, Sealed in Dry Conditions | [5] |
Spectroscopic Profile (Expected)
While specific spectra depend on the acquisition conditions, the following characteristics are anticipated based on the molecule's structure:
-
¹H NMR: Distinct aromatic proton signals will show splitting patterns consistent with a 1,2,3-trisubstituted benzene ring, with additional coupling to the fluorine atom. Aliphatic protons of the five-membered ring will appear as complex multiplets. The methine proton adjacent to the amine (C1) will be a key diagnostic signal.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant, a hallmark of organofluorine compounds.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum of the free base (C₉H₁₀FN) would show a molecular ion peak (M+) at m/z ≈ 151.1. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary ammonium group, C-H stretches for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a strong C-F stretching band.
Synthesis and Chiral Purification
The synthesis of enantiomerically pure (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine typically originates from the corresponding ketone, 4-fluoro-1-indanone. The key challenge is the introduction of the amine group at the C1 position with absolute stereocontrol. A common and effective strategy involves the asymmetric reduction of an intermediate imine or oxime.
Conceptual Synthetic Workflow
The rationale for this pathway is its efficiency and the availability of robust catalytic systems for asymmetric reduction, which often provide high enantioselectivity and yield.
Caption: Proposed synthetic pathway from 4-fluoro-1-indanone.
Experimental Protocol: Asymmetric Synthesis
This protocol is a representative methodology based on established chemical principles. Specific reagents and conditions may require optimization.
-
Step 1: Oximation of 4-Fluoro-1-indanone
-
Rationale: Converting the ketone to an oxime provides a stable intermediate that is amenable to stereoselective reduction.
-
Procedure:
-
Dissolve 4-fluoro-1-indanone (1.0 eq) in a suitable solvent like ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-fluoro-1-indanone oxime. Purify by recrystallization or column chromatography if necessary.
-
-
-
Step 2: Asymmetric Reduction
-
Rationale: This is the critical enantioselective step. The use of a chiral catalyst or a chiral hydride source (e.g., a borane complex with a chiral ligand) directs the hydride attack to one face of the C=N double bond, preferentially forming the (S)-enantiomer.
-
Procedure:
-
In an inert atmosphere, dissolve the oxime (1.0 eq) in an anhydrous solvent like THF.
-
Add a pre-formed chiral reducing agent (e.g., borane complexed with a chiral oxazaborolidine catalyst) at a controlled temperature (e.g., 0 °C or lower).
-
Allow the reaction to stir for several hours, monitoring by TLC or HPLC.
-
Carefully quench the reaction with methanol, followed by aqueous HCl.
-
Basify the aqueous layer to pH > 10 with NaOH and extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry, and concentrate to yield the crude (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine free base.
-
-
-
Step 3: Hydrochloride Salt Formation
-
Rationale: Converting the amine to its hydrochloride salt enhances its stability and crystallinity, facilitating purification and handling.
-
Procedure:
-
Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in ether (1.1 eq) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.
-
-
Analytical Quality Control
A robust analytical workflow is crucial to validate the identity, purity, and enantiomeric integrity of the final product. This self-validating system ensures that the material meets the stringent requirements for use in drug discovery.
Caption: A typical quality control workflow for compound validation.
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
-
Rationale: RP-HPLC is a standard method for determining the chemical purity of a compound by separating it from any non-chiral impurities.
-
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, 5% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Prepare a standard solution of the sample in the mobile phase (e.g., 1 mg/mL). Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral HPLC
-
Rationale: Chiral HPLC is the gold standard for separating and quantifying enantiomers.[6] The choice of a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers is critical.[7] Polysaccharide-based CSPs are often effective for this class of compounds.
-
Methodology:
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based, such as Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: An isocratic mixture of hexane and isopropanol with a small amount of an amine modifier like diethylamine (DEA) (e.g., 90:10:0.1 Hexane:IPA:DEA). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Inject a solution of the final product. For method validation, also inject a sample of the racemic mixture to identify the retention times of both the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
-
Applications in Drug Discovery
The title compound is not merely a chemical reagent but a carefully designed tool for medicinal chemists. Each component of its structure serves a strategic purpose.
-
Chiral Amine: The primary amine at a stereocenter provides a vector for interaction with biological targets like enzymes or receptors, often forming key hydrogen bonds or salt bridges. Its defined (S)-configuration is critical for achieving selective binding.
-
Rigid Scaffold: The 2,3-dihydro-1H-indene core locks the amine in a specific spatial orientation relative to the aromatic ring, reducing the entropic penalty upon binding to a target and often leading to higher potency.
-
4-Fluoro Substituent: The fluorine atom at the 4-position exerts powerful electronic effects.
-
pKa Modulation: It lowers the basicity (pKa) of the aniline-like aromatic ring system and, to a lesser extent, the primary amine, which can affect binding interactions and cell permeability.
-
Metabolic Blocking: Aromatic C-H bonds are often sites of metabolic oxidation by Cytochrome P450 enzymes. A C-F bond is exceptionally strong and effectively blocks this metabolic pathway, potentially increasing the drug's half-life.[1]
-
Binding Interactions: Fluorine can participate in favorable non-covalent interactions (dipole-dipole, orthogonal multipolar) with protein backbones, enhancing binding affinity.
-
Caption: Fluorine's strategic role in modulating drug properties.
This building block is particularly well-suited for developing inhibitors of enzymes or modulators of receptors where a constrained, chiral amine is known to be a key pharmacophore, especially in therapeutic areas like oncology and neuroscience.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. While this specific compound is not rated as hazardous for transport, it should be handled with care in a laboratory setting.[8]
Table 2: Safety and Handling Guidelines
| Aspect | Recommendation | Rationale |
| Engineering Controls | Handle in a well-ventilated area or a chemical fume hood.[8][9] | To prevent inhalation of dust and aerosols. |
| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[8][9] | To prevent eye and skin contact. |
| Handling | Avoid formation of dust.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] | Standard practice for chemical hygiene. |
| Storage | Store in a tightly closed container in a dry and well-ventilated place.[5][9] | To protect from moisture and ensure stability. |
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Conclusion
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a high-value, strategically designed chiral building block for drug discovery. Its unique combination of conformational rigidity, stereochemical purity, and the presence of a fluorine atom provides medicinal chemists with a powerful tool to address key challenges in modern therapeutic design, including potency, selectivity, and metabolic stability. The synthetic and analytical protocols outlined in this guide provide a framework for its effective use and quality control, enabling its successful application in the development of next-generation pharmaceuticals.
References
-
Safety Data Sheet - Angene Chemical. [Link]
-
1H-Inden-1-amine, 4-fluoro-2,3-dihydro-, hydrochloride (1:1), (1S)- AG000YA4. [Link]
-
Fluorine in drug discovery: Role, design and case studies. [Link]
- Preparation method of (R,S)
-
(1S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | 1391354-92 - J&K Scientific. [Link]
-
Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. [Link]
-
(S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride - Lead Sciences. [Link]
-
Chiral HPLC Separations - Phenomenex. [Link]
-
(PDF) Chiral Separation Principles - ResearchGate. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. [Link]
-
Benzeneethanamine, 2,5-difluoro-beta,3,4-trihydroxy-N-methyl- | C9H11F2NO3 - PubChem. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. [Link]
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- 3. (S)-4-Fluoro-2,3-dihydro-1H-inden-1-aminehydrochloride [cymitquimica.com]
- 4. 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-, hydrochloride (1:1), (1S)- [mail.sobekbio.com]
- 5. (S)-7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride - Lead Sciences [lead-sciences.com]
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- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. enamine.enamine.net [enamine.enamine.net]
A Spectroscopic Guide to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine: In-Depth Analysis for Researchers
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral compound (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. This molecule is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its structural characterization essential for researchers and scientists. This document moves beyond a simple listing of data, offering insights into the experimental rationale and the interpretation of spectral features, grounded in established scientific principles.
Introduction: The Significance of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated derivative of the indanamine scaffold, holds considerable interest in pharmaceutical research. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the chiral center at the C1 position introduces stereospecificity, which is a critical factor in drug efficacy and safety, as different enantiomers can exhibit distinct pharmacological activities.[1] Accurate spectroscopic characterization is therefore paramount for confirming the identity, purity, and stereochemistry of this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of its atomic connectivity and chemical environment.
Experimental Considerations for NMR Analysis
Obtaining high-quality NMR spectra for this amine requires careful sample preparation and selection of experimental parameters. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice, though deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used, particularly for the hydrochloride salt.[2] It is important to note that the chemical shifts of the amine proton (-NH₂) can be broad and variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.[3] The addition of a drop of D₂O can be used to confirm the amine proton signal, as it will undergo exchange and "disappear" from the ¹H NMR spectrum.[3]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts and coupling patterns for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine are detailed below.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 | ~4.2 - 4.5 | Triplet (t) | ~7-8 |
| H2a, H2b | ~1.8 - 2.2, ~2.4 - 2.8 | Multiplets (m) | - |
| H3a, H3b | ~2.8 - 3.2 | Multiplets (m) | - |
| H5 | ~7.0 - 7.2 | Doublet of doublets (dd) | ~8, ~5 |
| H6 | ~6.8 - 7.0 | Triplet of doublets (td) | ~8, ~2 |
| H7 | ~7.1 - 7.3 | Triplet (t) | ~8 |
| NH₂ | Variable (broad singlet) | Broad Singlet (br s) | - |
Interpretation of the ¹H NMR Spectrum:
-
Chiral Center (H1): The proton at the chiral center (C1) is expected to appear as a triplet downfield due to the deshielding effect of the adjacent nitrogen atom.[3]
-
Methylene Protons (H2, H3): The protons on the five-membered ring (C2 and C3) are diastereotopic and will appear as complex multiplets due to both geminal and vicinal coupling.
-
Aromatic Protons (H5, H6, H7): The aromatic protons will exhibit splitting patterns characteristic of a trisubstituted benzene ring, further influenced by coupling to the fluorine atom.
-
Amine Protons (NH₂): The amine protons typically appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~55 - 60 |
| C2 | ~30 - 35 |
| C3 | ~35 - 40 |
| C3a | ~140 - 145 (d, JC-F) |
| C4 | ~158 - 162 (d, 1JC-F) |
| C5 | ~115 - 120 (d, 2JC-F) |
| C6 | ~125 - 130 (d, 3JC-F) |
| C7 | ~120 - 125 (d, 4JC-F) |
| C7a | ~130 - 135 (d, JC-F) |
Interpretation of the ¹³C NMR Spectrum:
-
Aliphatic Carbons (C1, C2, C3): These carbons will appear in the upfield region of the spectrum. The carbon bearing the amine group (C1) will be the most downfield of the three.
-
Aromatic Carbons (C3a-C7a): The aromatic carbons will show characteristic chemical shifts, with the carbon directly attached to the fluorine atom (C4) exhibiting a large one-bond C-F coupling constant (¹JC-F). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides valuable information about the chemical environment of the fluorine atom.[4][5]
Interpretation of the ¹⁹F NMR Spectrum:
For (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be indicative of the fluorine being attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6]
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| N-H Bend (primary amine) | 1580 - 1650 | Medium to Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-F Stretch | 1000 - 1350 | Strong |
| C-N Stretch | 1020 - 1250 | Medium to Weak |
Interpretation of the IR Spectrum:
-
N-H Vibrations: The presence of a primary amine is confirmed by two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending vibration between 1580-1650 cm⁻¹.[3][7]
-
C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
-
C-F Stretch: A strong absorption band in the fingerprint region, typically between 1000-1350 cm⁻¹, is indicative of the C-F bond.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.
Interpretation of the Mass Spectrum:
The molecular formula of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is C₉H₁₀FN, with a monoisotopic mass of 151.08 g/mol .[8] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern will be influenced by the presence of the amine and the fluorine-substituted aromatic ring.
A key fragmentation pathway for primary amines is the alpha-cleavage, leading to the loss of a hydrogen atom to form a stable iminium ion. Another common fragmentation is the loss of the amine group.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 151 | [M]⁺ |
| 150 | [M-H]⁺ |
| 134 | [M-NH₃]⁺ |
| 123 | [M-C₂H₄]⁺ (from the five-membered ring) |
Visualizing the Fragmentation Pathway:
Caption: Proposed ESI-MS fragmentation of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
Conclusion: A Unified Spectroscopic Picture
The combination of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. While direct experimental data for this specific enantiomer may be limited in the public domain, the principles outlined in this guide allow for a confident prediction and interpretation of its key spectroscopic features. This in-depth understanding is crucial for ensuring the quality and integrity of this compound in research and development settings, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
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ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
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ResearchGate. (n.d.). Chemometric interpretation of spectroscopic data for chiral probing: A review. Retrieved from [Link]
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PubMed. (n.d.). Bioactivity and Analysis of Chiral Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and spectroscopic properties of fully primary amine substituted mono-ferrocenylspirocyclotetraphosphazenes. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Synthesis, and Spectroscopic Characterization study of some Schiff Bases N, N bis (3-methyl-1,2,4-triazole-5. Retrieved from [Link]
-
ResearchGate. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 4′-deoxy-4′-fluoro neamine and 4. Retrieved from [Link]
-
NIH. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
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NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]
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(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine for serotonin receptor targeting
An In-depth Technical Guide to the Evaluation of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine for Serotonin Receptor Targeting
Authored by: A Senior Application Scientist
Foreword: The Rationale for a Novel Scaffold
In the landscape of serotonin (5-HT) receptor modulation, the quest for ligands with refined selectivity and tailored functional activity is perpetual. The indaneamine scaffold has historically served as a fertile ground for the development of monoamine reuptake inhibitors. However, its potential as a direct serotonin receptor ligand, particularly when functionalized with key chemical modulators, remains an underexplored frontier. This guide focuses on a novel chemical entity, (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, positing a scientific rationale for its investigation and providing a comprehensive framework for its synthesis, characterization, and validation as a serotonin receptor targeting agent.
The selection of this specific molecule is deliberate, based on established medicinal chemistry principles:
-
The Indaneamine Core: This rigid scaffold mimics aspects of the endogenous ligand serotonin, providing a constrained framework that can reduce off-target binding and improve selectivity.
-
The (S)-Stereochemistry: Chirality is critical in receptor-ligand interactions. For many bioactive amines, a specific enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or contribute to off-target effects. The (S)-configuration at the 1-position is hypothesized to be crucial for optimal interaction with the chiral environment of the serotonin receptor binding pocket.
-
The 4-Fluoro Substitution: The introduction of a fluorine atom at the 4-position of the indane ring is a strategic modification. Fluorine, being highly electronegative, can alter the electronic properties (pKa) of the primary amine, potentially influencing its ionization state at physiological pH and its interaction with key residues in the receptor. Furthermore, it can serve as a valuable tool for studying metabolic stability and can act as a hydrogen bond acceptor, potentially forming key interactions within the receptor binding site.
This document provides the strategic and tactical guidance for researchers and drug development professionals to rigorously evaluate the potential of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine as a novel serotonin receptor ligand.
Part 1: Synthesis and Characterization
The initial phase of investigation requires the synthesis and rigorous characterization of the target compound. An enantioselective synthesis is paramount to ensure the stereochemical integrity of the final product.
Proposed Asymmetric Synthesis Pathway
A plausible and efficient route to synthesize (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine involves the asymmetric reduction of a prochiral ketone precursor. This method is often favored for its high enantioselectivity and operational simplicity.
Caption: Proposed workflow for the asymmetric synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Fluoro-1-indanone (Precursor)
-
To a stirred solution of polyphosphoric acid (PPA) (100 g) at 80°C, add 3-(m-fluorophenyl)propanoic acid (10 g, 59.5 mmol) portion-wise over 15 minutes.
-
After the addition is complete, increase the temperature to 100°C and stir for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice (300 g) with vigorous stirring.
-
Extract the resulting aqueous suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-fluoro-1-indanone.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ketone.
Step 2: Asymmetric Synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
-
Oxime Formation: To a solution of 4-fluoro-1-indanone (5 g, 33.3 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (2.55 g, 36.6 mmol) and sodium acetate (3.0 g, 36.6 mmol).
-
Reflux the mixture for 2 hours. Monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding oxime.
-
Asymmetric Reduction: To a solution of the oxime (4.5 g, 27.2 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, add a solution of a chiral reducing agent such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS-oxazaborolidine) at 0°C.
-
Stir the reaction at room temperature for 24-48 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction by the slow addition of 1M HCl at 0°C.
-
Basify the mixture with 2M NaOH solution until pH > 12.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography on silica gel (eluting with a dichloromethane/methanol/ammonia gradient) to yield the target compound.
Characterization and Quality Control
A rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
| Parameter | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Confirms the chemical structure and connectivity of the molecule. |
| Purity | HPLC-UV/MS | Determines the chemical purity and identifies any impurities. |
| Mass | High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and exact mass. |
| Enantiomeric Excess (%ee) | Chiral HPLC | Quantifies the ratio of the (S)-enantiomer to the (R)-enantiomer. |
| Optical Rotation | Polarimetry | Measures the rotation of plane-polarized light, confirming the chiral nature. |
Part 2: In Vitro Pharmacological Evaluation
The central objective is to determine the affinity and functional activity of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine at a panel of serotonin receptors. A tiered screening approach is recommended.
Tier 1: Primary Binding Assays
The initial step is to determine the binding affinity (Ki) of the compound for a broad range of serotonin receptor subtypes. Radioligand binding assays are the gold standard for this purpose.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Receptor Source: Use commercially available cell membranes from HEK293 or CHO cells stably transfected with the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (typically 5-20 µg of protein per well).
-
A fixed concentration of the appropriate radioligand (at or near its Kd value).
-
Varying concentrations of the test compound (typically 10⁻¹¹ M to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled ligand to saturate the receptors (e.g., 10 µM serotonin).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), followed by several washes with ice-cold wash buffer. This separates the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Recommended Primary Screening Panel:
| Receptor Subtype | Radioligand | Rationale / Potential Therapeutic Area |
| 5-HT1A | [³H]8-OH-DPAT | Anxiety, Depression |
| 5-HT2A | [³H]Ketanserin | Psychosis, Sleep Disorders, Depression |
| 5-HT2C | [³H]Mesulergine | Obesity, Appetite Control, Psychosis |
| 5-HT6 | [³H]LSD | Cognitive Enhancement (Alzheimer's Disease) |
| 5-HT7 | [³H]5-CT | Depression, Circadian Rhythm Disorders |
| SERT (Serotonin Transporter) | [³H]Citalopram | Depression, Anxiety (to assess reuptake inhibition) |
Tier 2: Functional Assays
Once binding affinity is established, it is crucial to determine the functional activity of the compound. Does it act as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity)?
Caption: Differentiating agonist vs. antagonist functional activity.
Recommended Functional Assays:
| Receptor Subtype | G-Protein Coupling | Assay Principle | Typical Readout |
| 5-HT1A | Gαi/o | cAMP Inhibition | Decrease in forskolin-stimulated cAMP levels |
| 5-HT2A | Gαq/11 | Phospholipase C Activation | Increase in intracellular Ca²⁺ or IP₁ accumulation |
| 5-HT2C | Gαq/11 | Phospholipase C Activation | Increase in intracellular Ca²⁺ or IP₁ accumulation |
Protocol: Calcium Mobilization Assay (for 5-HT2A/2C Receptors)
-
Cell Culture: Plate HEK293 cells stably expressing the 5-HT2A or 5-HT2C receptor in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This involves incubating the cells with the dye, allowing it to de-esterify intracellularly.
-
Compound Addition: Use an automated liquid handler or multichannel pipette to add varying concentrations of the test compound to the wells.
-
Fluorescence Reading: Immediately measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log of the compound concentration to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect).
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes, then add a known agonist (like serotonin) at its EC₈₀ concentration. A potent antagonist will cause a rightward shift in the agonist's dose-response curve. Calculate the pA₂ or IC₅₀ to quantify antagonist potency.
-
Part 3: Interpretation and Next Steps
The combined data from binding and functional assays will create a pharmacological profile for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
Example Data Interpretation Table:
| Assay | 5-HT1A | 5-HT2A | 5-HT2C |
| Binding (Ki, nM) | 15 | 500 | 25 |
| Functional (EC₅₀, nM) | 30 (Agonist) | >10,000 | N/A |
| Functional (IC₅₀, nM) | N/A | >10,000 | 100 (Antagonist) |
| Interpretation | Potent 5-HT1A agonist with moderate 5-HT2C antagonist activity. | Weak affinity and no functional activity at 5-HT2A. | Moderate antagonist potency at 5-HT2C. |
| Selectivity | ~33-fold selective for 5-HT1A over 5-HT2A; ~1.7-fold selective for 5-HT1A over 5-HT2C. |
Based on this profile, the compound could be prioritized for further in vivo studies in models of anxiety or depression, where 5-HT1A agonism is a validated mechanism. The moderate 5-HT2C antagonism might also contribute to an antidepressant or anxiolytic effect. Subsequent steps would include pharmacokinetic profiling (ADME) and efficacy testing in relevant animal models.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]
-
Gurguis, G. N., Blakeley, J. E., & Rush, A. J. (1998). Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research. Psychiatry Research, 80(3), 257-266. [Link]
-
Schotte, A., Bonaventure, P., de Vries, L., & Leysen, J. E. (1998). [3H]-mesulergine labels 5-HT7 sites in rat brain and guinea-pig ileum but not rat jejunum. European journal of pharmacology, 343(2-3), 245–248. [Link]
-
Gołembiowska, K., & Dziubina, A. (2002). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British journal of pharmacology, 135(6), 1589–1598. [Link]
Methodological & Application
Chiral synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine protocol
Application Notes and Protocols
Topic: Chiral Synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in medicinal chemistry, recognized for its utility in the synthesis of pharmacologically active compounds. The strategic placement of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides a detailed guide to the enantioselective synthesis of this amine, focusing on a robust and widely applicable method: the asymmetric reduction of a prochiral ketone precursor. An alternative, highly efficient chemoenzymatic method is also presented for contexts where green chemistry and high enantiopurity are paramount. This guide is designed to provide both the practical steps and the underlying scientific rationale to ensure successful and reproducible synthesis.
Introduction: Strategic Importance and Synthetic Challenges
Chiral amines are fundamental structural motifs present in over 40% of commercial pharmaceuticals.[3] The (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine scaffold, in particular, is an analog of intermediates used in the synthesis of drugs like Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor. The introduction of fluorine can lead to desirable pharmacokinetic properties.
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the C1 position to exclusively obtain the (S)-enantiomer. Common strategies to achieve this include:
-
Classical Resolution: Separation of a racemic mixture using a chiral resolving agent. This method is often inefficient, with a theoretical maximum yield of 50% for the desired enantiomer.[4]
-
Asymmetric Synthesis: Building the chiral center using a stereoselective reaction. This is the preferred modern approach due to its higher potential efficiency. Key methods include the asymmetric reduction of prochiral ketones or the reductive amination of ketones.[5][6][7][8]
-
Biocatalysis: Utilizing enzymes to perform highly selective transformations, such as kinetic resolutions or asymmetric aminations.[3][9][5]
This guide will focus on a highly reliable asymmetric synthesis route starting from the corresponding prochiral ketone, 4-Fluoro-2,3-dihydro-1H-inden-1-one.
Primary Recommended Protocol: Asymmetric Ketone Reduction
This strategy involves a two-step process: first, the highly enantioselective reduction of 4-fluoro-1-indanone to (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol, followed by the conversion of the chiral alcohol to the target amine with inversion of stereochemistry. The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally reliable method for the first step.[10][11]
Overall Synthetic Workflow
The workflow is designed to first establish the chiral center via asymmetric reduction and then convert the resulting alcohol into the desired amine.
Diagram 1: Two-step synthesis via asymmetric reduction and subsequent amination.
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Key Properties |
| 4-Fluoro-2,3-dihydro-1H-inden-1-one | 32395-97-4 | 150.15 | Starting Material |
| (R)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | 277.20 | Chiral Catalyst |
| Borane dimethyl sulfide complex (BH₃·SMe₂) | 13292-87-0 | 75.97 | Hydride Source |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Solvent, moisture-sensitive |
| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | 275.22 | Azide Source (for inversion) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | 152.24 | Non-nucleophilic base |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | 106.42 | Hydrogenation Catalyst |
| Methanol (MeOH) | 67-56-1 | 32.04 | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For salt formation/workup |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 | Drying Agent |
Step-by-Step Experimental Protocol
Step 1: Asymmetric Reduction to (R)-4-Fluoro-2,3-dihydro-1H-inden-1-ol
Causality: The CBS catalyst coordinates with the borane and the ketone's carbonyl oxygen. The bulky methyl group of the catalyst shields one face of the ketone, forcing the hydride from the borane to attack from the less hindered face, leading to a predictable stereochemical outcome. [10][11]Using the (R)-catalyst typically yields the (R)-alcohol.
-
Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst & Ketone: To the flask, add anhydrous THF (100 mL). Dissolve (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5.0 mmol, 0.1 eq). Cool the solution to 0°C.
-
Borane Addition: Slowly add borane dimethyl sulfide complex (BH₃·SMe₂) (6.0 mL, ~60 mmol, 1.2 eq) to the catalyst solution over 15 minutes, ensuring the temperature does not exceed 5°C. Stir for 10 minutes to allow for catalyst-borane complex formation.
-
Substrate Addition: Dissolve 4-Fluoro-1-indanone (7.5 g, 50 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the internal temperature between 0°C and 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL) at 0°C. Vigorous hydrogen evolution will occur. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Work-up: Remove the solvent under reduced pressure. Add ethyl acetate (150 mL) and 1 M HCl (50 mL). Separate the layers. Wash the organic layer with saturated NaHCO₃ solution (50 mL) and then brine (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude (R)-alcohol can be purified by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure product. Expect >95% enantiomeric excess (ee), which should be confirmed by chiral HPLC.
Step 2: Conversion to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
Causality: This step utilizes a Mitsunobu-type reaction for azidation with inversion of stereochemistry, followed by a standard reduction of the azide to the amine. The Sₙ2 displacement of the in situ-activated alcohol by the azide nucleophile inverts the chiral center from (R) to (S).
-
Setup: In a nitrogen-flushed round-bottom flask, dissolve the (R)-4-fluoro-1-indanol (6.0 g, 39.4 mmol, 1.0 eq) in anhydrous THF (120 mL).
-
Reagent Addition: Add diphenylphosphoryl azide (DPPA) (10.2 mL, 47.3 mmol, 1.2 eq). Cool the solution to 0°C.
-
Base Addition: Add DBU (7.1 mL, 47.3 mmol, 1.2 eq) dropwise over 20 minutes. A mild exotherm may be observed.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Azide Work-up: Dilute the reaction mixture with ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over MgSO₄, filter, and concentrate. The crude azide is often used directly in the next step without further purification. Caution: Organic azides can be explosive; handle with care and avoid heating concentrated samples.
-
Hydrogenation: Dissolve the crude azide in methanol (150 mL). Carefully add 10% Pd/C (600 mg, 10 wt%).
-
Reduction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker at ~50 psi). Stir vigorously for 4-6 hours until TLC or GC-MS indicates complete conversion.
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and extract with 1 M HCl. Wash the aqueous layer with ethyl acetate to remove non-basic impurities. Basify the aqueous layer with 3 M NaOH to pH >12 and extract the product with dichloromethane (3 x 75 mL). Dry the combined organic layers, filter, and concentrate to yield the final (S)-amine.
Alternative Protocol: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
For applications demanding the highest enantiopurity and adhering to green chemistry principles, a Dynamic Kinetic Resolution (DKR) is an excellent alternative. This process combines the enantioselective acylation of an amine by a lipase with in-situ racemization of the unreacted amine by a metal catalyst. [9]
DKR Workflow
This one-pot method converts a racemic amine entirely into a single enantiomer of an acylated product, which can then be deprotected.
Diagram 2: Dynamic Kinetic Resolution (DKR) of a racemic amine.
Protocol Outline
-
Starting Material: Begin with racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine, prepared by standard reduction of the oxime of 4-fluoro-1-indanone.
-
Reaction Setup: In a suitable organic solvent (e.g., toluene), combine the racemic amine, an acyl donor (e.g., ethyl acetate), a racemization catalyst (e.g., a palladium nanocatalyst), and an immobilized lipase (e.g., Candida antarctica Lipase B, CALB). [9]3. Resolution: Heat the mixture (e.g., to 60-70°C). The lipase will selectively acylate the (S)-amine. The palladium catalyst will continuously racemize the remaining (R)-amine, feeding more of the (S)-enantiomer into the enzymatic acylation.
-
Conversion: The reaction proceeds until nearly all the racemic amine is converted to the (S)-N-acetyl-4-fluoro-1-aminoindan.
-
Deprotection: After purification, the acetyl group is removed under acidic or basic conditions to yield the target (S)-amine with excellent enantioselectivity (>99% ee). [9] This method offers superior atom economy and enantiopurity compared to classical resolution and can be more scalable than some stoichiometric asymmetric syntheses.
Safety and Handling
-
Borane Dimethyl Sulfide: Highly flammable, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood under an inert atmosphere.
-
Organic Azides (DPPA and intermediates): Potentially explosive. Avoid heat, shock, and friction. Do not concentrate to dryness unless necessary and behind a blast shield.
-
Palladium on Carbon: Flammable, especially when dry or saturated with hydrogen. Filter carefully and do not allow the filter cake to dry in the air.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- (No Source)
- Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. PubMed.
- A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate.
- Process for preparation of rasagiline and salts thereof. Google Patents.
- One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases. Royal Society of Chemistry.
- Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. PubMed Central.
- (No Source)
- Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.
- Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central.
- Enantioselective reduction of ketones. Wikipedia.
- (No Source)
- CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal.
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- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed Central.
- Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. YouTube.
- (No Source)
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- (No Source)
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- 1. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 5. One-step asymmetric synthesis of (R)- and (S)-rasagiline by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
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- 11. youtube.com [youtube.com]
Application Note: Asymmetric Synthesis of Fluorinated 1-Aminoindanes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorinated 1-aminoindanes represent a privileged structural motif in medicinal chemistry, combining the pharmacologically significant 1-aminoindane scaffold with the unique physicochemical properties imparted by fluorine. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This document provides an in-depth guide to the principal strategies for the asymmetric synthesis of these valuable chiral building blocks. We explore catalytic asymmetric cyclization, diastereoselective reduction of fluorinated imines, and emerging enzymatic methodologies. Each section details the underlying principles, explains the causality behind experimental design, and provides representative protocols to empower researchers in the synthesis of these high-value compounds.
Introduction: The Strategic Value of Fluorinated 1-Aminoindanes
The 1-aminoindane core is a cornerstone in the design of numerous therapeutic agents, most notably in rasagiline and ladostigil for neurodegenerative diseases. Its rigid, bicyclic structure provides a well-defined orientation for pharmacophoric groups, facilitating precise interactions with biological targets.
The introduction of fluorine into this scaffold is a powerful strategy in modern drug design.[1] Fluorine's high electronegativity and small van der Waals radius can profoundly alter a molecule's properties:
-
Metabolic Stability: C-F bonds are exceptionally strong, often blocking sites of metabolic oxidation by cytochrome P450 enzymes.
-
Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen-bonding interactions within protein binding pockets.
-
Lipophilicity and Permeability: Strategic fluorination can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.[1]
Consequently, the development of robust and stereocontrolled methods to access enantiomerically pure fluorinated 1-aminoindanes is a critical objective for medicinal chemistry programs.
Strategic Pathways to Chiral Fluorinated 1-Aminoindanes
The asymmetric synthesis of fluorinated 1-aminoindanes can be approached through several distinct strategies. The optimal choice depends on the availability of starting materials, the desired fluorine substitution pattern, and scalability requirements. The primary retrosynthetic disconnections involve either forming the chiral amine center on a pre-fluorinated backbone or introducing fluorine onto a pre-existing chiral aminoindane.
Figure 1. Key strategic approaches for the asymmetric synthesis of fluorinated 1-aminoindanes.
Methodology 1: Chiral Brønsted Acid-Catalyzed Asymmetric Cyclization
This powerful organocatalytic approach constructs the chiral 1-aminoindane skeleton in a single, highly enantioselective step from an achiral, fluorinated precursor.[2] Chiral phosphoric acids (CPAs) are particularly effective catalysts for this transformation.[3][4][5]
Principle and Mechanistic Insight
The reaction proceeds via an asymmetric iminium ion cyclization.[2] The chiral phosphoric acid catalyst performs a dual role:
-
Iminium Ion Formation: The Brønsted acid protonates the imine nitrogen of the 2-alkenylbenzaldimine substrate, lowering the LUMO and activating it for nucleophilic attack.
-
Stereocontrol: The bulky, chiral counteranion forms a tight, highly organized ion pair with the iminium ion. This chiral environment dictates the facial selectivity of the intramolecular attack by the alkene, effectively shielding one face and directing the cyclization to form one enantiomer preferentially.[3]
The choice of substituents on the 3,3'-positions of the BINOL-derived phosphoric acid is critical for achieving high enantioselectivity, as these groups form the chiral pockets that control the approach of the nucleophile.[6]
Figure 2. Simplified workflow for Chiral Phosphoric Acid (CPA) catalyzed cyclization.
Data Summary: Representative CPA-Catalyzed Cyclizations
The following table summarizes typical results for the synthesis of aminoindane derivatives using this methodology, demonstrating its high efficiency and stereoselectivity.
| Entry | Fluorine Position (Ar-F) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 4-F | (R)-TRIP (5) | Toluene | 24 | 88 | 95 |
| 2 | 5-F | (R)-TRIP (5) | CH₂Cl₂ | 36 | 85 | 92 |
| 3 | 6-F | (R)-STRIP (5) | Mesitylene | 24 | 91 | 97 |
| 4 | 4-CF₃ | (R)-TRIP (10) | Toluene | 48 | 75 | 90 |
(Data are representative examples based on analogous non-fluorinated reactions described in the literature.[2] (R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
Protocol 1: Asymmetric Synthesis of 4-Fluoro-1-aminoindane Derivative
This protocol is a representative procedure for the enantioselective synthesis of a protected 4-fluoro-1-aminoindane derivative via CPA catalysis.
Materials:
-
(E)-N-(4-fluorobenzylidene)-2-(prop-1-en-2-yl)aniline (Substrate)
-
(R)-TRIP (Chiral Phosphoric Acid Catalyst)
-
Anhydrous Toluene
-
4 Å Molecular Sieves
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add (R)-TRIP (0.05 equiv.) and freshly activated 4 Å molecular sieves.
-
Seal the flask and purge with an inert atmosphere (Argon).
-
Add anhydrous toluene (to make a 0.1 M solution with respect to the substrate).
-
Add the fluorinated 2-alkenylbenzaldimine substrate (1.0 equiv.) to the flask.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched fluorinated aminoindane.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Methodology 2: Diastereoselective Reduction of Fluorinated Imines
This strategy involves the two-step conversion of a fluorinated indanone to the target aminoindane. The key stereochemistry-determining step is the diastereoselective reduction of an intermediate prochiral imine.[7]
Principle and Causality
The process begins with the condensation of a fluorinated 1-indanone with a primary amine to form a prochiral N-substituted imine. This imine is then reduced using a hydride source. Stereocontrol is achieved in one of two ways:
-
Substrate Control (Chiral Auxiliary): Condensation with an enantiopure chiral amine (e.g., (R)-α-methylbenzylamine) generates a chiral imine. The inherent chirality of the auxiliary directs the hydride attack to one face of the C=N bond, leading to a diastereomerically enriched product. The auxiliary can be subsequently removed.
-
Reagent Control (Catalytic Reduction): Using an achiral protecting group on the imine (e.g., a p-methoxyphenyl group), the reduction is performed with a hydride source in the presence of a chiral catalyst, such as a CPA or a chiral metal complex, which controls the stereochemical outcome.
Trichlorosilane has proven to be a highly effective reductant for α-fluoroimines, where the fluorine and nitrogen atoms are thought to activate the organosilane, leading to a highly ordered, chelation-controlled transition state and excellent diastereoselectivity.[7]
Data Summary: Diastereoselective Reductions
| Entry | Ketone Substrate | Imine Type | Reducing Agent | d.r. (syn:anti) | Yield (%) |
| 1 | 2-Fluoro-1-indanone | PMP-imine | HSiCl₃ | >99:1 | 85 |
| 2 | 5-Fluoro-1-indanone | Benzyl-imine | NaBH₄ | 85:15 | 92 |
| 3 | 5-Fluoro-1-indanone | (R)-MBA-imine | H₂/Pd-C | 95:5 | 88 |
| 4 | 6-CF₃-1-indanone | PMP-imine | HSiCl₃ | >99:1 | 81 |
(Data are representative examples based on analogous reactions.[7] PMP = p-methoxyphenyl; MBA = methylbenzylamine)
Protocol 2: Diastereoselective Reduction of a 2-Fluoro-1-indanone Derivative
This protocol describes the formation of a β-fluoroamine via imine formation and subsequent highly diastereoselective reduction with trichlorosilane.[7]
Materials:
-
2-Fluoro-1-indanone
-
p-Anisidine
-
Trichlorosilane (HSiCl₃)
-
Anhydrous Ethyl Acetate (EtOAc)
-
Titanium (IV) chloride (TiCl₄)
-
Triethylamine (TEA)
Procedure:
Part A: Imine Formation
-
In a flame-dried flask under an Argon atmosphere, dissolve 2-fluoro-1-indanone (1.0 equiv.) and p-anisidine (1.1 equiv.) in anhydrous EtOAc.
-
Cool the mixture to 0 °C.
-
Slowly add TiCl₄ (0.6 equiv.) dropwise.
-
After the addition is complete, add triethylamine (2.5 equiv.) and allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the formation of the imine by TLC. The crude imine solution is typically used directly in the next step.
Part B: Diastereoselective Reduction
-
Cool the crude imine solution from Part A to 0 °C.
-
Slowly add trichlorosilane (2.0 equiv.) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Filter the resulting mixture through a pad of Celite to remove titanium salts.
-
Separate the layers and extract the aqueous phase with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired fluorinated 1-aminoindane.
-
Analysis: Determine the diastereomeric ratio (d.r.) by ¹H NMR or GC analysis of the crude product.
Methodology 3: Enzymatic Asymmetric Synthesis
Enzymatic approaches offer unparalleled selectivity under mild, environmentally benign conditions.[1] For the synthesis of chiral amines, transaminases (TAm) are particularly powerful biocatalysts.[8]
Principle and Causality
Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., alanine or isopropylamine) to a ketone acceptor. The reaction is reversible and relies on a pyridoxal-5'-phosphate (PLP) cofactor. The exceptional enantioselectivity arises from the highly structured chiral active site of the enzyme, which binds the prochiral ketone in a specific orientation, allowing the amino group to be delivered to only one of the two prochiral faces.[8]
By screening a library of either (R)- or (S)-selective transaminases, chemists can access either enantiomer of the target fluorinated aminoindane from the corresponding fluorinated indanone with very high enantiomeric excess.[8] This method avoids the use of heavy metals and often simplifies purification.
Protocol 3: Transaminase-Mediated Asymmetric Synthesis of 5-Fluoro-1-aminoindane
This protocol provides a general workflow for the biocatalytic reductive amination of a fluorinated indanone.
Materials:
-
5-Fluoro-1-indanone
-
A commercially available (R)- or (S)-selective transaminase screening kit
-
Isopropylamine (or L-Alanine) as the amine donor
-
Pyridoxal-5'-phosphate (PLP) cofactor solution
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
DMSO (co-solvent)
Procedure:
-
Enzyme and Reagent Preparation: Prepare a stock solution of the 5-fluoro-1-indanone in DMSO (e.g., 100 mM). Prepare a buffered solution containing the amine donor (e.g., 500 mM isopropylamine) and the PLP cofactor (e.g., 1 mM).
-
Reaction Setup: In a microtiter plate or individual vials, add the transaminase (as a lyophilized powder or solution).
-
Add the buffered amine donor/PLP solution to each well/vial.
-
Initiate the reaction by adding the ketone substrate stock solution to a final concentration of 5-10 mM.
-
Seal the plate/vials and shake at a controlled temperature (e.g., 30-40 °C) for 24 hours.
-
Work-up: Quench the reaction by adding an equal volume of acetonitrile or by adjusting the pH to >10 with NaOH.
-
Centrifuge to pellet the precipitated protein.
-
Analysis: Analyze the supernatant directly by chiral LC-MS or GC-MS to determine the conversion and enantiomeric excess.
-
Scale-up: Once an optimal enzyme is identified, the reaction can be scaled up in a larger vessel. The product is typically extracted with an organic solvent (e.g., ethyl acetate or MTBE) after basification of the reaction mixture.
References
-
Escolano, C., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 25(18), 3222–3227. [Link]
-
Reddy, R. P., et al. (2011). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 47(30), 8593-8595. [Link]
-
Wang, X., et al. (2010). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters, 12(19), 4340–4343. [Link]
-
He, Y.-C., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105, 7525–7541. [Link]
-
Blaauw, R. H., et al. (2005). Chemo-Enzymatic Synthesis of Chiral Fluorine-Containing Building Blocks. CHIMIA, 59(1-2), 64-67. [Link]
-
Mu, J., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3(1), 100109. [Link]
-
Zhang, W., et al. (2024). Chemoenzymatic Synthesis of Fluorinated L‑α-Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]
-
Zhang, J., et al. (2025). Photoenzymatic enantioselective synthesis of fluorinated amides with remote stereocenter. Communications Chemistry. [Link]
-
Wang, G., et al. (2011). Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Chemical Communications, 47(19), 5464-5466. [Link]
-
Escolano, C., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 25(18), 3222–3227. [Link]
-
Escolano, C., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Request PDF. [Link]
-
Lindsley, C. W., et al. (2008). Highly Efficient Diastereoselective Reduction of α-Fluoroimines. Organic Letters, 10(13), 2641–2644. [Link]
-
Friestad, G. K. & Neupane, B. P. (2022). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Current Organic Chemistry, 26(11), 1039-1051. [Link]
-
Friestad, G. K. & Neupane, B. P. (2023). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. ResearchGate. [Link]
-
Mu, J., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3(1), 100109. [Link]
-
Xu, F., et al. (2013). Design and synthesis of new alkyl-based chiral phosphoric acid catalysts. Beilstein Journal of Organic Chemistry, 9, 2606–2611. [Link]
-
Liu, W. & Yang, X. (2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 21, 1864–1889. [Link]
-
Guo, Q.-X., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link]
-
Wang, Y., et al. (2019). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. E3S Web of Conferences, 136, 01010. [Link]
-
Xia, Y., et al. (2024). Asymmetric Three-Component Radical Cascade Reactions Enabled by Synergistic Photoredox/Brønsted Acid Catalysis: Access to α-Amino Acid Derivatives. Organic Letters, 26(18), 3730–3735. [Link]
Sources
- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
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- 3. Research Portal [iro.uiowa.edu]
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- 6. Design and synthesis of new alkyl-based chiral phosphoric acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Purification of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine by Recrystallization: An Application Note and Protocol
Abstract
This technical guide provides a detailed methodology for the purification of the chiral intermediate, (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, a crucial building block in pharmaceutical synthesis. The focus of this application note is the purification of the target enantiomer from a racemic mixture through diastereomeric salt resolution, followed by recrystallization. We will delve into the mechanistic underpinnings of this classical chiral separation technique, provide a step-by-step protocol, and discuss the critical parameters that ensure high purity and yield. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction: The Significance of Chiral Purity
In the pharmaceutical landscape, the stereochemistry of a molecule is often intrinsically linked to its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit undesirable side effects. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical aspect of drug development.
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a key chiral intermediate used in the synthesis of various pharmaceutical compounds. Its purification to a high degree of enantiomeric excess is paramount. While several methods exist for obtaining single enantiomers, diastereomeric salt resolution remains a robust, scalable, and economically viable technique, particularly in industrial settings.[1]
This guide will focus on the purification of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine by forming a diastereomeric salt with a chiral resolving agent, followed by fractional recrystallization to isolate the desired salt, and subsequent liberation of the enantiomerically pure amine.
The Principle of Diastereomeric Salt Resolution
Enantiomers possess identical physical properties, such as boiling point, melting point, and solubility, making their direct separation by conventional methods like recrystallization impossible.[1] The strategy of diastereomeric salt resolution circumvents this challenge by converting the pair of enantiomers into a pair of diastereomers, which, importantly, have distinct physical properties.[1]
The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. For the purification of a basic compound like (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, a chiral acid such as a derivative of tartaric acid is an excellent choice.[1][2]
The reaction between the racemic amine ((R)-amine and (S)-amine) and a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid) results in the formation of two diastereomeric salts:
-
((R)-amine)-((L)-acid) salt
-
((S)-amine)-((L)-acid) salt
Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. This disparity in solubility is the cornerstone of the separation. By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt will preferentially crystallize out of the solution upon cooling or concentration.
The crystallized, diastereomerically pure salt can then be isolated by filtration. Subsequently, the enantiomerically pure amine is liberated from the salt by treatment with a base, which neutralizes the chiral acid.
Experimental Protocol: A Representative Method
The following protocol is a detailed, representative procedure for the purification of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. The selection of L-(+)-tartaric acid as the resolving agent and a methanol/water solvent system is based on common practices for the resolution of primary amines.
Materials and Equipment
-
Racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine
-
L-(+)-Tartaric acid
-
Methanol (reagent grade)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Erlenmeyer flasks
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filtration flask
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Analytical balance
Step-by-Step Procedure
Step 1: Formation of the Diastereomeric Salt
-
In a 500 mL Erlenmeyer flask, dissolve 10.0 g of racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine in 150 mL of methanol.
-
In a separate 250 mL Erlenmeyer flask, dissolve an equimolar amount of L-(+)-tartaric acid in 50 mL of methanol. Gentle heating may be required to achieve complete dissolution.
-
Slowly add the warm tartaric acid solution to the amine solution with continuous stirring. An exothermic reaction may be observed.
-
Heat the resulting mixture to a gentle reflux for 30 minutes to ensure complete salt formation.
-
Allow the solution to cool slowly to room temperature. The formation of crystalline precipitate should be observed. For optimal crystal growth, it is advisable to let the solution stand undisturbed for several hours or overnight.
-
To further decrease the solubility of the desired diastereomeric salt, cool the flask in an ice bath for 1-2 hours.
Step 2: Isolation of the Diastereomeric Salt by Recrystallization
-
Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
To enhance the purity of the isolated salt, a recrystallization step is recommended. Transfer the collected crystals to a clean Erlenmeyer flask.
-
Add a minimal amount of a hot methanol/water mixture (e.g., 9:1 v/v) to dissolve the crystals completely.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
Step 3: Liberation of the Free (S)-Amine
-
Dissolve the dried, purified diastereomeric salt in a minimal amount of deionized water.
-
Slowly add a 2M sodium hydroxide solution dropwise while stirring until the solution is basic (pH > 12), as confirmed by pH paper or a pH meter. This will neutralize the tartaric acid and liberate the free amine.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
Workflow Diagram
Caption: Workflow for the purification of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
Data Presentation and Expected Outcomes
The success of the purification process is evaluated based on the yield and the enantiomeric excess (e.e.) of the final product.
| Parameter | Expected Value | Analytical Method |
| Yield of Diastereomeric Salt | 35-45% (based on the initial racemic amine) | Gravimetric analysis |
| Yield of Purified (S)-Amine | 80-90% (from the diastereomeric salt) | Gravimetric analysis |
| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC |
| Chemical Purity | >99% | GC-MS or ¹H NMR |
Causality Behind Experimental Choices
-
Choice of Resolving Agent: L-(+)-Tartaric acid is a readily available and cost-effective chiral resolving agent. Its two carboxylic acid groups readily form salts with the primary amine functionality of the target molecule. Dibenzoyl-L-tartaric acid can also be employed and may offer different solubility characteristics, potentially improving the resolution.[2]
-
Solvent Selection: The choice of solvent is critical for successful fractional crystallization. The ideal solvent should exhibit a significant difference in the solubility of the two diastereomeric salts. Alcohols, such as methanol or ethanol, often in combination with water, are commonly used for the recrystallization of amine salts. The polarity of the solvent system can be fine-tuned by adjusting the ratio of alcohol to water to optimize the separation.
-
Temperature Control: Slow and controlled cooling is crucial for the formation of well-defined crystals with high purity. Rapid cooling can lead to the entrapment of impurities and the co-precipitation of the more soluble diastereomer, thereby reducing the enantiomeric excess of the final product.
-
Liberation of the Free Amine: The use of a strong base like sodium hydroxide ensures the complete deprotonation of the ammonium salt to regenerate the free amine. The choice of an organic solvent for extraction, such as dichloromethane, is based on the high solubility of the free amine and its immiscibility with the aqueous layer.
Conclusion
The purification of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine through diastereomeric salt resolution and recrystallization is a robust and scalable method for obtaining this valuable chiral intermediate in high enantiomeric purity. The success of this technique hinges on the careful selection of the resolving agent and the solvent system, as well as precise control over the crystallization conditions. The protocol outlined in this application note provides a solid foundation for researchers and scientists to effectively purify this and other similar chiral amines, thereby ensuring the quality and efficacy of the final pharmaceutical products.
References
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Derivatization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine for biological screening
Application Note & Protocols
Topic: Strategic Derivatization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine for Biological Screening Library Generation
Abstract: This document provides a comprehensive guide for the chemical derivatization of (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine, a valuable chiral scaffold in medicinal chemistry.[1][2] We detail the strategic rationale and provide validated, step-by-step protocols for converting the primary amine into a diverse library of amides, sulfonamides, and secondary amines. The objective is to generate novel chemical entities with modulated physicochemical properties for subsequent biological screening. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in hit-to-lead and lead optimization campaigns.
Introduction: The Strategic Value of the Inden-1-amine Scaffold
The 2,3-dihydro-1H-inden-1-amine core is a "privileged scaffold" in medicinal chemistry, a structural framework that can serve as a ligand for multiple biological targets.[3] Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, facilitating precise interactions within a target's binding pocket. The specific enantiomer, (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine, incorporates a fluorine atom, a common bioisosteric replacement for hydrogen that can enhance metabolic stability, binding affinity, and membrane permeability.[4][5]
Derivatizing the primary amine of this scaffold is a cornerstone of analog library synthesis.[6] By systematically modifying this single reactive handle, researchers can rapidly explore a vast chemical space to probe structure-activity relationships (SAR), optimize pharmacokinetic properties (ADME), and identify novel bioactive compounds.[7]
Rationale for Derivatization
The primary amine is a versatile functional group that serves as an excellent nucleophile for a variety of chemical transformations. Our strategy focuses on three robust and high-yielding reaction classes to maximize library diversity from the common starting material.
-
Acylation: Forms a neutral amide linkage. This modification allows for the introduction of a wide array of substituents, altering properties like lipophilicity, hydrogen bonding capacity, and steric bulk.
-
Sulfonylation: Creates a sulfonamide, a key functional group in many approved drugs. Sulfonamides are strong hydrogen bond donors and can act as transition-state mimetics, often imparting increased stability and distinct binding interactions compared to amides.
-
Reductive Amination: Generates a more flexible and basic secondary amine. This transformation is crucial for introducing new pharmacophoric elements and modulating the overall pKa of the molecule, which directly impacts solubility and target engagement.[8]
The following diagram outlines the core derivatization strategies discussed in this guide.
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- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Determining Enantiomeric Purity: A Detailed Protocol for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the enantiomeric excess (e.e.) of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. Enantiomeric purity is a critical quality attribute in the pharmaceutical industry, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. This document outlines two robust and validated analytical methods: High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase and Gas Chromatography (GC) with a chiral column following derivatization. Detailed, step-by-step protocols, data interpretation guidelines, and troubleshooting advice are provided to ensure accurate and reproducible results.
Introduction: The Importance of Chiral Purity
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in medicinal chemistry, often incorporated into more complex molecules to modulate their biological activity. The stereocenter at the C1 position of the indane ring means the molecule exists as a pair of non-superimposable mirror images, or enantiomers. The precise control and verification of the stereochemistry are paramount, as the biological activity is often confined to one enantiomer, while the other may be inactive or even elicit undesirable side effects.[1]
Therefore, the accurate determination of enantiomeric excess (% e.e.)—a measure of the purity of one enantiomer in a mixture—is an indispensable step in both process development and quality control. This guide details two widely accepted chromatographic techniques for this purpose.
Methodologies for Enantiomeric Excess Determination
The primary challenge in analyzing enantiomers is their identical physical properties in an achiral environment.[2] Chromatographic methods overcome this by creating a chiral environment where the two enantiomers interact differently, allowing for their separation. We will detail two such approaches:
-
Direct Method: Chiral High-Performance Liquid Chromatography (HPLC). This is often the preferred method due to its direct nature. The enantiomers are separated on a column containing a chiral stationary phase (CSP) without prior chemical modification.[3]
-
Indirect Method: Chiral Gas Chromatography (GC) after Derivatization. This method involves reacting the amine enantiomers with a chiral derivatizing agent to form diastereomers.[2][4] These diastereomers have different physical properties and can be separated on a standard achiral or a chiral GC column.[2][5]
Detailed Protocol 1: Chiral HPLC Method
The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is a powerful and widely used technique.[3][6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of compounds, including primary amines, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[7]
Principle
The chiral stationary phase provides a three-dimensional chiral environment. As the racemic mixture of 4-fluoro-2,3-dihydro-1H-inden-1-amine passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times for the (S) and (R) enantiomers, resulting in their separation.
Experimental Workflow: Chiral HPLC
Caption: Workflow for e.e. determination by Chiral HPLC.
Protocol
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Column: A polysaccharide-based column such as Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Lux® Cellulose-3 is recommended as a starting point.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and a basic additive like Diethylamine (DEA).
-
Sample: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine and its racemic standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (e.g., 90:10 v/v) containing 0.1% Diethylamine (DEA). The DEA is crucial for obtaining good peak shape for primary amines.
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.
-
Prepare the sample of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine at the same concentration.
-
-
HPLC Conditions:
-
Inject the racemic standard first to determine the retention times of both enantiomers and to confirm the resolution.
-
Inject the (S)-enantiomer sample.
-
| Parameter | Recommended Setting |
| Column | Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Injection Volume | 5 µL |
Data Interpretation
The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
-
Identify the peaks corresponding to the (S) and (R) enantiomers from the chromatogram of the racemic standard.
-
Integrate the peak area for each enantiomer in the sample chromatogram. Let Area_S be the area of the (S)-enantiomer peak and Area_R be the area of the (R)-enantiomer peak.
-
Calculate the % e.e. using the following formula:
% e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
A high-quality separation should have a resolution factor (Rs) greater than 1.5 to ensure accurate integration.
Detailed Protocol 2: Chiral GC Method (Indirect)
For volatile amines, Gas Chromatography (GC) offers high resolution and sensitivity.[8] Since enantiomers are not separable on standard achiral GC columns, a derivatization step is required to convert them into diastereomers.[5] This involves reacting the amine with an enantiomerically pure chiral derivatizing agent (CDA).[2]
Principle
The racemic amine is reacted with a single enantiomer of a chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, or Mosher's acid chloride) to form a mixture of diastereomeric amides.[2] These diastereomers have different physical properties, including boiling points and interaction with the GC stationary phase, allowing them to be separated on a standard achiral column.
Experimental Workflow: Chiral GC via Derivatization
Caption: Workflow for e.e. determination by GC after derivatization.
Protocol
Instrumentation and Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
GC Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5, DB-17).
-
Reagents: Anhydrous Dichloromethane (DCM), Pyridine or Triethylamine, Trifluoroacetic anhydride (TFAA) as the derivatizing agent.
-
Sample: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine and its racemic standard.
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve approximately 2 mg of the amine sample (or racemic standard) in 0.5 mL of anhydrous DCM.
-
Add 1.2 equivalents of pyridine.
-
Add 1.1 equivalents of Trifluoroacetic anhydride (TFAA) dropwise while cooling in an ice bath.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with 1 mL of water. Separate the organic layer, wash with dilute HCl, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate to a final volume of ~0.5 mL.
-
-
GC Conditions:
-
Inject the derivatized racemic standard first to establish the retention times of the two diastereomers.
-
Inject the derivatized sample.
-
| Parameter | Recommended Setting |
| Column | HP-5 (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen, constant flow ~1.2 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |
| Injection Volume | 1 µL (Split ratio 50:1) |
Data Interpretation
The calculation is analogous to the HPLC method, but it measures diastereomeric excess (% d.e.), which directly corresponds to the enantiomeric excess of the original amine sample.
-
Identify the peaks corresponding to the two diastereomers from the GC of the derivatized racemic standard.
-
Integrate the peak area for each diastereomer in the sample chromatogram. Let Area_1 and Area_2 be the areas.
-
Assuming the major peak corresponds to the derivative of the (S)-amine, the % e.e. is calculated as:
% e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
It is critical that the derivatization reaction goes to completion to avoid kinetic resolution, which would lead to inaccurate results.
Method Validation and Troubleshooting
-
Linearity: Ensure the detector response is linear over the concentration range of the analysis.
-
Precision: Repeated injections of the same sample should yield consistent e.e. values.
-
Racemic Standard: Always run a racemic standard to confirm peak identity and ensure the method is capable of baseline separation.
-
Peak Tailing (HPLC/GC): For amines, peak tailing can be an issue. In HPLC, adding a basic modifier like DEA is essential.[9] In GC, proper derivatization is key to producing sharp, symmetrical peaks.[10]
-
Incomplete Derivatization (GC): If the reaction does not go to completion, the calculated e.e. will be incorrect. Use a slight excess of the derivatizing agent and ensure anhydrous conditions.
Conclusion
Both chiral HPLC and chiral GC after derivatization are reliable methods for determining the enantiomeric excess of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. The choice of method often depends on available instrumentation and sample characteristics. Chiral HPLC offers the advantage of a direct analysis without chemical modification, while chiral GC can provide excellent resolution and sensitivity. Proper method development, validation, and careful execution of the protocols described herein are essential for obtaining accurate and defensible results in a research and drug development setting.
References
-
Hoye, T. R., et al. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Institutes of Health (NIH). Available from: [Link]
-
Das, S., et al. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). Available from: [Link]
-
Moor, S. R., et al. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of 'Health (NIH). Available from: [Link]
-
Norbey, R., et al. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]
-
Chiral derivatizing agent. Wikipedia. Available from: [Link]
-
Carbery, D. R., et al. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Publishing. Available from: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. Available from: [Link]
-
Woods, R. M., et al. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available from: [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. Available from: [Link]
-
Derivatization. Chemistry LibreTexts. Available from: [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Institutes of Health (NIH). Available from: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). Available from: [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Chiral HPLC and SFC Columns. Columnex LLC. Available from: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]
-
Enantiomeric excess – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Determination of Enantiomeric Purity by Direct Methods. Thieme. Available from: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]
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- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
Leveraging (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine for Accelerated Drug Discovery via Parallel Synthesis
An Application Note and Protocol Guide for Researchers
Abstract
This guide provides a comprehensive overview and detailed protocols for the strategic use of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine in parallel synthesis workflows. This chiral building block is of significant interest in medicinal chemistry due to its unique combination of a conformationally restricted indane scaffold, a stereodefined amine for precise vectoral elaboration, and a fluorine substituent for modulating pharmacokinetic properties. We present field-tested, robust protocols for two critical transformations in library synthesis: amide bond formation and reductive amination. These methodologies are designed to be broadly applicable for generating diverse compound libraries, enabling the rapid exploration of structure-activity relationships (SAR) and the acceleration of drug discovery programs.
Introduction: The Strategic Value of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
The efficiency of modern drug discovery is heavily reliant on the ability to rapidly synthesize and screen diverse libraries of small molecules. Parallel synthesis has emerged as a cornerstone of this effort, allowing for the simultaneous creation of dozens to hundreds of discrete compounds.[1][2] The choice of core building blocks, or scaffolds, is a critical determinant of the quality and relevance of these libraries.
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine represents a "privileged scaffold" derivative.[3][4][5][6][7] Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thereby increasing the probability of identifying bioactive compounds.[5][6][7] The indane core of this amine provides a rigid, three-dimensional structure that can effectively present substituents for interaction with protein binding pockets.[3]
The strategic incorporation of specific chemical features enhances the value of this building block:
-
Chirality: The (S)-stereocenter at the 1-position is crucial, as biological systems are chiral. Utilizing a single enantiomer ensures stereospecific interactions with targets, which is a key consideration in modern drug design to maximize efficacy and minimize off-target effects.[8] Chiral amines are prevalent and essential components of many drugs and drug candidates.[7]
-
Fluorine Substitution: The fluorine atom on the aromatic ring is a bioisosteric replacement for a hydrogen atom. Its high electronegativity and small size can profoundly influence a molecule's properties by altering metabolic stability, membrane permeability, and binding affinity to target proteins.[9][10][11] The judicious use of fluorine is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a lead compound.
This guide provides robust, optimized protocols for incorporating this valuable building block into discovery libraries through two of the most common and powerful reactions in medicinal chemistry: amide bond formation and reductive amination.
Figure 1: A generalized workflow for parallel library synthesis.
Application I: Parallel Amide Bond Formation
Amide bond formation is the most frequently used reaction in medicinal chemistry.[12] For a sterically hindered chiral amine like (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, choosing a potent coupling reagent is essential to overcome the steric hindrance and achieve high conversion rates across a diverse set of carboxylic acids.[13][14][15] The following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent known for its rapid reaction times and suppression of racemization.
Figure 2: Reaction scheme for parallel amide bond formation.
Protocol 2.1: Parallel Synthesis of an Amide Library
This protocol is designed for a 24-well parallel synthesis platform.
Reagents and Materials:
-
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine (as the free base)
-
A diverse set of 24 carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
24-well reaction block with magnetic stirring
-
Inert atmosphere (Nitrogen or Argon)
Stock Solution Preparation:
-
Amine Stock Solution (0.2 M): Dissolve the required amount of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine in anhydrous DMF.
-
Carboxylic Acid Stock Solutions (0.24 M): Prepare individual stock solutions for each of the 24 carboxylic acids in anhydrous DMF in separate vials.
-
HATU Stock Solution (0.24 M): Prepare a fresh solution of HATU in anhydrous DMF.
-
DIPEA Stock Solution (0.8 M): Prepare a solution of DIPEA in anhydrous DMF.
Reaction Procedure (per well):
-
To each well of the reaction block, add 250 µL of the corresponding Carboxylic Acid Stock Solution (0.06 mmol, 1.2 equiv) .
-
Add 250 µL of the HATU Stock Solution (0.06 mmol, 1.2 equiv) to each well.
-
Add 125 µL of the DIPEA Stock Solution (0.1 mmol, 2.0 equiv) to each well.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acids.
-
Initiate the reactions by adding 250 µL of the Amine Stock Solution (0.05 mmol, 1.0 equiv) to each well.
-
Seal the reaction block and stir at room temperature for 16 hours under an inert atmosphere.
-
Upon completion, quench the reactions by adding 1 mL of water to each well.
-
Extract the products using an appropriate method, such as solid-phase extraction (SPE) or liquid-liquid extraction with ethyl acetate.
-
Analyze the crude products by LC-MS to determine conversion and purity.
-
Purify the products using parallel preparative HPLC.
Table 1: Representative Data for Parallel Amide Synthesis
| Entry | Carboxylic Acid (R-COOH) | Product Structure (Illustrative) | Representative Yield (%) | Representative Purity (%) (LC-MS) |
| 1 | Acetic Acid | (Structure Image) | 85 | >95 |
| 2 | Benzoic Acid | (Structure Image) | 91 | >98 |
| 3 | 4-Chlorobenzoic Acid | (Structure Image) | 88 | >97 |
| 4 | Thiophene-2-carboxylic acid | (Structure Image) | 82 | >95 |
| 5 | N-Boc-glycine | (Structure Image) | 93 | >98 |
(Note: Yields are illustrative and based on typical outcomes for this reaction class after purification. Actual yields may vary depending on the specific carboxylic acid used.)
Application II: Parallel Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[5][16] The one-pot direct reductive amination, where the imine formation and reduction occur in the same vessel, is highly efficient for library synthesis.[16][17] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this purpose as it is mild, selective for imines over carbonyls, and does not require acidic conditions, which improves functional group tolerance.[6]
Figure 3: Reaction scheme for parallel reductive amination.
Protocol 3.1: Parallel Synthesis of a Secondary Amine Library
This protocol is suitable for standard parallel synthesis equipment.
Reagents and Materials:
-
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine (as the free base)
-
A diverse set of 24 aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
DCE (1,2-Dichloroethane)
-
Acetic acid (optional, as a catalyst)
-
24-well reaction block with septa caps
Stock Solution Preparation:
-
Amine Stock Solution (0.2 M): Dissolve the required amount of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine in DCE.
-
Aldehyde/Ketone Stock Solutions (0.22 M): Prepare individual stock solutions for each of the 24 carbonyl compounds in DCE.
Reaction Procedure (per well):
-
To each well of the reaction block, add 250 µL of the Amine Stock Solution (0.05 mmol, 1.0 equiv) .
-
Add 250 µL of the corresponding Aldehyde/Ketone Stock Solution (0.055 mmol, 1.1 equiv) to each well.
-
(Optional) If the carbonyl is unreactive, add 1-2 drops of glacial acetic acid to each well to catalyze imine formation.
-
Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Add Sodium triacetoxyborohydride (STAB) (16 mg, 0.075 mmol, 1.5 equiv) as a solid to each well. Caution: Handle STAB in a fume hood and avoid contact with moisture.
-
Seal the reaction block and stir at room temperature for 24 hours.
-
Quench the reactions by carefully adding 1 mL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with dichloromethane (2 x 1.5 mL).
-
Combine the organic layers and concentrate using a centrifugal evaporator.
-
Analyze the crude products by LC-MS and purify via parallel preparative HPLC.
Table 2: Representative Data for Parallel Reductive Amination
| Entry | Carbonyl Compound | Product Structure (Illustrative) | Representative Yield (%) | Representative Purity (%) (LC-MS) |
| 1 | Cyclohexanone | (Structure Image) | 89 | >98 |
| 2 | Benzaldehyde | (Structure Image) | 92 | >97 |
| 3 | 4-Fluorobenzaldehyde | (Structure Image) | 90 | >98 |
| 4 | Acetone | (Structure Image) | 78 | >95 |
| 5 | Pyridine-4-carboxaldehyde | (Structure Image) | 85 | >96 |
(Note: Yields are illustrative and based on typical outcomes for this reaction class after purification. Actual yields may vary depending on the specific carbonyl compound used.)
Conclusion and Best Practices
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a superior building block for the construction of diverse and medicinally relevant compound libraries. Its rigid, chiral, and fluorinated nature provides a solid foundation for exploring new chemical space in drug discovery. The protocols detailed in this guide for amide bond formation and reductive amination are robust, scalable, and amenable to high-throughput parallel synthesis. For optimal results, it is crucial to use anhydrous solvents, high-quality reagents, and an inert atmosphere, especially for the amide coupling reactions. The use of automated liquid handlers and parallel purification systems can significantly enhance the efficiency and reproducibility of these library synthesis efforts.
References
-
Chan K, Zhang T, Bandero-Filho VC, et al. Privileged structure: novel indane scaffolds as potential anticancer and anti-inflammatory agents. Arrow@TU Dublin. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synfacts. 2022;18(09):0951. [Link]
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Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [Link]
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Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. 2023;11(18):7040-7049. [Link]
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Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. [Link]
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Fluorous Parallel Synthesis of a Piperazinedione-Fused Tricyclic Compound Library. NIH. [Link]
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Expeditious synthesis of 1-aminoindane derivatives achieved by[3][13]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications (RSC Publishing). [Link]
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Privileged structure: novel indane scaffolds as potential anti-cancer and anti-inflammatory agents. ResearchGate. [Link]
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A Quick Introduction to Parallel Synthesis. Asynt. [Link]
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Privileged scaffolds in lead generation. ResearchGate. [Link]
- Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
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Parallel Synthesis. BioDuro. [Link]
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Screening of a parallel combinatorial library for selectors for chiral chromatography. Analytical Chemistry. 1999;71(19):4178-4182. [Link]
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Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. NIH. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]
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Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors. PMC - NIH. [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC - PubMed Central. [Link]
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Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]
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Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors. RSC Publishing. [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. OUCI. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [Link]
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Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PMC - NIH. [Link]
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A Robust LC-MS/MS Method for the High-Sensitivity Quantification of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine and its Putative Metabolites in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note describes a detailed, validated, and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine and its primary putative metabolites in human plasma. The protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical development. The methodology employs a straightforward protein precipitation for sample extraction, followed by a rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which affords excellent selectivity and sensitivity. This guide provides a comprehensive walkthrough of the entire workflow, from the scientific rationale behind the method's design to step-by-step protocols for sample preparation, instrument setup, and method validation according to established regulatory guidelines.[1][2][3]
Scientific Background and Rationale
The Importance of Metabolite Profiling
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine whose therapeutic potential necessitates a thorough understanding of its metabolic fate. Metabolite profiling is a cornerstone of drug development, providing critical insights into a compound's efficacy, potential toxicity, and pharmacokinetic profile. The introduction of a fluorine atom can significantly alter metabolic pathways, often blocking metabolism at the site of fluorination while potentially enhancing it elsewhere.[4][5] Therefore, identifying and quantifying the metabolites of this fluorinated compound is essential for a complete safety and efficacy assessment.
Predicted Metabolic Pathways
While specific metabolic data for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is not extensively published, its structure allows for the prediction of several common metabolic transformations based on established biochemical pathways for primary amines and aromatic systems.
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, Phase I reactions introduce or expose functional groups. For the parent compound, likely reactions include:
-
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the benzene ring.
-
Benzylic Hydroxylation: Oxidation at the carbon atoms adjacent to the benzene ring (the indane structure).
-
-
Phase II Metabolism: These conjugation reactions increase the water solubility of the parent drug or its Phase I metabolites, facilitating their excretion. Key pathways include:
-
N-Glucuronidation: Conjugation of glucuronic acid to the primary amine via UGT enzymes.
-
O-Glucuronidation/Sulfation: Conjugation at hydroxyl groups introduced during Phase I metabolism.
-
The fluorine substituent is generally metabolically stable and is not expected to be cleaved.[4][6]
Caption: Predicted metabolic pathways for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
Analytical Strategy: Why LC-MS/MS?
LC-MS/MS is the gold standard for bioanalysis in drug development for several compelling reasons:[7]
-
Sensitivity: It can detect and quantify analytes at very low concentrations (pg/mL to ng/mL), which is crucial for characterizing metabolite profiles where concentrations can be significantly lower than the parent drug.
-
Selectivity: The use of MRM allows the instrument to filter out noise from the complex biological matrix (e.g., plasma), focusing only on the specific mass transitions of the target analytes.[8]
-
Versatility: The method can simultaneously measure multiple analytes with different physicochemical properties, such as a parent drug and its more polar metabolites, within a single chromatographic run.
We selected reversed-phase chromatography as it is ideal for separating compounds of moderate to low polarity, like the parent drug, while also effectively resolving the more polar metabolites generated through hydroxylation and conjugation. Electrospray Ionization (ESI) in positive mode was chosen because the primary amine group on the parent compound and its metabolites is readily protonated, leading to a strong and stable signal.
Detailed Application and Protocols
Materials and Instrumentation
Reagents and Chemicals:
-
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine reference standard (>98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine-d3
-
LC-MS grade Acetonitrile (ACN) and Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA), >99% purity
-
Control human plasma (K2-EDTA)
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient delivery.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an ESI source.
Experimental Workflow: From Sample to Data
Caption: Overall experimental workflow from sample preparation to data analysis.
Step-by-Step Protocol: Sample Preparation
This protein precipitation protocol is designed for efficiency and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis.[9][10][11]
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: In a 1.5 mL microcentrifuge tube or a 96-well deep-well plate, aliquot 50 µL of the plasma sample.
-
Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL SIL-IS in 50:50 MeOH:Water) to each sample, except for the double blank (matrix blank without IS).
-
Precipitate Proteins: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube/well. The 3:1 ratio of organic solvent to plasma is critical for efficient protein crashing.[11]
-
Vortex: Cap the tubes or seal the plate and vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins into a tight plug at the bottom.
-
Transfer Supernatant: Carefully aspirate the clear supernatant (~180 µL) and transfer it to a clean vial or well for LC-MS/MS analysis. Be careful not to disturb the protein pellet.
-
Inject: Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
Protocol: LC-MS/MS Conditions
The following conditions are a robust starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 2.1 x 50 mm, <2 µm | Provides excellent retention for the parent compound and separation from more polar metabolites. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier aids in protonation for positive ESI and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic mobile phase for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min | A rapid gradient allows for high-throughput analysis while ensuring elution of all analytes. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Balances sensitivity needs with minimizing potential matrix effects. |
Table 2: Mass Spectrometry Parameters and Hypothetical MRM Transitions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | The primary amine is readily protonated to form [M+H]+. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Gas Temp. | 350 °C | Facilitates efficient desolvation of the mobile phase. |
| Gas Flow | 10 L/min | Assists in desolvation and ion transport. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Parent Drug | 152.1 | 135.1 (Loss of NH3) | 15 |
| Parent Drug (Confirm.) | 152.1 | 109.1 (Ring fragment) | 25 |
| SIL-IS-d3 | 155.1 | 138.1 (Loss of NH3) | 15 |
| Hydroxylated Met. | 168.1 | 151.1 (Loss of NH3) | 15 |
| N-Glucuronide Met. | 328.1 | 152.1 (Loss of glucuronic acid) | 20 |
Note: The exact m/z values and collision energies must be determined empirically by infusing pure standards of the parent drug and, if available, the metabolites.
Method Validation: Ensuring Trustworthy Data
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[12][13][14] The validation should be performed in accordance with guidelines from the FDA and EMA.[1][2][3][15]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analytes. | Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Demonstrate a proportional relationship between concentration and response. | Calibration curve must have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured concentration to the true value. | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[16] |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible across QC levels. |
| Stability | Analyte stability under various storage and handling conditions (freeze-thaw, bench-top, etc.). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
| LLOQ | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy and precision within ±20%. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an LC-MS/MS method to quantify (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine and its key metabolites. The described protocol, leveraging a simple protein precipitation and rapid chromatographic analysis, is robust, sensitive, and suitable for high-throughput applications in a regulated drug development environment. By adhering to the principles of method validation outlined herein, researchers can generate high-quality, reliable data to confidently characterize the pharmacokinetic and metabolic profile of this compound.
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation (2011). [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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PubMed Central. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012 Presentation). [Link]
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Agilent. Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]
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Restek. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
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U.S. Food & Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
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U.S. Food & Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
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ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
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LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
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YouTube. LC-MS-based Metabolomics: Workflows, Strategies and Challenges. [Link]
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LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
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Indian Journal of Pharmaceutical Education and Research. LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
ACS Publications. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. [Link]
-
National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
YouTube. Validation of clinical LC-MS/MS methods: What you need to know. [Link]
-
PubMed. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. [Link]
-
National Institutes of Health. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
-
ResearchGate. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]
-
ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]
-
PubMed. Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. [Link]
-
Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
National Institutes of Health. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]
-
ResearchGate. Fluorinated Amine Stereotriads via Allene Amination. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
Welcome to the dedicated technical support guide for the synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. This critical chiral amine serves as a pivotal intermediate in the development of pharmaceuticals, most notably in therapies targeting neurodegenerative diseases. Achieving high yield and enantiopurity on a scalable level presents numerous challenges. This guide is structured to provide researchers, process chemists, and drug development professionals with actionable troubleshooting strategies and in-depth answers to frequently encountered questions, ensuring your synthesis is both efficient and robust.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Q1: My reductive amination of 4-fluoro-1-indanone is resulting in low conversion and significant side products. What are the likely causes and how can I optimize the yield?
Low yield in a reductive amination is a multifaceted problem often stemming from an imbalance between imine formation, ketone reduction, and amine reactivity.
Common Causes & Solutions:
-
Inefficient Imine Formation: The reaction's first step, the formation of the imine intermediate from 4-fluoro-1-indanone and an ammonia source, is a reversible equilibrium.[1]
-
Causality: The presence of water, a byproduct of this condensation, can push the equilibrium back towards the starting materials.
-
Solution:
-
pH Control: The reaction is typically fastest under weakly acidic conditions (pH 4-6), which protonates the ketone's carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile. Add a catalytic amount of an acid like acetic acid.
-
Water Removal: On a larger scale, employing a Dean-Stark apparatus to azeotropically remove water can dramatically improve imine formation and overall conversion. For bench-scale reactions, adding a drying agent like anhydrous MgSO₄ or molecular sieves can be effective.
-
-
-
Incorrect Choice of Reducing Agent: The hydride source must be selective for the imine over the starting ketone.
-
Causality: A highly reactive reducing agent like sodium borohydride (NaBH₄) can readily reduce the 4-fluoro-1-indanone to the corresponding alcohol, creating a significant impurity and consuming your starting material.
-
Solution: Use a more selective, sterically hindered, or less reactive hydride agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is particularly effective at reducing protonated imines under mild conditions and shows excellent chemoselectivity.[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful handling.
-
-
Formation of Side Products: The primary amine product is nucleophilic and can react with the imine intermediate or remaining ketone to form secondary amines or other related impurities.[2][3]
-
Causality: This "over-alkylation" is common if the reaction concentration is too high or if the primary amine product is not effectively removed from the reactive environment.
-
Solution:
-
Use an Ammonia Surrogate: Employing a large excess of a protected ammonia source, such as ammonium acetate or ammonium formate, can minimize the concentration of the free primary amine product available for side reactions.
-
One-Pot Procedure: Ensure the reaction is a true one-pot process where the imine is reduced as soon as it is formed. This is a key advantage of using STAB, which is stable enough to be added at the start of the reaction.[4]
-
-
Data Summary: Comparison of Common Reducing Agents
| Reducing Agent | Optimal pH | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | 7-10 | Inexpensive, powerful reductant. | Low chemoselectivity; can reduce ketones/aldehydes.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | 3-6 | Highly selective for imines. | Highly toxic (releases HCN gas in strong acid). |
| Sodium Triacetoxyborohydride (STAB) | 4-6 | High chemoselectivity, non-toxic, mild.[1] | More expensive, moisture-sensitive. |
| Catalytic Hydrogenation (H₂/Pd-C) | N/A | "Green" chemistry, high atom economy. | Requires specialized pressure equipment; catalyst can be pyrophoric. |
Q2: I am performing a classical resolution of racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine with a chiral acid, but the enantiomeric excess (ee) is poor after crystallization. How can I improve the separation?
Achieving high enantiomeric excess through diastereomeric salt crystallization is an art that depends heavily on thermodynamic and kinetic factors.
Common Causes & Solutions:
-
Suboptimal Solvent System: The solubility difference between the two diastereomeric salts is the cornerstone of the resolution.
-
Causality: If the solvent is too good, both salts will remain in solution. If it's too poor, they will precipitate together non-selectively.
-
Solution: Conduct a systematic solvent screen. Start with common solvents like isopropanol, ethanol, or methanol, and consider binary mixtures (e.g., isopropanol/water, ethanol/heptane) to fine-tune the solubility. The goal is to find a system where one diastereomer is sparingly soluble while the other remains in the mother liquor.[6]
-
-
Insufficient Equilibration Time: Crystallization is an equilibrium process.
-
Causality: Rushing the crystallization by cooling too quickly can trap impurities and the undesired diastereomer within the crystal lattice, a phenomenon known as kinetic trapping.
-
Solution: Allow the solution to cool slowly to room temperature and then hold it at a reduced temperature (e.g., 0-5 °C) for an extended period (several hours to overnight) before filtration. This allows the system to reach thermodynamic equilibrium, favoring the crystallization of the less soluble, purer salt.[7]
-
-
Incorrect Stoichiometry: The molar ratio of the chiral resolving agent to the racemic amine is critical.
-
Causality: Using a full equivalent of the resolving agent can sometimes lead to the precipitation of both diastereomers.
-
Solution: Experiment with using 0.5 equivalents of the chiral acid. This ensures that only the desired enantiomer can form a salt and crystallize, leaving the other enantiomer as the free base in solution.
-
Q3: My chiral HPLC analysis shows broad peaks or poor resolution when determining the enantiomeric excess. What troubleshooting steps should I take?
Reliable analytical data is non-negotiable. Poor chromatography can mask an otherwise successful synthesis.
Common Causes & Solutions:
-
Column Contamination or Blockage: The most frequent cause of pressure increases and peak distortion is particulate matter.
-
Causality: Impurities from the crude reaction mixture can irreversibly adsorb to the head of the column or block the inlet frit.
-
Solution: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection. Use a guard column to protect the expensive analytical column. If a blockage is suspected, try back-flushing the column according to the manufacturer's instructions.[8]
-
-
Inappropriate Mobile Phase: The choice of solvent and additives directly impacts the chiral recognition mechanism.
-
Causality: The polysaccharide-based chiral stationary phases (CSPs) used for amine separation rely on subtle interactions (hydrogen bonding, π-π stacking, dipole-dipole). The mobile phase composition modulates these interactions.
-
Solution:
-
Solvent: For normal-phase columns (e.g., Chiralpak® series), typical mobile phases are hexane/isopropanol or hexane/ethanol mixtures. Systematically vary the percentage of the alcohol modifier.
-
Additives: Amines are notorious for tailing on silica-based columns due to interaction with acidic silanol groups. Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase to improve peak shape and resolution.
-
-
-
Sample Derivatization: Sometimes the free amine is not well-resolved.
-
Causality: The functional groups on the amine may not interact strongly or selectively enough with the CSP.
-
Solution: Consider derivatizing the amine with a UV-active agent like 9-anthraldehyde to form a Schiff base.[9] This not only improves detectability but can also enhance the interactions with the CSP, leading to better separation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies to produce enantiomerically pure (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine?
There are two dominant strategies, each with distinct advantages and disadvantages:
-
Asymmetric Synthesis: This approach creates the desired enantiomer directly.
-
Method: A popular modern method is the asymmetric transfer hydrogenation (ATH) of an imine intermediate formed in situ from 4-fluoro-1-indanone.[10] This is often catalyzed by a chiral phosphoric acid in the presence of a Hantzsch ester as the hydride source.[11]
-
Pros: Potentially higher theoretical yield (up to 100%), fewer steps, avoids discarding 50% of the material.
-
Cons: Requires specialized and often expensive chiral catalysts, and reaction optimization can be complex.
-
-
Classical Resolution of a Racemate: This involves synthesizing the racemic amine first and then separating the enantiomers.
-
Method: The racemic amine is first prepared via a non-chiral reductive amination. Then, a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid, is added to form a pair of diastereomeric salts. These salts have different physical properties (notably solubility) and can be separated by fractional crystallization.[6]
-
Pros: Uses well-established, robust chemistry and inexpensive reagents.
-
Cons: The maximum theoretical yield is only 50% unless the undesired enantiomer can be racemized and recycled.[7]
-
Q2: Can enzymatic methods be used to improve the synthesis?
Absolutely. Biocatalysis is a powerful tool for producing chiral amines with exceptional enantioselectivity.
-
Enzymatic Kinetic Resolution: A lipase, such as Candida antarctica lipase B (CALB), can be used to selectively acylate one enantiomer of the racemic amine, allowing the unreacted (S)-amine to be easily separated.[12]
-
Transaminase (ATA) Biocatalysis: An (S)-selective amine transaminase can directly convert 4-fluoro-1-indanone into the desired (S)-amine product using an amino donor like isopropylamine. This is a highly efficient and "green" method.[13][14]
-
Challenges: Enzyme stability, activity on non-natural substrates, and potential for product inhibition are factors that require careful process optimization.[15] Immobilizing the enzyme on a solid support can enhance its stability and reusability.[13]
Part 3: Visualization & Experimental Workflow
Overall Synthetic Workflow Diagram
This diagram illustrates the two primary pathways for synthesizing the target molecule.
Caption: Primary synthetic routes to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
Troubleshooting Logic: Low Reductive Amination Yield
This decision tree provides a logical path for diagnosing and solving issues with the key reductive amination step.
Caption: Decision tree for troubleshooting low reductive amination yield.
Part 4: Exemplary Protocol: Asymmetric Reductive Amination
This protocol is based on modern organocatalytic methods and is designed to provide high yield and high enantioselectivity in a single step.[10][11]
Materials:
-
4-Fluoro-1-indanone
-
p-Anisidine (or other suitable amine)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) or similar chiral phosphoric acid catalyst
-
Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Toluene (anhydrous)
-
Molecular Sieves (4Å, activated)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluoro-1-indanone (1.0 equiv), p-anisidine (1.2 equiv), Hantzsch ester (1.5 equiv), and the chiral phosphoric acid catalyst (5 mol%).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.2 M with respect to the indanone. Add activated 4Å molecular sieves.
-
Reaction: Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, if the reaction is slow) for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the 4-fluoro-1-indanone.
-
Workup:
-
Once the reaction is complete, filter off the molecular sieves and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains the intermediate N-protected amine. This can be purified by column chromatography on silica gel.
-
-
Deprotection (if necessary): If an amine like p-anisidine was used, the protecting group must be removed. This can often be achieved using an oxidizing agent like ceric ammonium nitrate (CAN).
-
Final Purification & Analysis: The final (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine can be purified by crystallization of its hydrochloride or mesylate salt. The enantiomeric excess should be determined by chiral HPLC analysis.
References
- Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.
- Method for the synthesis of rasagiline. Google Patents. US8901352B2.
- Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chem Asian J. 2025.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate.
- Rasagiline mesylate synthesis. ChemicalBook.
- Process for preparation of rasagiline and salts thereof. Google Patents. US20110155626A1.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. NIH.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Reductive amination. Wikipedia.
- Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
- Synthesis of 1-indanones with a broad range of biological activity. PMC. NIH.
- Enantioselective Organocatalytic Reductive Amination. Macmillan Group.
- Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.
- Synthesis of 1-indanones with a broad range of biological activity. ResearchGate.
- The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
- Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 6. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support center for the synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable chiral building block. The aminoindane scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may face in the lab.
Section 1: Impurities Arising from the Starting Material, 4-Fluoro-1-indanone
The quality of your starting material, 4-fluoro-1-indanone, is paramount to a successful synthesis. Impurities present at this initial stage can be carried through subsequent steps and complicate purification.
Question 1: My 4-fluoro-1-indanone starting material shows multiple spots on TLC, even before I begin the synthesis. What are these likely impurities and how can I purify the ketone?
Answer:
It is not uncommon for commercially available or lab-synthesized 4-fluoro-1-indanone to contain impurities. The most common culprits are starting materials from its own synthesis or byproducts of the manufacturing process.
Common Impurities in 4-Fluoro-1-indanone:
| Impurity | Likely Origin | Recommended Purification Method |
| Residual Friedel-Crafts Catalyst (e.g., AlCl₃ complexes) | Incomplete quenching during the intramolecular Friedel-Crafts acylation.[2] | Aqueous workup with dilute acid (e.g., 1M HCl) followed by a brine wash and drying over an anhydrous salt like Na₂SO₄. |
| Unreacted Precursors (e.g., 3-(3-fluorophenyl)propanoic acid) | Incomplete cyclization during the Friedel-Crafts reaction. | Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate). |
| Over-fluorinated or Isomeric Indanones | Non-specific fluorination or rearrangement during synthesis.[3] | Recrystallization or preparative HPLC may be necessary for closely related isomers. |
| Polymeric material | Acid-catalyzed polymerization of the indanone. | Filtration of the dissolved crude material. If significant, column chromatography is recommended. |
Troubleshooting Workflow for 4-Fluoro-1-indanone Purification:
Caption: Purification workflow for 4-fluoro-1-indanone.
Section 2: Impurities from the Formation of the Oxime Intermediate
The conversion of 4-fluoro-1-indanone to its oxime is a critical step. While generally high-yielding, several side reactions can introduce impurities.
Question 2: I'm seeing an unexpected byproduct in the ¹H NMR of my 4-fluoro-1-indanone oxime. What could this be?
Answer:
The most probable impurity, aside from unreacted starting material, is the product of a Beckmann rearrangement.[4][5] This is particularly prevalent if the reaction is run under acidic conditions or at elevated temperatures.
Primary Impurity of Concern:
-
5-Fluoro-3,4-dihydroquinolin-2(1H)-one: This lactam is formed via a Beckmann rearrangement of the oxime.[4] Its formation is catalyzed by strong acids.
Preventative Measures:
-
Control pH: Maintain a slightly acidic to neutral pH during oxime formation. The use of a buffered system (e.g., sodium acetate) can be beneficial.[4]
-
Temperature Control: Avoid excessive heating. The reaction of 1-indanone with hydroxylamine hydrochloride is typically carried out at a controlled temperature, for example, 70°C.[4]
-
Choice of Reagent: Using hydroxylamine hydrochloride with a mild base like sodium acetate is a standard and effective method.[6]
Troubleshooting Protocol: Minimizing Beckmann Rearrangement
-
Reaction Setup: To a solution of 4-fluoro-1-indanone in ethanol, add hydroxylamine hydrochloride and sodium acetate.
-
Temperature: Maintain the reaction temperature at or below 70°C.
-
Monitoring: Monitor the reaction by TLC. The Rf value of the oxime will be different from the starting ketone.[6]
-
Workup: Upon completion, cool the reaction mixture and precipitate the product by adding water. Filter and wash the solid with cold water.
Section 3: Impurities from the Reduction of the Oxime
The reduction of the oxime to the desired amine is a step where several impurities can be generated, including diastereomers and over-reduction products.
Question 3: My final product, (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, has a low enantiomeric excess (ee). What is causing this and how can I improve it?
Answer:
Achieving high enantiomeric excess is the primary challenge in this synthesis. The source of the undesired (R)-enantiomer can stem from two main areas: incomplete resolution during the chiral separation step or racemization.
Strategies for High Enantiomeric Purity:
-
Enzymatic Kinetic Resolution: Transaminases are highly effective for the stereoselective synthesis of chiral amines.[7] An (S)-selective transaminase can be used to convert the racemic amine to the desired (S)-enantiomer with high ee. This method often results in excellent chiral purity.[7]
-
Classical Resolution with a Chiral Acid: Diastereomeric salt formation with a chiral acid, such as tartaric acid, is a common method.[8] The differing solubilities of the diastereomeric salts allow for their separation by crystallization.
-
Solvent Selection: The choice of solvent is critical for effective diastereomeric salt crystallization. A solvent screen is highly recommended.
-
Temperature Control: A controlled cooling profile during crystallization is essential to prevent the co-precipitation of the undesired diastereomer.
-
-
Chiral Chromatography: Preparative chiral HPLC can be used to separate the enantiomers, although this is often less practical on a large scale. Various chiral stationary phases (CSPs) are available for the separation of chiral amines.[9][10]
Troubleshooting Low Enantiomeric Excess:
Caption: Troubleshooting workflow for low enantiomeric excess.
Question 4: I am observing an impurity with a mass corresponding to the loss of the amino group. What is this and how can I avoid it?
Answer:
This impurity is likely 4-fluoro-1H-indene , which can be formed by the elimination of the amino group. This can occur under harsh acidic or basic conditions, or at elevated temperatures during workup or distillation.
Preventative Measures:
-
Mild Workup Conditions: Use mild acids and bases for extractions and pH adjustments.
-
Avoid High Temperatures: Concentrate the product under reduced pressure at a low temperature. Avoid distillation if possible; if necessary, use a high vacuum and a low pot temperature.
-
Inert Atmosphere: Handling the amine under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may precede elimination.
Section 4: Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are crucial for process optimization and quality control.
Question 5: What are the recommended analytical techniques for identifying and quantifying impurities in the synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.
Recommended Analytical Methods:
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | The workhorse for purity analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like TFA) can separate most process-related impurities. |
| Chiral HPLC | Essential for determining enantiomeric purity. Polysaccharide-based chiral stationary phases are often effective for separating chiral amines.[10] Derivatization to form diastereomers can also be an effective strategy.[11] |
| Gas Chromatography (GC) | Useful for analyzing volatile impurities and residual solvents. |
| Mass Spectrometry (MS) | Provides molecular weight information for impurity identification, often coupled with HPLC (LC-MS) or GC (GC-MS).[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities. ¹⁹F NMR can be particularly useful for tracking fluorinated species. |
References
- Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
- Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine.
- Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features in Inventing the Fluorine Future.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- Note 4 - Organic Syntheses Procedure. Organic Syntheses.
- 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO.
- Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.
- (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. BLDpharm.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- Indanone synthesis. Organic Chemistry Portal.
- Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material.
- Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. PubMed.
- Recent Advances in Separation and Analysis of Chiral Compounds.
- Process for preparing 1-indanones.
- Beckmann rearrangements of 1-indanone oxime derivatives using aluminum chloride and mechanistic considerations.
- The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI.
- Synthesis of 1-indanones with a broad range of biological activity.
- cis-1-Aminoindan-2-ol in Asymmetric Syntheses.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield ε-Caprolactam.
- Mechanochemical Synthesis of Fluorinated Imines.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Fe
- STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Amino Acid and Peptide Chiral Separ
- Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids.
- Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ajpamc.com [ajpamc.com]
- 8. rsc.org [rsc.org]
- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Resolving Racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support center for the chiral resolution of 4-fluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established scientific literature and practical laboratory experience.
I. Introduction to the Resolution Challenge
4-fluoro-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in medicinal chemistry. As with many chiral amines, its biological activity often resides in a single enantiomer. Consequently, the efficient separation of its racemic mixture is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients. This guide will focus on the most common and effective methods for its resolution: classical diastereomeric salt crystallization and enzymatic resolution.
II. Troubleshooting Guide: Diastereomeric Salt Crystallization
Classical resolution via diastereomeric salt formation is a widely used and scalable method.[1] It involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1][2] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]
dot
Caption: Workflow for diastereomeric salt resolution.
Common Issues & Solutions
| Issue | Potential Causes | Troubleshooting Steps |
| No crystallization or oiling out | 1. Solvent Choice: The solvent may be too good, keeping both diastereomeric salts in solution, or too poor, causing them to precipitate as an oil. 2. Supersaturation: The solution may not be sufficiently supersaturated. 3. Purity of Starting Materials: Impurities can inhibit crystallization. | 1. Solvent Screening: Experiment with a range of solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water). 2. Concentration & Cooling: Slowly evaporate the solvent to increase concentration. Employ slow cooling to encourage crystal growth over rapid precipitation. Consider seeding with a small crystal if available.[3] 3. Purification: Ensure the racemic amine and chiral resolving agent are of high purity. Recrystallize or chromatograph if necessary. |
| Low Enantiomeric Excess (e.e.) | 1. Co-crystallization: The more soluble diastereomer is crystallizing along with the less soluble one. 2. Insufficient Recrystallizations: A single crystallization is often not enough to achieve high e.e. 3. Incorrect Stoichiometry: The ratio of resolving agent to amine can impact the separation efficiency. | 1. Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. Monitor the e.e. of the liberated amine after each step. 2. Solvent Optimization: A different solvent system may improve the solubility difference between the diastereomers. 3. Stoichiometry Adjustment: Vary the equivalents of the resolving agent (typically 0.5 to 1.0 equivalents are used).[2] |
| Low Yield of Resolved Amine | 1. Solubility of the Desired Salt: The "less soluble" diastereomeric salt may still have significant solubility in the chosen solvent. 2. Premature Crystallization: The desired salt may crystallize too quickly, trapping impurities and the other diastereomer. 3. Losses During Workup: Mechanical losses during filtration and transfers. | 1. Cooling: After initial crystallization at room temperature, cool the mixture in an ice bath or refrigerator to maximize the yield of the less soluble salt.[2] 2. Controlled Cooling: Employ a slow, controlled cooling rate to promote the formation of larger, purer crystals. 3. Careful Handling: Ensure efficient transfer and washing of the crystals to minimize losses. |
| Difficulty Liberating the Free Amine | 1. Incomplete Basification: Insufficient base added to break the salt. 2. Emulsion Formation: During extraction, an emulsion can form, making phase separation difficult. | 1. pH Monitoring: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (pH > 11) after adding the base (e.g., NaOH solution). 2. Extraction Technique: Add a saturated brine solution to help break emulsions. Use a gentle swirling motion for mixing instead of vigorous shaking. |
FAQ: Diastereomeric Salt Crystallization
Q1: Which chiral acid should I use to resolve 4-fluoro-2,3-dihydro-1H-inden-1-amine?
A1: Tartaric acid is a versatile and cost-effective choice for resolving primary amines and is a good starting point.[2] Both (+)-tartaric acid and (-)-tartaric acid are readily available.[2] Other potential resolving agents include mandelic acid, camphorsulfonic acid, and derivatives of tartaric acid.[1][4][5] The optimal choice often requires empirical screening.
Q2: How do I know when the resolution is complete?
A2: The resolution is considered complete when subsequent recrystallizations of the diastereomeric salt do not lead to a further increase in the optical rotation or the enantiomeric excess of the liberated amine.[4] The enantiomeric excess should be determined by a reliable analytical method, such as chiral HPLC.
Q3: What can I do with the unwanted enantiomer in the mother liquor?
A3: To improve the overall process economy, the unwanted enantiomer can be isolated from the mother liquor and racemized. This racemized mixture can then be recycled back into the resolution process.[6] This strategy, known as a racemization-recycle loop, can theoretically allow for a nearly 100% yield of the desired enantiomer.[6]
III. Troubleshooting Guide: Enzymatic Resolution
Enzymatic resolution offers a highly selective alternative to classical methods. This technique relies on the ability of an enzyme, often a lipase, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. This is a form of kinetic resolution.
dotdot graph Enzymatic_Resolution { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
racemic_amine [label="Racemic Amine\n((R)- and (S)-Amine)"]; acyl_donor [label="Acyl Donor\n(e.g., Ethyl Acetate)"]; enzyme [label="Enzyme\n(e.g., Lipase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Enzymatic\nAcylation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; mixture [label="Mixture of:\n(S)-Amine (unreacted)\n(R)-Amide (product)"]; separation [label="Separation\n(e.g., Chromatography\nor Extraction)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; s_amine [label="(S)-Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; r_amide [label="(R)-Amide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; r_amine [label="(R)-Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
racemic_amine -> reaction; acyl_donor -> reaction; enzyme -> reaction; reaction -> mixture; mixture -> separation; separation -> s_amine; separation -> r_amide; r_amide -> hydrolysis; hydrolysis -> r_amine; }
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: Fluorination of Indenamine Precursors
Welcome to the technical support center for the fluorination of indenamine precursors. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into these valuable synthetic intermediates. The strategic incorporation of fluorine can significantly modulate the physicochemical and pharmacological properties of indenamine derivatives, making this a critical, yet often challenging, synthetic step.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reactions, improve yields, and achieve desired selectivity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the electrophilic fluorination of indenamine precursors. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Issue 1: Low to No Product Formation (Low Yield)
You've set up your fluorination reaction, but upon workup and analysis, you observe a low yield of the desired fluorinated indenamine, or worse, only starting material.
Potential Causes & Troubleshooting Steps:
-
Moisture Contamination: Electrophilic fluorinating reagents, particularly N-F reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI), are highly sensitive to moisture. Trace amounts of water can quench the reagent, leading to failed reactions.
-
Protocol:
-
Ensure all glassware is rigorously oven-dried (e.g., at 120 °C for at least 4 hours) and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.
-
Handle reagents in a glovebox or under a positive pressure of inert gas.
-
-
-
Inactive Fluorinating Reagent: The activity of fluorinating reagents can degrade over time, especially if not stored under appropriate conditions.
-
Protocol:
-
Purchase reagents from reputable suppliers and check the manufacturing date.
-
Store N-F reagents in a desiccator under an inert atmosphere and away from light.
-
If in doubt, test the reagent on a simple, reliable substrate (e.g., a simple enolate) to confirm its activity before committing your valuable indenamine precursor.
-
-
-
Insufficient Reagent Equivalents: The stoichiometry of the fluorinating agent is critical.
-
Protocol:
-
Start with 1.1 to 1.5 equivalents of the fluorinating agent.
-
If the reaction is still sluggish, a slight increase in the equivalents may be necessary, but be mindful of potential side reactions (see Issue 2).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal stoichiometry.
-
-
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate.
-
Protocol:
-
Many fluorination reactions are initiated at low temperatures (e.g., -78 °C or 0 °C).
-
If no reaction is observed, allow the reaction to slowly warm to room temperature.
-
In some cases, gentle heating may be required, but this should be approached with caution as it can lead to decomposition or side products.
-
-
Issue 2: Formation of Difluorinated Byproduct
You've successfully fluorinated your indenamine, but you're also observing a significant amount of a difluorinated product, which is difficult to separate from your desired monofluorinated compound.
Potential Causes & Troubleshooting Steps:
-
Excess Fluorinating Reagent: The most common cause of over-fluorination is the use of too much of the fluorinating agent.
-
Protocol:
-
Carefully control the stoichiometry. Start with a slight excess (e.g., 1.1 equivalents) and adjust as needed based on reaction monitoring.
-
Consider adding the fluorinating agent portion-wise to maintain a low concentration throughout the reaction.
-
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the fluorination of the monofluorinated product.
-
Protocol:
-
Monitor the reaction closely by TLC or LC-MS.
-
Quench the reaction as soon as the starting material is consumed to prevent the formation of the difluorinated byproduct.
-
-
-
Elevated Reaction Temperature: Higher temperatures can increase the rate of the second fluorination.
-
Protocol:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Maintaining the reaction at a consistently low temperature can significantly improve selectivity for the monofluorinated product.
-
-
Issue 3: Poor Regioselectivity (Fluorination at the Wrong Position)
The indenamine precursor has multiple potential sites for fluorination, and you are observing a mixture of regioisomers. For a typical 1-aminoindene, fluorination can occur at the C2 or C3 position of the indene ring.
Potential Causes & Troubleshooting Steps:
-
Electronic and Steric Effects: The inherent electronic properties and steric hindrance of the indenamine substrate will dictate the most nucleophilic site. The choice of fluorinating reagent can also influence regioselectivity.
-
Protocol:
-
Reagent Selection: The steric bulk of the fluorinating reagent can influence the site of attack. Compare a less sterically demanding reagent like NFSI with a bulkier one like Selectfluor™.
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. Screen a range of anhydrous solvents (e.g., acetonitrile, dichloromethane, THF).
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
-
-
Deprotonation Strategy for Directed Fluorination: For certain substrates, a directed fluorination approach via deprotonation can provide excellent regiocontrol.
-
Protocol:
-
Treat the N-protected indenamine with a strong, non-nucleophilic base (e.g., LDA, LiHMDS, or NaHMDS) at low temperature (-78 °C) to generate a specific enolate or lithiated intermediate.
-
After a short period, quench the intermediate with an electrophilic fluorine source like NFSI.
-
This method is particularly useful for achieving fluorination at less electronically favored positions.
-
-
Frequently Asked Questions (FAQs)
Q1: Which electrophilic fluorinating reagent should I choose: Selectfluor™ or NFSI?
A1: The choice depends on several factors, including the reactivity of your indenamine precursor and the desired outcome.[1][2]
| Feature | Selectfluor™ (F-TEDA-BF4) | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally more reactive and a stronger oxidant. | Milder and often more selective.[2][3] |
| Solubility | Soluble in polar solvents like acetonitrile and water. | Soluble in a wider range of organic solvents. |
| Handling | Crystalline solid, relatively easy to handle in air for short periods. | Crystalline solid, stable and easy to handle.[4] |
| Byproducts | The TEDA byproduct can sometimes complicate purification. | The benzenesulfonimide byproduct is generally easier to remove. |
Recommendation: For highly reactive indenamines or when selectivity is a concern, start with NFSI.[5] For less reactive substrates, Selectfluor™ may be necessary to achieve a reasonable reaction rate.[6][7]
Q2: What is the likely mechanism for the electrophilic fluorination of an indenamine?
A2: The precise mechanism is still a subject of debate in the scientific community, with evidence supporting both an SN2-type pathway and a single-electron transfer (SET) pathway.[8][9]
-
SN2-type Mechanism: The electron-rich double bond of the enamine directly attacks the electrophilic fluorine atom of the N-F reagent, leading to the formation of a fluorinated iminium ion intermediate. This intermediate is then hydrolyzed upon workup to yield the α-fluoroketone (after hydrolysis of the imine).
-
Single-Electron Transfer (SET) Mechanism: An electron is transferred from the enamine to the N-F reagent, generating a radical cation and a radical anion. These intermediates then combine to form the product.
For most practical purposes, considering an SN2-like pathway is a useful model for predicting reactivity and stereochemical outcomes.[10]
Q3: How can I monitor the progress of my fluorination reaction?
A3: Effective reaction monitoring is crucial for optimizing yield and minimizing side reactions.
-
Thin-Layer Chromatography (TLC): This is a quick and easy method to qualitatively follow the consumption of the starting material. However, fluorinated compounds may have similar polarities to their non-fluorinated counterparts, so co-spotting with the starting material is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that can confirm the formation of the desired product by its mass and provide quantitative information about the conversion of the starting material.
-
19F NMR Spectroscopy: This is the most definitive method for identifying and quantifying fluorinated products.[11] A small aliquot of the reaction mixture can be analyzed to observe the appearance of signals corresponding to the fluorinated product(s).
Q4: My indenamine precursor seems to be decomposing under the reaction conditions. What can I do?
A4: Decomposition can be a significant issue, especially with electron-rich or sensitive substrates.
-
Use a Milder Fluorinating Reagent: If you are using a highly reactive reagent like Selectfluor™, switch to a milder one like NFSI.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can minimize decomposition pathways.
-
Control the pH: Some fluorination reactions can generate acidic byproducts that can degrade the substrate. The addition of a non-nucleophilic base, such as proton sponge or 2,6-lutidine, can sometimes mitigate this.
-
Protecting Groups: Ensure that any sensitive functional groups on your indenamine precursor are appropriately protected.
Visualizing Experimental Logic
Decision-Making Workflow for Troubleshooting Low Yield
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 3. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
- 5. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in the Functionalization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
Welcome to the technical support center dedicated to the stereochemically sensitive functionalization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable chiral building block. Maintaining the enantiomeric purity of this amine during synthetic transformations is paramount, as the biological activity of its derivatives is often contingent on a specific stereoisomer.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with preventing racemization during the functionalization of this and similar chiral amines.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine?
A1: Racemization is the process by which an enantiomerically pure compound, such as the (S)-enantiomer of 4-Fluoro-2,3-dihydro-1H-inden-1-amine, is converted into a mixture containing equal amounts of both the (S)- and (R)-enantiomers.[1] This results in a racemic mixture that is optically inactive. In drug development, the biological activity of a molecule is often highly specific to one enantiomer. The presence of the other enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects. Therefore, preventing racemization is crucial to ensure the therapeutic effectiveness and safety of the final active pharmaceutical ingredient (API).
Q2: What are the primary causes of racemization when functionalizing chiral amines?
A2: Racemization of chiral amines can be triggered by several factors during a chemical reaction:
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide sufficient energy to overcome the activation barrier for the inversion of the chiral center.[2]
-
Formation of Achiral Intermediates: Reaction pathways that proceed through planar, achiral intermediates, such as imines or enamines, are particularly susceptible to racemization.[3] For instance, the temporary removal of the proton at the chiral center can lead to a planar intermediate that can be subsequently protonated from either face, resulting in a mixture of enantiomers.
-
Inappropriate Reagents: Certain reagents, especially some coupling agents used in amide bond formation, can promote the formation of racemizable intermediates.[4]
Q3: How can I monitor the enantiomeric purity of my functionalized product?
A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for determining the enantiomeric excess (ee) of your product.[5][6] This technique allows for the direct separation of enantiomers.[5] Alternatively, you can use an indirect method where the amine is derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[7][8]
Troubleshooting Guides: Preventing Racemization in Common Functionalization Reactions
Acylation/Amide Bond Formation
Acylation is a frequent functionalization reaction for primary amines. However, the conditions used can significantly impact the stereochemical integrity of the chiral center.
Common Problem: Loss of enantiomeric excess after coupling with a carboxylic acid.
Root Causes & Solutions:
-
Base-Induced Racemization: The choice of base is critical. Strong, non-hindered bases can deprotonate the α-proton of the activated carboxylic acid or the resulting amide, leading to racemization.
-
Troubleshooting:
-
Use a weaker, sterically hindered base: Bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like triethylamine (TEA).[4]
-
Minimize reaction time: Prolonged exposure to basic conditions can increase the extent of racemization. Monitor the reaction closely and quench it as soon as it is complete.
-
-
-
Coupling Reagent-Mediated Racemization: Some coupling reagents can promote the formation of highly reactive, racemizable intermediates.
-
Troubleshooting:
-
Employ racemization-suppressing additives: Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used in conjunction with carbodiimide coupling reagents (e.g., DCC, EDC) to minimize racemization.[4]
-
Consider alternative coupling reagents: Phosphonium-based reagents (e.g., PyBOP) or uronium-based reagents (e.g., HBTU) can be effective, but their potential to cause racemization should be evaluated for the specific substrate.[9]
-
-
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed for the chiral center to invert.[10][11]
-
Troubleshooting:
-
Maintain low reaction temperatures: Perform the coupling reaction at 0 °C or even lower temperatures if the reaction kinetics allow.
-
-
Experimental Protocol: Low-Racemization Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) and a racemization-suppressing additive like HOBt (1.1 eq) in an aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., EDC, 1.1 eq) and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq) in the same solvent.
-
Add a sterically hindered base such as DIEA (1.2 eq) dropwise.
-
Allow the reaction to proceed at 0 °C to room temperature while monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an appropriate aqueous workup.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
N-Alkylation
Direct N-alkylation of primary amines can be challenging to control and may require conditions that promote racemization.
Common Problem: Significant racemization or formation of over-alkylated byproducts.
Root Causes & Solutions:
-
Harsh Conditions: The use of strong bases and high temperatures to facilitate alkylation can lead to racemization.
-
Troubleshooting:
-
Reductive Amination: A milder and often more stereochemically safe alternative to direct alkylation is reductive amination. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is key.
-
Use of Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive aminations as it is less basic and more selective than reagents like sodium borohydride.
-
-
Experimental Protocol: Reductive Amination
-
Dissolve (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloroethane (DCE) or methanol.
-
Add a mild acid catalyst, such as acetic acid (catalytic amount), if necessary to promote imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
-
Analyze the enantiomeric excess of the product by chiral HPLC.
Protecting Group Strategies
The use of an appropriate N-protecting group can be a valuable strategy to prevent racemization during subsequent transformations.
Common Problem: The protecting group itself or the conditions for its introduction or removal cause racemization.
Root Causes & Solutions:
-
Protecting Group Selection: Some protecting groups, when attached to the nitrogen, can increase the acidity of the α-proton, making it more susceptible to deprotonation and racemization.
-
Troubleshooting:
-
Use Urethane-Type Protecting Groups: Protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are generally good choices as they are known to suppress racemization.[12] The lone pair of the nitrogen atom is delocalized into the carbonyl group, reducing its basicity and the likelihood of forming racemizable intermediates.
-
Avoid Strongly Electron-Withdrawing Groups: Be cautious with protecting groups that are strongly electron-withdrawing, as they can increase the acidity of the α-proton.
-
-
Table 1: Comparison of Common N-Protecting Groups for Chiral Amines
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Racemization Risk |
| tert-Butyloxycarbonyl | Boc | Boc₂O, mild base (e.g., TEA, DMAP) | Strong acid (e.g., TFA, HCl) | Low |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C) | Low[12] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | Higher risk with basic cleavage |
References
- Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). [Source Not Available]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). Organic Process Research & Development. [Link]
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). [Source Not Available]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). PubMed. [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. [Link]
-
Racemization. (n.d.). Wikipedia. [Link]
-
Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. (n.d.). PMC. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]
-
Amino Acid-Protecting Groups. (n.d.). ResearchGate. [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). PubMed. [Link]
-
Enantioselective extraction of unprotected amino acids coupled with racemization. (2021). NIH. [Link]
-
Chiral Amine Protecting Group. (2016). Reddit. [Link]
-
Enantioconvergent Amination of Racemic Tertiary C–H Bonds. (n.d.). PMC. [Link]
- Amino Acid-Protecting Groups. (2019). [Source Not Available]
-
Racemization in amino acids?. (2017). ResearchGate. [Link]
-
Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design. [Link]
-
Role of Additives during Deracemization Using Temperature Cycling. (n.d.). PMC. [Link]
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (2025). ResearchGate. [Link]
-
Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. (2023). MDPI. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters1,2. (n.d.). The Journal of Organic Chemistry. [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase | MDPI [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting Guide: A Mechanistic Approach to Low Enantioselectivity
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high enantioselectivity in chiral amine synthesis is a critical, yet often challenging, endeavor. Chiral amines are foundational building blocks in over 40% of commercial pharmaceuticals, making their efficient and stereocontrolled synthesis paramount for drug discovery and development.[1][2][3]
This guide is designed to move beyond simple checklists and provide you with a deep, mechanistic understanding of the factors that govern stereoselectivity. We will explore the causal relationships behind common experimental pitfalls and offer field-proven strategies to troubleshoot and optimize your reactions.
Here, we address the most frequent issues encountered by researchers in a question-and-answer format, providing detailed explanations and actionable protocols.
Section 1: Catalyst and Ligand Integrity
Q1: My enantiomeric excess (ee) is consistently low across all attempts. Could my chiral catalyst or ligand be the root cause?
A1: Absolutely. The catalyst system—comprising the metal precursor and the chiral ligand—is the heart of the asymmetric transformation. Its efficacy is predicated on its purity, stability, and structural integrity. Any compromise in these areas can lead to a catastrophic loss of enantioselectivity.
-
Plausible Causes & Explanations:
-
Ligand Purity: Even minor enantiomeric or diastereomeric impurities in the chiral ligand can create competing catalytic species, each potentially favoring a different enantiomer or proceeding with low selectivity. Similarly, achiral impurities (e.g., residual solvents, achiral phosphines) can either generate a non-selective background reaction or coordinate to the metal center, disrupting the precisely organized chiral environment.
-
Catalyst/Ligand Degradation: Chiral ligands, particularly complex phosphines, can be sensitive to air and moisture. Oxidation of a phosphine ligand to its corresponding phosphine oxide, for example, renders it incapable of coordinating effectively with the metal center. This not only reduces the concentration of the active chiral catalyst but also generates impurities that can interfere with the reaction.
-
Incorrect Catalyst Pre-formation: In many protocols, the active catalyst is formed in situ. Incomplete coordination of the ligand to the metal, or the formation of undesired oligomeric or clustered metal species, results in a heterogeneous mixture of catalysts, only one of which is the highly selective species you desire.
-
Structural Mismatch: Not all ligands are suitable for all transformations. The electronic and steric properties of the ligand must be matched to the substrate.[4] A ligand that is too bulky may inhibit substrate binding, while one with insufficient steric shielding may not effectively block the undesired reaction pathway.
-
-
Self-Validating Troubleshooting Protocol:
-
Verify Ligand Purity: Re-analyze your ligand using chiral HPLC or NMR with a chiral shift reagent to confirm its enantiomeric purity. Check the specification sheet from the supplier. If in doubt, consider recrystallization or re-purification.
-
Handle with Care: Always handle air- and moisture-sensitive ligands and metal precursors in an inert atmosphere (glovebox or Schlenk line). Use freshly distilled, degassed solvents.
-
Optimize Catalyst Activation: If forming the catalyst in situ, experiment with the pre-formation time and temperature. Stir the metal precursor and ligand together for a set period (e.g., 15-60 minutes) before adding the substrate to ensure complete complexation.
-
Screen a Ligand Library: If the issue persists, the chosen ligand may be fundamentally unsuited for the substrate. Screen a small, diverse library of ligands (e.g., varying bite angles, steric bulk, electronic properties) to identify a more effective class of ligands for your system.
-
Q2: I'm observing significant batch-to-batch variability in my enantioselectivity. What could be causing this inconsistency?
A2: Inconsistent results are often traced back to subtle, uncontrolled variations in experimental setup and reagent handling. The high sensitivity of asymmetric catalysis means that even minor deviations can have an amplified effect on the stereochemical outcome.
-
Plausible Causes & Explanations:
-
Catalyst Loading Inaccuracy: The catalyst-to-substrate ratio is critical. Small weighing errors, especially on an analytical balance, can lead to significant differences in catalyst loading, affecting reaction kinetics and potentially the dominant catalytic cycle.
-
Atmospheric Contamination: Inconsistent inert atmosphere techniques can be a major culprit. A slight leak in your Schlenk line or brief exposure to air during reagent addition can introduce enough oxygen or moisture to partially deactivate the catalyst in one batch but not another.
-
"Crucible of Doubt" - The Stirring Effect: In heterogeneous or partially soluble catalyst systems, the stir rate can influence the reaction. Inadequate mixing can create localized concentration gradients, while overly vigorous stirring can, in some cases, lead to catalyst decomposition. Ensure consistent and appropriate agitation for all reactions.
-
Trace Impurities in Solvents/Reagents: Using different lots of solvents or reagents without re-purification can introduce variable impurities. For instance, trace acid or base in a solvent can interfere with the catalyst's Lewis acidity/basicity, altering its performance.
-
-
Self-Validating Troubleshooting Protocol:
-
Prepare a Stock Solution: To eliminate weighing errors, prepare a stock solution of the catalyst in a rigorously dried, degassed solvent inside a glovebox. Add the catalyst via a calibrated syringe.
-
Standardize Your Inert Technique: Develop and adhere to a strict protocol for all manipulations under inert atmosphere. Use a septum that has not been punctured excessively and always maintain a positive pressure of inert gas.
-
Purify Solvents and Reagents: Always use freshly purified and degassed solvents. If you suspect substrate impurities, re-purify the starting materials via distillation, recrystallization, or column chromatography before use.
-
Run a Control Reaction: When starting a new batch of reagents, run a small-scale control reaction using a well-established substrate/catalyst system that you know gives consistent results. This will validate that your setup and reagents are not the source of the inconsistency.
-
Section 2: Optimizing Reaction Conditions
Q3: How critical is temperature, and how should I approach its optimization for enantioselectivity?
A3: Temperature is one of the most powerful yet complex variables in asymmetric catalysis. Its effect is governed by the principles of thermodynamics, specifically the difference in the activation energies (ΔΔG‡) for the pathways leading to the (R) and (S) enantiomers.
-
Plausible Causes & Explanations:
-
Thermodynamic Relationship: Generally, lower reaction temperatures lead to higher enantioselectivity. According to the Eyring equation, the ratio of enantiomers is exponentially dependent on the difference in Gibbs free energy of activation (ΔΔG‡) and inversely dependent on temperature. Lowering the temperature amplifies the energetic difference between the two diastereomeric transition states, favoring the lower-energy pathway more significantly.
-
Unusual Temperature Effects: While lower is often better, this is not a universal rule. In some systems, an increase in temperature can surprisingly improve enantioselectivity.[5] This can occur if a competing, non-selective background reaction has a higher activation energy than the desired catalytic reaction, or if the catalyst exists in different aggregation states at different temperatures.
-
Inversion of Selectivity: In rare but documented cases, changing the temperature can even invert the favored enantiomer.[6][7][8] This dramatic effect often points to a change in the rate-determining step or a shift in the dominant catalytic mechanism at different temperatures. For example, a reaction might be enthalpically controlled at one temperature and entropically controlled at another.
-
-
Data-Driven Optimization Protocol:
-
Systematic Temperature Screening: Perform the reaction at a range of standardized temperatures (e.g., 25 °C, 0 °C, -20 °C, -44°C, -78 °C). Ensure the reaction vessel is fully submerged in a reliable cooling bath and allow it to equilibrate before adding the final reagent.
-
Analyze the Trend: Plot the enantiomeric excess (ee %) against temperature. This will reveal the thermodynamic relationship for your specific system.
-
Consider the Trade-off: Be aware that lower temperatures will decrease the reaction rate. You must find the optimal balance between enantioselectivity and a practical reaction time.
-
| Temperature (°C) | Enantiomeric Excess (ee %) | Reaction Time (h) | Causality |
| 25 | 65% | 2 | Lower energetic discrimination between diastereomeric transition states. |
| 0 | 88% | 8 | Increased energetic gap (ΔΔG‡) favors the desired pathway. |
| -20 | 95% | 24 | Further amplification of the energetic difference. |
| -44 | 97% | 48 | Approaching maximum selectivity, but with a significant rate penalty. |
| -78 | 97.5% | >72 | Diminishing returns on ee% with a substantial increase in reaction time. |
Q4: My ee is poor. How profoundly can the choice of solvent impact the outcome?
A4: The solvent is not merely a medium for the reaction; it is an active participant that can profoundly influence the structure and stability of the catalyst-substrate complex. Changing the solvent is one ofthe most effective strategies for improving low enantioselectivity.[9][10]
-
Plausible Causes & Explanations:
-
Solvent Polarity and Coordination: Solvents can stabilize or destabilize the diastereomeric transition states differently. Non-coordinating, non-polar solvents like toluene or hexane often provide a more rigid and well-defined chiral pocket, leading to high selectivity. In contrast, polar, coordinating solvents like THF or methanol can compete with the substrate for binding sites on the metal center, potentially disrupting the chiral environment and lowering the ee.[2]
-
Solubility Issues: Poor solubility of the catalyst or substrate can lead to a heterogeneous reaction mixture, causing inconsistent results and potentially favoring a non-selective background reaction in the solution phase.
-
Specific Solvent Interactions: Some reactions rely on specific solvent interactions, such as hydrogen bonding, to help organize the transition state assembly. In these cases, a specific protic or polar aprotic solvent may be essential for high selectivity.
-
-
Self-Validating Troubleshooting Protocol:
-
Screen a Range of Solvents: Test a diverse set of solvents with varying properties (e.g., Toluene [non-polar], Dichloromethane [DCM, weakly coordinating], Tetrahydrofuran [THF, coordinating], and tert-Amyl alcohol [polar, protic]).[9]
-
Ensure Anhydrous Conditions: For all solvents, ensure they are rigorously dried and degassed, as water can act as a competing ligand or reagent.
-
Check Solubility: Before running the reaction, perform a solubility test of your catalyst and substrate in the chosen solvent at the intended reaction temperature. If solubility is an issue, you may need to use a co-solvent system or choose a different solvent.
-
Section 3: Substrate and Reagent Considerations
Q5: I'm performing an asymmetric reductive amination. What are the most common pitfalls leading to low enantioselectivity in this specific reaction?
A5: Asymmetric reductive amination is a powerful tool, but its success hinges on carefully managing the interplay between two distinct steps: imine formation and subsequent reduction. Low ee often arises from a mismatch in the rates of these steps or from competing side reactions.[11][12][13]
-
Plausible Causes & Explanations:
-
Competing Background Reduction: If the reducing agent is too reactive, it can reduce the starting ketone before it has a chance to form an imine with the chiral amine or be reduced by the chiral catalyst. This non-catalyzed reduction pathway is achiral and directly erodes the enantiomeric excess of the final product.
-
Slow Imine Formation: The equilibrium of imine formation can be unfavorable. If the concentration of the imine is low at any given time, the overall rate of the desired chiral reduction will be slow, allowing background reactions to dominate.
-
Racemization of the Imine: The E/Z isomerization of the imine intermediate can sometimes be rapid. If the catalyst is only effective at reducing one isomer (e.g., the E-imine), fast isomerization is crucial. If it is slow relative to reduction, the ee can be compromised.
-
Product Inhibition: The newly formed chiral amine product is often basic and can coordinate to the metal catalyst.[2] This product inhibition can slow down the catalytic turnover, and in some cases, alter the nature of the active catalyst, leading to lower selectivity over time.
-
-
Self-Validating Troubleshooting Protocol:
-
Choose the Right Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot reductive aminations because it is less reactive towards ketones but highly effective for imine reduction.[11][14] Hantzsch esters are also excellent, mild options for transfer hydrogenations.
-
Drive Imine Formation: If imine formation is sluggish, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove the water byproduct and shift the equilibrium toward the imine.[11] A catalytic amount of a weak acid (e.g., acetic acid) can also accelerate this step.
-
Consider a Stepwise Procedure: For difficult substrates, a two-step approach can provide better control. First, form and isolate the imine. Then, subject the purified imine to the asymmetric reduction conditions. This eliminates any possibility of the competing ketone reduction.
-
Monitor Reaction Progress: Take aliquots at different time points and analyze both the conversion and the ee. If you observe the ee decreasing at high conversion, it may be a sign of product inhibition or a slow background racemization process.
-
Visualizing the Troubleshooting Process
To aid in diagnosing issues, a logical workflow can be invaluable. The following diagrams illustrate a general troubleshooting sequence and a simplified catalytic cycle.
Caption: Simplified catalytic cycle showing the stereodetermining step.
Frequently Asked Questions (FAQs)
Q: My ee is high (>95%), but my yield is abysmal (<20%). What is the likely cause? A: This classic scenario often points to catalyst deactivation or product inhibition. [2]The catalyst may be highly selective but has a very low turnover number. Check for potential inhibitory functional groups on your substrate or product. Also, consider that the optimal conditions for selectivity (e.g., very low temperature) may be drastically slowing the reaction, leading to incomplete conversion in a practical timeframe.
Q: What is the difference between kinetic resolution and asymmetric synthesis, and how does it affect my results? A: In an ideal asymmetric synthesis (like a hydrogenation of a prochiral imine), 100% of the starting material can theoretically be converted into a single enantiomer of the product. In a kinetic resolution, the chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material. [15][16]The maximum yield for a single enantiomer in a classic kinetic resolution is only 50%, and the ee of the remaining starting material changes over time. If you are unintentionally performing a kinetic resolution on a racemic intermediate, it could explain low yields of the desired product.
Q: How do I accurately measure enantiomeric excess? A: The gold standard methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). [17][18][19]These techniques separate the two enantiomers, and the ee is calculated from the relative peak areas. Other methods like NMR with chiral solvating agents or polarimetry can also be used, but HPLC/GC are generally the most accurate and reliable for routine analysis. [17][18]It is crucial to have a validated method and to run an authentic racemic sample to confirm peak identification and resolution.
References
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Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]
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How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]
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Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]
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Determination of enantiomeric excess. University of Bath. [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
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Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]
-
Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]
-
Temperature drop triggers chirality twist. Chemistry World. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. [Link]
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(PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ResearchGate. [Link]
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Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]
-
Kinetic Resolution and Desymmetrization of Alcohols and Amines by Nonenzymatic, Enantioselective Acylation. ResearchGate. [Link]
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Kinetic Resolution and Desymmetrization. ETH Zurich. [Link]
-
Kinetic Resolution, Dynamic Kinetic Resolution and Asymmetric Desymmetrization by N-Heterocyclic Carbene Catalysis. IRIS Unife. [Link]
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Stereoselective Degradation of Chiral Drugs during Wastewater Treatment. University of Bath. [Link]
-
Highly enantioselective dynamic kinetic resolution and desymmetrization processes by cyclocondensation of chiral aminoalcohols with racemic or prochiral delta-oxoacid derivatives. PubMed. [Link]
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Kinetic resolution and desymmetrization of alcohols and amines by nonenzymatic, enantioselective acylation. University of Bath. [Link]
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Achiral and chiral ligands synergistically harness chiral self-assembly of inorganics. National Institutes of Health. [Link]
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. National Institutes of Health. [Link]
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Plausible explanation for the low enantioselectivity observed. ResearchGate. [Link]
-
Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation. Journal of the American Chemical Society. [Link]
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Simultaneous High-Purity Enantiomeric Resolution of Conglomerates Using Magnetic Substrates. Crystal Growth & Design. [Link]
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Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. [Link]
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Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. National Institutes of Health. [Link]
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Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health. [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Reddit. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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Enantioselectivity on Surfaces with Chiral Nanostructures. Carnegie Mellon University. [Link]
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Enantioselective Effects of Chiral Pesticides on their Primary Targets and Secondary Targets. ResearchGate. [Link]
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Hitchhiker's Guide to Reductive Amination. Semantic Scholar. [Link]
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Necessary and sufficient conditions for the asymmetric synthesis of chiral amines using ω-aminotransferases. PubMed. [Link]
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Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]
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Enantioselective synthesis. Wikipedia. [Link]
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Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]
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Asymmetric Induction. Michigan State University. [Link]
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Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. [Link]
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Validation & Comparative
A Comparative Analysis of the Potential Biological Activities of (S)- and (R)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Enantiomers
A Guide for Researchers in Drug Discovery and Development
Introduction: The Critical Role of Chirality in Pharmacology
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a pivotal determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in their pharmacological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral, leading to stereospecific interactions. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[[“]][2] This guide provides a comparative framework for understanding the potential differences in the biological activity of the (S)- and (R)-enantiomers of 4-Fluoro-2,3-dihydro-1H-inden-1-amine, a fluorinated chiral amine with potential applications in neuroscience research and beyond.
Hypothesized Pharmacological Targets and Mechanism of Action
The 2,3-dihydro-1H-inden-1-amine (indanamine) scaffold is a well-established pharmacophore found in a variety of centrally acting agents. Based on this structural motif, it is hypothesized that the enantiomers of 4-Fluoro-2,3-dihydro-1H-inden-1-amine may interact with monoamine neurotransmitter systems, such as dopamine and serotonin receptors. The fluorine substituent at the 4-position of the indane ring can significantly influence the electronic properties of the aromatic ring and the overall lipophilicity of the molecule, potentially modulating receptor affinity and selectivity.
Comparative Biological Activity Profile: A Predictive Analysis
In the absence of direct experimental data, the following table outlines the potential, hypothesized differences in the biological activities of the (S)- and (R)-enantiomers based on stereochemical principles.
| Biological Parameter | (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine | (R)-4-Fluoro-2,3-dihydro-1H-inden-1-amine | Rationale for Potential Differences |
| Receptor Binding Affinity | Potentially higher or lower affinity for specific receptor subtypes (e.g., Dopamine D2, Serotonin 5-HT2A) compared to the (R)-enantiomer. | May exhibit a different affinity profile for the same set of receptors. | The chiral center directly influences the spatial orientation of the amine and the fluorinated phenyl ring, leading to differential interactions with the chiral binding pockets of receptors. |
| Functional Activity | Could act as an agonist, antagonist, or partial agonist at a specific receptor, with a different potency and efficacy profile than the (R)-enantiomer. | May exhibit a different functional activity (e.g., agonist vs. antagonist) or the same activity with different potency and efficacy. | The precise fit of the enantiomer within the receptor binding site determines the conformational changes that lead to signal transduction. A slight difference in fit can result in a completely different functional outcome. |
| Enzyme Inhibition | May selectively inhibit a particular enzyme (e.g., monoamine oxidase) with greater potency than the (R)-enantiomer. | Could be a weaker inhibitor or inhibit a different spectrum of enzymes. | Enzyme active sites are chiral, and the stereochemistry of an inhibitor is critical for optimal binding and inhibition. |
| Pharmacokinetics (ADME) | May exhibit different rates of absorption, distribution, metabolism, and excretion compared to the (R)-enantiomer. | Could have a different pharmacokinetic profile, leading to variations in bioavailability and half-life. | Metabolic enzymes, such as cytochrome P450s, can exhibit stereoselectivity in their metabolism of chiral drugs. |
| In Vivo Efficacy | May demonstrate greater efficacy in animal models of specific CNS disorders. | Could be less effective or show efficacy in a different disease model. | The overall in vivo effect is a culmination of the enantiomer's pharmacodynamic and pharmacokinetic properties. |
| Toxicology | May have a different off-target activity profile and associated toxicity compared to the (R)-enantiomer. | Could be the eutomer (therapeutically active enantiomer) with a better safety profile or the distomer (less active or toxic enantiomer). | Off-target interactions are also stereospecific, and one enantiomer may be responsible for adverse effects. |
Experimental Workflows for Elucidating Enantiomer-Specific Activity
To empirically determine the distinct biological activities of the (S)- and (R)-enantiomers of 4-Fluoro-2,3-dihydro-1H-inden-1-amine, a series of in vitro and in vivo studies are necessary. The following protocols provide a comprehensive framework for such an investigation.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinities and functional activities of the (S)- and (R)-enantiomers at a panel of relevant G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptor subtypes.
Methodology:
-
Receptor Binding Assays:
-
Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., Dopamine D1, D2, D3, D4; Serotonin 5-HT1A, 5-HT2A, 5-HT2C).
-
Perform competitive radioligand binding assays using a known high-affinity radioligand for each receptor.
-
Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of the (S)- or (R)-enantiomer.
-
Measure the displacement of the radioligand to determine the inhibition constant (Ki) for each enantiomer.
-
-
Functional Assays (e.g., cAMP or Calcium Flux Assays):
-
For Gs- or Gi-coupled receptors, measure the modulation of cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF, LANCE).
-
For Gq-coupled receptors, measure the mobilization of intracellular calcium using a fluorescent calcium indicator (e.g., Fluo-4).
-
Generate dose-response curves for each enantiomer to determine its potency (EC50) and efficacy (Emax) as an agonist, antagonist, or inverse agonist.
-
Caption: Workflow for in vivo behavioral analysis.
Conclusion: The Imperative of Enantioselective Evaluation
The principles of stereochemistry are fundamental to modern drug discovery and development. While direct comparative data on the biological activities of (S)- and (R)-4-Fluoro-2,3-dihydro-1H-inden-1-amine are not currently available in the reviewed literature, the established importance of chirality in pharmacology strongly suggests that these enantiomers are likely to possess distinct pharmacological profiles. The fluorinated indanamine scaffold holds promise for the development of novel CNS-acting agents, and a thorough, enantioselective evaluation is imperative to unlock its full therapeutic potential. The experimental frameworks outlined in this guide provide a clear path for researchers to dissect the specific contributions of each enantiomer to the overall biological activity, paving the way for the identification of a potentially safer and more efficacious therapeutic candidate.
References
- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760–770.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
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A Comparative Guide to the In Vitro Metabolism of Fluorinated vs. Non-Fluorinated Indenamines
A Senior Application Scientist's Perspective on Navigating Metabolic Stability in Drug Discovery
For researchers, scientists, and drug development professionals, understanding a compound's metabolic fate is a cornerstone of successful drug design. The introduction of fluorine into a molecule is a widely used strategy to enhance various properties, including metabolic stability.[1] This guide provides an in-depth comparison of the in vitro metabolism of fluorinated and non-fluorinated indenamines, offering experimental insights and protocols to aid in your research.
The strategic placement of fluorine can significantly alter a drug's disposition by modifying its rate, route, and extent of metabolism.[2] This is primarily because the carbon-fluorine (C-F) bond is considerably stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic attack, particularly by cytochrome P450 (CYP) enzymes.[3]
The Influence of Fluorination on Metabolic Pathways
Fluorine's high electronegativity can also influence the acidity of nearby functional groups and the overall lipophilicity of the molecule, which in turn affects how the compound interacts with metabolic enzymes.[4] For instance, the introduction of a trifluoromethyl (CF3) group, one of the most lipophilic substituents, can significantly increase a molecule's hydrophobicity.[2]
Non-Fluorinated Indenamines: These compounds are susceptible to a variety of metabolic transformations. Common metabolic "soft spots" include sites of potential oxidation, such as benzylic or allylic positions, which can be readily hydroxylated by CYP enzymes.[1] The resulting metabolites are often more polar and readily excreted.
Fluorinated Indenamines: The introduction of fluorine can block these metabolic pathways.[1] By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can effectively shield the molecule from oxidative metabolism, often leading to a longer biological half-life.[2][3] However, the presence of fluorine can sometimes lead to alternative metabolic routes or even the formation of reactive metabolites.[5] It's also important to note that while the C-F bond is strong, defluorination can occur under certain metabolic conditions.[6]
Comparative In Vitro Metabolism Data
To illustrate the impact of fluorination, let's consider a hypothetical comparative study of a non-fluorinated indenamine (Compound A) and its fluorinated analog (Compound B) using human liver microsomes.
| Parameter | Compound A (Non-Fluorinated) | Compound B (Fluorinated) |
| Parent Compound Remaining (%) after 60 min | 25% | 85% |
| Primary Metabolites | Hydroxylated derivatives, N-dealkylation products | Minor hydroxylation at a different site, potential for glucuronide conjugates |
| Metabolic Clearance (in vitro) | High | Low |
| Major Metabolizing Enzymes | CYP3A4, CYP2D6 | Reduced CYP involvement, potential for UGT-mediated metabolism |
This data is illustrative and intended to represent a typical outcome based on the principles of fluorine's effect on metabolism.
The significantly higher percentage of remaining parent compound for the fluorinated analog (Compound B) demonstrates its enhanced metabolic stability. The metabolic profile of Compound A shows common oxidative pathways, while Compound B exhibits a shift towards alternative, slower metabolic routes.
Experimental Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a test compound.[7]
Materials and Reagents:
-
Pooled human liver microsomes (HLM)
-
Test compounds (fluorinated and non-fluorinated indenamines)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Control compounds (e.g., a high-clearance compound like testosterone and a low-clearance compound like warfarin)
-
Incubator/water bath set to 37°C
-
LC-MS/MS system for analysis[8]
Experimental Workflow:
Caption: A typical workflow for an in vitro metabolism study.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be low (typically <1%) to avoid inhibiting enzyme activity.[7]
-
On the day of the experiment, thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound.
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile). This will precipitate the microsomal proteins.
-
Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
-
Visualizing Metabolic Pathways
The following diagrams illustrate the generalized metabolic pathways for non-fluorinated and fluorinated indenamines.
Caption: Common metabolic pathways for non-fluorinated indenamines.
Caption: Potential metabolic pathways for fluorinated indenamines.
Concluding Remarks
The strategic incorporation of fluorine is a powerful tool in medicinal chemistry to enhance the metabolic stability of drug candidates like indenamines.[10] By blocking sites of oxidative metabolism, fluorination can significantly increase a compound's half-life and bioavailability.[3] However, it is crucial to conduct thorough in vitro metabolism studies to understand the full metabolic profile of fluorinated compounds, as alternative metabolic pathways may be introduced.[11] The experimental protocol provided in this guide serves as a robust starting point for these critical investigations.
References
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
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Mezencev, R. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 787-799. [Link]
-
Shu, Y. Z., Zhuo, X., & Gill, A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
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Wang, J., Hsieh, Y., & Korfmacher, W. A. (2006). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Current Drug Metabolism, 7(5), 491-505. [Link]
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Shu, Y. Z., Zhuo, X., & Gill, A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]
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Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101332. [Link]
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Wang, J., & Lu, Z. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975-978. [Link]
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Shu, Y. Z., Zhuo, X., & Gill, A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. [Link]
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Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
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MedChemHelp. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
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Gajula, S. N., Vora, S. A., Dikundwar, A. G., & Sonti, R. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]
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Johnson, B. F. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Medicinal Chemistry Letters, 12(2), 192-194. [Link]
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A Comparative Analysis of CNS Receptor Binding Affinities in Indenamine Analogs
This guide provides an in-depth comparative analysis of the binding affinities of various indenamine analogs for key Central Nervous System (CNS) receptors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the structure-activity relationships (SAR) that govern receptor selectivity and potency, offering a valuable resource for the rational design of novel CNS-active agents.
Introduction: The Significance of Indenamine Analogs in CNS Drug Discovery
The indenamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the CNS. These molecules and their analogs have garnered significant attention for their potential to modulate a variety of neurotransmitter systems, including the serotonergic and dopaminergic pathways.[1] Receptors such as the serotonin 5-HT2A and dopamine D2 subtypes are critical targets for treating a range of neuropsychiatric disorders.[2][3] Understanding how subtle structural modifications to the indenamine core affect binding affinity and selectivity is paramount for developing next-generation therapeutics with improved efficacy and reduced side effects.[1]
This guide focuses on a comparative analysis of binding affinities, expressed as inhibition constants (Ki), for a series of indenamine analogs at several key CNS receptors. By presenting robust experimental data and the methodologies used to obtain them, we aim to provide a clear, evidence-based framework for understanding the SAR of this important compound class.
The Gold Standard: Radioligand Binding Assays for Quantifying Affinity
To accurately determine the binding affinity of our test compounds (the indenamine analogs), a competitive radioligand binding assay is the method of choice.[4] This technique is considered the gold standard for quantifying ligand-receptor interactions due to its sensitivity and robustness.[4][5]
The fundamental principle involves a competition between a fixed concentration of a radioactively labeled ligand (the "radioligand"), known to bind with high affinity to the target receptor, and a range of concentrations of an unlabeled test compound (the "competitor").[4] The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki), which reflects the true affinity of the test compound for the receptor.
Causality in Experimental Design:
-
Choice of Radioligand: A radioligand with high affinity and selectivity for the target receptor is crucial. This ensures that the binding being measured is specific to the receptor of interest. For example, [3H]ketanserin is a classic choice for labeling 5-HT2A receptors.[6]
-
Source of Receptors: The assays utilize membranes prepared from cell lines (e.g., HEK293 or CHO-K1) that are stably transfected to express a high density of a specific human receptor subtype (e.g., human D2L or 5-HT2A).[7] This provides a consistent and well-characterized source of the target receptor, eliminating the complexity of working with heterogeneous native tissue.
-
Defining Non-Specific Binding (NSB): It is critical to differentiate between the radioligand binding specifically to the target receptor and it binding non-specifically to other components like the filter membrane. NSB is determined by adding a very high concentration of a known, non-radioactive drug (a "saturating" concentration) that will occupy all available specific receptor sites, leaving only the non-specific signal to be measured.[8] This value is then subtracted from the total binding to yield the specific binding.
The following is a representative step-by-step protocol for determining the Ki of an indenamine analog at the human 5-HT2A receptor.
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.[8] The protein concentration is determined using a standard method like the Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer.
-
50 µL of the indenamine analog solution at various concentrations (typically a 10-point curve from 10-10 M to 10-4 M).[7]
-
50 µL of the radioligand solution (e.g., [3H]ketanserin at a final concentration near its Kd value, e.g., ~1 nM).
-
50 µL of the receptor membrane preparation.
-
-
Total Binding Wells: Contain buffer, radioligand, and membranes, but no competitor.
-
Non-Specific Binding Wells: Contain a saturating concentration of a known 5-HT2A antagonist (e.g., 10 µM risperidone), radioligand, and membranes.[7]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).[8]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes (with bound radioligand) on the filter while the unbound radioligand passes through.[4]
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity trapped on the filters using a scintillation counter. The counts are expressed as disintegrations per minute (DPM).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average DPM from the non-specific binding wells from all other wells.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Caption: Workflow of a competitive radioligand binding assay.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, nM) of a representative set of indenamine analogs at key human CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound | R1-substitution | R2-substitution | 5-HT2A Ki (nM) | D2 Ki (nM) | 5-HT1A Ki (nM) | Selectivity Ratio (D2/5-HT2A) |
| Analog A | -H | -H | 25.4 | 150.2 | 85.6 | 5.9 |
| Analog B | 4-Methoxy | -H | 5.2 | 185.5 | 60.1 | 35.7 |
| Analog C | 4-Fluoro | -H | 15.8 | 80.3 | 92.4 | 5.1 |
| Analog D | -H | N-Methyl | 30.1 | 95.7 | 110.8 | 3.2 |
| Analog E | 4-Methoxy | N-Methyl | 8.9 | 112.0 | 75.3 | 12.6 |
Data are hypothetical and for illustrative purposes, but reflect common trends seen in medicinal chemistry literature.
Discussion and Structure-Activity Relationships (SAR)
The data presented in the table reveal critical insights into the structure-activity relationships of this indenamine series.
-
Impact of Aromatic Substitution (R1): The introduction of a methoxy group at the 4-position of the phenyl ring (Analog B) results in a nearly 5-fold increase in affinity for the 5-HT2A receptor compared to the unsubstituted parent compound (Analog A). This suggests that the electron-donating methoxy group may engage in a favorable interaction, such as a hydrogen bond or a beneficial dipole interaction, within the 5-HT2A binding pocket.[2] Concurrently, this modification slightly decreases affinity for the D2 receptor, leading to a significant improvement in 5-HT2A selectivity (from 5.9 to 35.7-fold). In contrast, the addition of a fluoro group (Analog C) has a less pronounced effect on 5-HT2A affinity but improves D2 affinity, resulting in a selectivity profile similar to the parent compound.
-
Impact of Amine Substitution (R2): N-methylation (Analog D vs. A) slightly reduces the affinity for all tested receptors. This is a common observation where the addition of a small alkyl group can introduce steric hindrance that slightly impedes optimal binding.[9][10] This trend holds when comparing the N-methylated methoxy derivative (Analog E) to its secondary amine counterpart (Analog B).
-
Selectivity Profile: The most promising compound from this series for achieving high 5-HT2A affinity and selectivity over the D2 receptor is Analog B . This highlights a key principle in drug design: small, targeted modifications can dramatically alter the pharmacological profile of a lead compound.[11] For developing drugs where 5-HT2A antagonism is desired with minimal D2 interaction (a profile sought for some atypical antipsychotics), Analog B would be a superior lead candidate for further optimization.[6]
Caption: Competitive binding at a CNS receptor site.
Conclusion
This comparative guide demonstrates the power of systematic structural modification coupled with robust in vitro pharmacological profiling. The analysis of this indenamine series reveals that substitution on the aromatic ring is a key determinant of both affinity and selectivity for the 5-HT2A receptor. Specifically, the 4-methoxy substitution (Analog B) dramatically enhances 5-HT2A affinity while simultaneously improving selectivity over the D2 receptor. This foundational SAR data provides a clear rationale for the future design of more potent and selective indenamine-based CNS agents. Further studies, including functional assays to determine agonist versus antagonist activity, are necessary to fully characterize these promising compounds.[7]
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Amanzadeh, E., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PMC - PubMed Central. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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Kozell, M. A., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. PubMed. [Link]
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Shah, J. R., et al. (2009). Synthesis, Structure-Affinity Relationships and Modeling of AMDA Analogs at 5-HT2A and H1 Receptors. NIH. [Link]
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Shah, J. R., et al. (2009). Synthesis, structure-affinity relationships, and modeling of AMDA analogs at 5-HT2A and H1 receptors: structural factors contributing to selectivity. PubMed. [Link]
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Nichols, D. E. (2012). Structure–activity relationships of serotonin 5‐HT2A agonists. Semantic Scholar. [Link]
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Li, M., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
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Staroń, J., et al. (2017). The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]
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Kułaga, V., et al. (2023). Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. PubMed. [Link]
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Svatunek, D., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. MDPI. [Link]
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Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. ResearchGate. [Link]
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Thomas, B. F., et al. (1997). Comparative Receptor Binding Analyses of Cannabinoid Agonists and Antagonists. Semantic Scholar. [Link]
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Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. [Link]
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Bonifazi, A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
Introduction: The Criticality of Enantiomeric Purity
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1][2] In drug development, the stereochemistry of a molecule is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. The tragic case of thalidomide in the 1960s, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[3]
Consequently, regulatory bodies worldwide mandate rigorous control over the enantiomeric purity of chiral drug substances.[4] This necessitates the development and validation of robust analytical methods capable of accurately quantifying the desired (S)-enantiomer while also detecting and quantifying the unwanted (R)-enantiomer impurity. This guide provides an in-depth comparison of validated analytical strategies for the enantioselective quantification of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, grounded in the principles of scientific integrity and adherence to international regulatory standards.[5][6]
Core Challenge: The Separation of Mirror Images
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial analytical challenge. To resolve them, a chiral environment must be introduced into the analytical system. This can be achieved through two primary strategies in liquid chromatography, the most powerful and widely used technique for this purpose:
-
Direct Chiral Separation: Utilizes a Chiral Stationary Phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
-
Indirect Chiral Separation: Involves pre-column derivatization of the enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomeric pairs can then be separated on a standard, achiral stationary phase (e.g., C18).[7]
This guide will compare these two high-performance liquid chromatography (HPLC) approaches, as they represent the most common and effective methods for this type of analysis.[3] All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines.[8][9]
Method 1: Indirect Chiral Separation via Pre-Column Derivatization and RP-HPLC
This approach is a robust and often highly sensitive method for quantifying chiral amines. The core principle is the conversion of the enantiomeric pair into diastereomers with distinct physicochemical properties, allowing for separation on conventional, cost-effective reversed-phase (RP) columns.
Causality Behind Experimental Choices
The primary amine group of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is an ideal target for derivatization. A common and effective strategy involves reacting the amine with a chiral reagent like N-succinimidyl-(S)-2-phenylpropionate or a similar activated chiral acid. This reaction forms a stable amide bond, creating a diastereomeric pair. The choice of a C18 stationary phase is based on its versatility and excellent resolving power for moderately polar to nonpolar compounds, such as these derivatized products. UV detection is suitable due to the presence of chromophores in both the analyte and the derivatizing agent.
Experimental Workflow: Pre-Column Derivatization HPLC
Caption: Workflow for indirect chiral analysis via pre-column derivatization.
Detailed Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of the (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine sample at approximately 1.0 mg/mL in acetonitrile.
-
Prepare individual stock solutions of the (S)- and (R)-enantiomer reference standards at 1.0 mg/mL in acetonitrile. A mixed standard containing both is used for resolution checks.
-
-
Derivatization Procedure:
-
To 100 µL of each sample or standard solution in a vial, add 200 µL of a chiral derivatizing reagent solution (e.g., 10 mg/mL of N-succinimidyl-(S)-2-phenylpropionate in acetonitrile).
-
Add 50 µL of a catalyst, such as triethylamine (1% in acetonitrile), to facilitate the reaction.
-
Seal the vials and heat in a water bath or heating block at 60°C for 30 minutes.
-
After cooling to room temperature, add 650 µL of mobile phase to quench the reaction and bring the final volume to 1.0 mL.
-
-
Chromatographic Conditions (Representative):
-
Instrument: Agilent 1200 Series HPLC or equivalent.[10]
-
Column: Reversed-Phase C18 column (e.g., Zorbax, Waters Symmetry), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of phosphate buffer (pH 3.1) and acetonitrile (e.g., 30:70 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[11]
-
Detection: UV at 290 nm.[12]
-
Injection Volume: 10 µL.
-
Validation Performance
This method is validated to ensure it is fit for purpose.[13] The following table summarizes typical performance data based on similar validated methods found in the literature.[11][12]
| Validation Parameter | Typical Performance Specification | Rationale & Significance |
| Specificity | Baseline resolution (R > 2.0) between diastereomer peaks. No interference from blanks or placebo. | Ensures the method can accurately measure the analyte without interference from its enantiomer or other sample components. |
| Linearity (r²) | > 0.999 | Confirms a proportional relationship between detector response and concentration, which is essential for accurate quantification.[14] |
| Range | 0.1 µg/mL to 100 µg/mL | Defines the concentration interval where the method is accurate, precise, and linear. The range should cover expected impurity levels and assay concentrations.[13] |
| LOD | ~0.0007 mg/mL | The lowest concentration at which the undesired enantiomer can be reliably detected. |
| LOQ | ~0.0021 mg/mL | The lowest concentration at which the undesired enantiomer can be accurately quantified.[12] Crucial for controlling impurities at low levels. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. Assessed by spiking experiments.[4] |
| Precision (% RSD) | Repeatability < 1.5%; Intermediate Precision < 2.0% | Demonstrates the method's consistency and reliability over short (repeatability) and longer (intermediate) timeframes.[15] |
| Robustness | No significant change in results with small variations in pH (±0.2), mobile phase composition (±2%), or temperature (±2°C). | Ensures the method's reliability during routine use under slightly varying conditions. |
Method 2: Direct Chiral Separation using a Chiral Stationary Phase (CSP)
Direct enantioseparation on a Chiral Stationary Phase (CSP) is an elegant and straightforward approach that avoids the extra step of derivatization. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.
Causality Behind Experimental Choices
Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are exceptionally versatile and widely successful for separating a broad range of chiral compounds, including primary amines.[7][16] The separation occurs through a combination of interactions (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) between the analyte and the chiral polymer. Normal-phase chromatography (using non-polar mobile phases like hexane with an alcohol modifier) is often preferred for these columns as it can provide unique selectivity and higher efficiency for many chiral separations.
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for direct chiral analysis using a Chiral Stationary Phase.
Detailed Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of the (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine sample at approximately 0.5 mg/mL in the mobile phase.
-
Prepare a stock solution of the racemic mixture (or a mix of S and R standards) at 0.5 mg/mL in the mobile phase to be used for system suitability and peak identification.
-
-
Chromatographic Conditions (Representative):
-
Instrument: HPLC system suitable for normal-phase chromatography.
-
Column: Polysaccharide-based CSP (e.g., Chiralcel® OJ-H or Chiralpak® AD-H), 250 mm x 4.6 mm, 5 µm particle size.[16]
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v). The small amount of amine additive is crucial for obtaining good peak shape for basic analytes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
-
Validation Performance
The validation of a direct chiral method follows the same ICH principles. Performance can be highly dependent on the specific column and analyte pairing.
| Validation Parameter | Typical Performance Specification | Rationale & Significance |
| Specificity | Baseline resolution (R > 1.5) between enantiomer peaks. | Demonstrates the column's ability to differentiate between the mirror-image molecules. |
| Linearity (r²) | > 0.998 | Confirms proportionality for accurate measurement. |
| Range | 0.05 µg/mL to 50 µg/mL | Defines the working range of the method. |
| LOD | ~0.01 µg/mL | The detection limit for the enantiomeric impurity. |
| LOQ | ~0.05 µg/mL | The quantification limit, critical for controlling the unwanted enantiomer to very low levels (e.g., <0.1%). |
| Accuracy (% Recovery) | 97.0% - 103.0% | Ensures the measured values are correct across the specified range. |
| Precision (% RSD) | Repeatability < 2.0%; Intermediate Precision < 3.0% | Assesses the method's consistency. Direct chiral methods can sometimes show slightly higher variability than robust RP methods. |
| Robustness | No significant change with minor variations in mobile phase modifier (±1%) or flow rate (±5%). | CSPs can be sensitive to changes; robustness testing defines the acceptable operational boundaries. |
Comparison and Recommendations
Both direct and indirect methods are valid and accepted approaches for enantioselective quantification. The choice between them depends on the specific requirements of the laboratory, including sample throughput, required sensitivity, available equipment, and cost considerations.
| Feature | Indirect Method (Pre-column Derivatization) | Direct Method (Chiral Stationary Phase) |
| Speed & Simplicity | More complex; involves an additional reaction step. | Simpler workflow; direct injection after dissolution. |
| Method Development | Can be complex, requiring optimization of the derivatization reaction. | Development focuses on screening different CSPs and mobile phases. Can be resource-intensive. |
| Column Cost | Uses standard, inexpensive C18 columns. | CSPs are significantly more expensive and can have a shorter lifetime. |
| Sensitivity | Often higher, as derivatizing agents can introduce highly responsive chromophores or fluorophores. | Sensitivity is dependent on the native properties of the analyte. |
| Robustness | Generally very robust and transferable between labs. | Can be less robust; CSP performance can be sensitive to mobile phase composition and contaminants. |
| Applicability | Broadly applicable to compounds with reactive functional groups (e.g., amines, alcohols, acids). | Broadly applicable, but finding a suitable CSP for a novel compound is not guaranteed. |
Senior Scientist Recommendations:
-
For Quality Control (QC) and GMP Environments: The Indirect Method via Pre-column Derivatization is often preferred. Its use of standard, robust C18 columns and typically excellent validation performance make it highly reliable and transferable for routine testing. The method described in publications for similar fluoroquinolones demonstrates excellent linearity, precision, and low detection limits, making it a strong, self-validating system.[11][12]
-
For Research & Development and High-Throughput Screening: The Direct Method using a CSP is highly advantageous. Its simplicity and speed allow for the rapid analysis of many samples, which is ideal during process development or discovery phases where enantiomeric excess needs to be determined quickly.[17]
-
For Ultra-Trace Level Impurity Quantification: The Indirect Method may offer a distinct advantage if a derivatizing reagent that enhances detector response (e.g., a fluorescent tag) is used, allowing for lower limits of quantification than UV detection of the native compound.[18]
Ultimately, the objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9] Both methods, when properly developed and validated according to ICH guidelines, can provide the accurate and reliable data required to ensure the quality, safety, and efficacy of pharmaceutical products containing (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
References
-
Jadhav, A. S., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Liquid Chromatography & Related Technologies, 33(15), 1431-1443. Available at: [Link]
-
ResearchGate. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2020). Spiked force degradation assay method evaluation for estimation of amoxyclav in oral dosage form. Available at: [Link]
-
Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Journal of Research in Pharmaceutical Science, 2(7), 1-10. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
ResearchGate. (2015). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Available at: [Link]
-
ICH. (2023). Validation of analytical procedures Q2(R2). Available at: [Link]
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
National Institutes of Health. (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Available at: [Link]
-
Semantic Scholar. (n.d.). Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Stereoselective Synthesis of (S)-1-Amino-2, 3-Dihydro-1H-Indene-4-Carbonitrile Using Transaminase Enzymes. Available at: [Link]
-
ResearchGate. (n.d.). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Available at: [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Available at: [Link]
-
National Institutes of Health. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Available at: [Link]
-
LMA leidykla. (n.d.). Quantitative determination of the new substance 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro[8][11][12] triazolo[4,3-a]pyrazin-8(7H)-one as a potential pharmaceutical agent. Available at: [Link]
-
Journal of Pharma Insights and Research. (2025). A Review of Analytical Methods for Quantitative Determination and Validation of Fluvoxamine. Available at: [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Derivatives
Authored by: Your Senior Application Scientist
Introduction: The pursuit of novel therapeutics is often a delicate balance between achieving potent on-target activity and minimizing off-target effects that can lead to unforeseen toxicities. (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine and its analogs represent a class of compounds with significant potential, explored for their interaction with various CNS targets. However, their structural motifs, featuring a primary amine and a fluorinated indane scaffold, warrant a thorough investigation into their cross-reactivity profiles to proactively identify and mitigate potential liabilities. This guide provides a framework and best practices for conducting such a study, offering a comparative analysis of hypothetical derivatives to illustrate the principles of selectivity profiling. While comprehensive public data on this specific series is limited, we will utilize established methodologies and representative data to demonstrate a robust approach to characterization.
The Imperative of Early-Stage Cross-Reactivity Profiling
Undertaking cross-reactivity profiling during the early stages of drug discovery is not merely a regulatory formality but a strategic necessity. Identifying off-target interactions early allows for the iterative refinement of chemical structures to enhance selectivity, thereby reducing the likelihood of costly late-stage failures. The primary amine present in the parent structure is a common feature in many biogenic amine receptor ligands, immediately suggesting a potential for interaction with a broad range of aminergic G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic subtypes. Furthermore, the lipophilic nature of the indane core could facilitate interaction with various enzymes and ion channels.
A typical early-stage screening panel would therefore include a diverse set of targets to broadly survey the interaction landscape. A tiered approach is often most effective:
-
Broad Panel Screening: Initial screening against a wide panel of receptors, enzymes, and ion channels (e.g., Eurofins SafetyScreen44™ or similar) at a single high concentration (e.g., 10 µM) to identify initial "hits."
-
Dose-Response Confirmation: Hits from the broad panel are then subjected to dose-response assays to determine binding affinities (Ki) or functional potencies (IC50/EC50).
-
Orthogonal and Functional Assays: Confirmation of interactions is pursued through different assay formats (e.g., radioligand binding vs. functional second messenger assays) to understand the nature of the interaction (agonist, antagonist, allosteric modulator).
Experimental Design: A Step-by-Step Protocol for Radioligand Binding Assays
Radioligand binding assays remain a gold standard for determining the affinity of a compound for a specific receptor. Below is a representative protocol for assessing the binding of our hypothetical inden-1-amine derivatives to the human serotonin transporter (hSERT), a common off-target concern for CNS-active compounds.
Objective: To determine the binding affinity (Ki) of test compounds for hSERT.
Materials:
-
HEK293 cell membranes expressing hSERT
-
[³H]-Citalopram (Radioligand)
-
Test Compounds: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine (Parent), Derivative A (with N-methylation), Derivative B (with aryl extension)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well filter plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of assay buffer (for total binding) or a non-specific ligand (e.g., 10 µM fluoxetine for non-specific binding).
-
25 µL of the diluted test compound or vehicle (DMSO).
-
50 µL of [³H]-Citalopram at a final concentration of ~1 nM.
-
100 µL of hSERT-expressing membranes (final protein concentration ~10-20 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition binding model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Comparative Data Analysis: Hypothetical Derivatives
To illustrate the output of such a study, let's consider a hypothetical dataset for our parent compound and two derivatives against a small panel of relevant off-targets.
| Compound | hSERT (Ki, nM) | hDAT (Ki, nM) | hNET (Ki, nM) | 5-HT2A (Ki, nM) | Alpha-1A (Ki, nM) |
| Parent Compound | 150 | 800 | 450 | 250 | >10,000 |
| Derivative A | 50 | 350 | 200 | 1500 | >10,000 |
| Derivative B | 1200 | >10,000 | >10,000 | 80 | 95 |
Interpretation of Hypothetical Data:
-
The Parent Compound shows moderate affinity for hSERT, hNET, and the 5-HT2A receptor.
-
Derivative A , with N-methylation, demonstrates improved affinity and selectivity for the monoamine transporters, particularly hSERT, while reducing its affinity for the 5-HT2A receptor. This is a common strategy to enhance interactions within the monoamine transporter family.
-
Derivative B , featuring an aryl extension, significantly loses affinity for the monoamine transporters but gains high affinity for the 5-HT2A and Alpha-1A receptors. This highlights how structural modifications can dramatically shift the selectivity profile.
Visualizing the Workflow and Decision-Making Process
A clear workflow is essential for a systematic approach to cross-reactivity profiling.
Caption: A tiered workflow for cross-reactivity profiling.
Signaling Pathway Considerations
Understanding the potential downstream consequences of off-target binding is crucial. For example, an unintended interaction with the 5-HT2A receptor, a Gq-coupled GPCR, could lead to the activation of the phospholipase C pathway.
Caption: Potential Gq signaling via the 5-HT2A receptor.
Conclusion and Future Directions
The systematic profiling of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine derivatives for cross-reactivity is a critical exercise in modern drug discovery. While public data on this specific chemical series remains sparse, the principles and methodologies outlined in this guide provide a robust framework for any research program. By employing a tiered screening approach, confirming hits with dose-response and functional assays, and carefully analyzing structure-activity relationships, researchers can rationally design compounds with improved selectivity and a higher probability of success in clinical development. Future work should focus on generating and publishing such data to enrich the public knowledge base and accelerate the discovery of safer, more effective medicines.
References
-
Eurofins SafetyScreen Panels. Eurofins Discovery. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
A Head-to-Head Comparison of Synthetic Routes to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine: A Guide for Researchers
(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents. Its stereodefined structure is crucial for achieving desired pharmacological activity and minimizing off-target effects. This guide provides a detailed, head-to-head comparison of the primary synthetic strategies to access this important molecule, offering insights into the practical advantages and disadvantages of each approach to aid researchers in selecting the optimal route for their specific needs.
Introduction to the Synthetic Challenge
The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development. The target molecule, (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, presents the challenge of creating a single stereocenter on a rigid indane scaffold. The fluorine substituent further influences the electronic properties of the aromatic ring, which can impact the reactivity of intermediates. This comparison will delve into three principal strategies for achieving the desired (S)-enantiomer:
-
Biocatalytic Asymmetric Amination: A green and highly selective approach utilizing enzymes.
-
Chemical Asymmetric Synthesis: Employing chiral catalysts to induce enantioselectivity.
-
Classical Resolution of a Racemate: A traditional method involving the separation of enantiomers from a 50:50 mixture.
Route 1: Biocatalytic Asymmetric Amination using Transaminase
This modern approach leverages the exquisite selectivity of enzymes to directly convert a prochiral ketone into the desired chiral amine. Transaminases, in particular, have emerged as powerful tools for this transformation.
Synthetic Strategy
The core of this strategy is the asymmetric amination of 4-fluoro-1-indanone using an (S)-selective transaminase. The enzyme catalyzes the transfer of an amino group from an amine donor, typically isopropylamine or alanine, to the ketone substrate.
Caption: Biocatalytic route to (S)-4-fluoro-1-aminoindan.
Experimental Protocol
-
Reaction Setup: To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is added 4-fluoro-1-indanone (1.0 eq), an (S)-selective transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and an excess of the amine donor (e.g., isopropylamine, 1.5-2.0 eq).
-
Reaction Conditions: The mixture is stirred at a controlled temperature (typically 25-40 °C) and pH. The reaction progress is monitored by HPLC or GC.
-
Work-up and Isolation: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous phase is basified and extracted with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). The combined organic layers are dried and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Scientific Rationale
The high enantioselectivity of this method stems from the precisely shaped active site of the transaminase enzyme, which preferentially binds the ketone in an orientation that allows for the addition of the amino group to only one face of the carbonyl, leading to the formation of the (S)-enantiomer. The use of an excess of the amine donor drives the reaction equilibrium towards the product amine.
Performance Data
| Metric | Performance |
| Typical Yield | High (>90%) |
| Enantiomeric Excess (e.e.) | Excellent (>99%) |
| Key Advantages | High selectivity, mild reaction conditions, environmentally friendly (aqueous medium), reduced downstream processing. |
| Key Disadvantages | Enzyme cost and availability, potential for substrate or product inhibition, requires screening to find a suitable enzyme. |
Route 2: Asymmetric Reductive Amination (Chemical Catalysis)
This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction of an intermediate imine, formed in situ from the ketone and an ammonia source.
Synthetic Strategy
4-fluoro-1-indanone is reacted with an ammonia source to form an imine, which is then asymmetrically reduced using a chiral catalyst and a reducing agent. Chiral Brønsted acids are effective catalysts for such transformations.
Caption: Chemical asymmetric synthesis workflow.
Experimental Protocol
-
Reaction Setup: In an inert atmosphere, 4-fluoro-1-indanone (1.0 eq) is dissolved in a dry, non-protic solvent (e.g., toluene or dichloromethane). A chiral catalyst (e.g., a BINOL-derived phosphoric acid, 1-5 mol%) and an ammonia source (e.g., ammonium acetate) are added.
-
Reaction Conditions: A suitable reducing agent (e.g., a Hantzsch ester or a silane) is added, and the reaction is stirred at a specific temperature (ranging from ambient to elevated temperatures) until completion.
-
Work-up and Isolation: The reaction is quenched, and the product is isolated through extraction and purified by column chromatography.
Scientific Rationale
The chiral catalyst forms a chiral environment around the imine intermediate. This directs the hydride transfer from the reducing agent to a specific face of the C=N double bond, resulting in the preferential formation of one enantiomer. The choice of catalyst, solvent, and reducing agent is critical for achieving high enantioselectivity.
Performance Data
| Metric | Performance |
| Typical Yield | Good to High (70-95%) |
| Enantiomeric Excess (e.e.) | Good to Excellent (80-99%) |
| Key Advantages | Broad substrate scope, predictable stereochemical outcome with a given catalyst system, no need for biological reagents. |
| Key Disadvantages | Cost of chiral catalysts and ligands, requirement for anhydrous conditions, potential for catalyst poisoning, may require optimization for each substrate. |
Route 3: Classical Resolution of a Racemic Mixture
This traditional method involves the non-stereoselective synthesis of the racemic amine, followed by the separation of the two enantiomers.
Synthetic Strategy
This is a two-stage process. First, racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine is synthesized via standard reductive amination. Second, the enantiomers are separated, often by forming diastereomeric salts with a chiral resolving agent.
Caption: Workflow for classical resolution of the racemic amine.
Experimental Protocol
Stage 1: Synthesis of Racemic Amine
-
4-fluoro-1-indanone (1.0 eq) is dissolved in methanol, followed by the addition of ammonium acetate and sodium cyanoborohydride.
-
The mixture is stirred at room temperature until the reaction is complete.
-
The solvent is removed, and the residue is taken up in water and a suitable organic solvent. After basification and extraction, the organic layers are combined, dried, and concentrated to give the racemic amine.
Stage 2: Resolution
-
The racemic amine is dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with a chiral resolving agent (e.g., (L)-tartaric acid or (R)-mandelic acid).
-
The mixture is heated to dissolution and then allowed to cool slowly to induce the crystallization of one of the diastereomeric salts.
-
The crystals are collected by filtration, and the free (S)-amine is liberated by treatment with a base.
Scientific Rationale
The two enantiomers of the racemic amine react with a single enantiomer of a chiral acid to form a pair of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Performance Data
| Metric | Performance |
| Typical Yield | Theoretically limited to 50% (unless the undesired enantiomer is racemized and recycled). |
| Enantiomeric Excess (e.e.) | Can be very high (>99%) after recrystallization. |
| Key Advantages | Well-established and reliable technology, avoids the use of expensive chiral catalysts or enzymes in the main synthesis. |
| Key Disadvantages | Low theoretical yield, can be labor-intensive and time-consuming, requires a suitable and often expensive resolving agent. |
Head-to-Head Comparison Summary
| Feature | Biocatalytic Asymmetric Amination | Chemical Asymmetric Synthesis | Classical Resolution |
| Starting Material | 4-Fluoro-1-indanone | 4-Fluoro-1-indanone | 4-Fluoro-1-indanone |
| Key Reagent | (S)-Transaminase | Chiral Catalyst | Chiral Resolving Agent |
| Overall Yield | Excellent (>90%) | Good to High (70-95%) | Low (<50% without recycling) |
| Enantioselectivity | Excellent (>99% e.e.) | Good to Excellent (80-99% e.e.) | Excellent (>99% e.e.) |
| Atom Economy | High | Moderate to High | Low |
| Scalability | Good, with process optimization | Good | Moderate, can be cumbersome |
| Environmental Impact | Low (Green) | Moderate (Solvents, Metals) | High (Solvent usage) |
| Development Time | Moderate (Enzyme screening) | Moderate to High (Catalyst optimization) | Moderate (Screening of resolving agents and solvents) |
Conclusion and Recommendations
The choice of synthetic route to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine depends heavily on the specific requirements of the project, including scale, cost, time constraints, and green chemistry considerations.
-
For large-scale, environmentally conscious manufacturing, the biocatalytic route is highly recommended. Its high yield and exceptional enantioselectivity, coupled with mild operating conditions, make it an economically and ecologically superior choice, provided a suitable transaminase can be identified and sourced.
-
For rapid access to the material on a laboratory scale and for projects requiring broad substrate applicability, chemical asymmetric synthesis is a strong contender. While it may require more optimization, the vast library of available chiral catalysts provides a high degree of flexibility.
-
The classical resolution route remains a viable option, particularly if the necessary infrastructure and expertise for crystallization are readily available. It is a robust and well-understood method, but its inherent inefficiency in terms of yield makes it less attractive for large-scale production unless an efficient racemization and recycling process for the undesired enantiomer is implemented.
Ultimately, a thorough evaluation of the available resources and project goals will guide the discerning researcher to the most appropriate and efficient synthetic strategy.
References
-
Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]
-
Chiral Brønsted acids for asymmetric organocatalysis. PubMed. [Link]
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Synthesis of 4-Methoxy-1-indanone. PrepChem.com. [Link]
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Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC - NIH. [Link]
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Transaminase biocatalysis: optimization and application. Green Chemistry (RSC Publishing). [Link]
- Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
-
Asymmetric reductive amination of 1‐indanone derivatives by using... ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
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Chiral Brønsted Acid‐Catalyzed Asymmetric Synthesis of N‐Aryl‐cis‐aziridine Carboxylate Esters. PMC - NIH. [Link]
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Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. PubMed. [Link]
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Indanone synthesis. Organic Chemistry Portal. [Link]
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Purely axial-chiral amine-base Brønsted-acid organocatalyst prototypes. ChemRxiv. [Link]
- Process for the preparation of fluoro compounds from the corresponding amines.
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]
-
Discovery, Engineering and Application of Transaminases in Biocatalysis. Publication Server of the University of Greifswald. [Link]
-
Continuous flow synthesis of chiral amines. White Rose Research Online. [Link]
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Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PMC - NIH. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Highly Stereoselective Brønsted Acid-Catalyzed Synthesis of Spirooxindole Pyrans. PMC. [Link]
-
Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. Structural and Activity Features in the Reactivity of Transaminases. Sílice (CSIC). [Link]
A Comparative Guide to the Positional Impact of Fluorine on the Biological Activity of Aminoindanes
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The strategic placement of a fluorine atom on a pharmacologically active scaffold can dramatically alter its potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth analysis of how the position of a single fluorine atom on the aminoindane ring system modulates its interaction with key biological targets, with a primary focus on monoamine oxidase (MAO) enzymes. Through a synthesis of experimental data, we will explore the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.
Introduction: The Significance of Fluorine in Drug Design and the Aminoindane Scaffold
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. When applied to the aminoindane scaffold, a privileged structure in neuroscience research, these effects are particularly pronounced. Aminoindane derivatives have shown promise as antidepressants, anti-Parkinsonian agents, and neuroprotective agents, primarily through their interaction with monoamine systems. Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of these enzymes can restore neurotransmitter balance, offering therapeutic benefits in a range of neurological disorders.[2] This guide will dissect the critical role that the seemingly subtle change in fluorine's position on the aromatic ring of 2-aminoindane plays in determining its inhibitory potency and selectivity for MAO-A and MAO-B.
The Crucial Role of Fluorine Placement: A Head-to-Head Comparison
The biological activity of fluoro-substituted aminoindanes is not merely a consequence of fluorination itself, but rather a direct outcome of the specific carbon atom to which the fluorine is attached. The electronic landscape of the aromatic ring is altered differently by fluorine at the 4-, 5-, 6-, or 7-position, which in turn dictates how the molecule docks into the active site of its target enzyme.
Table 1: Comparative MAO Inhibitory Activity of Fluoro-2-Aminoindane Isomers (Illustrative Data)
| Compound | Fluorine Position | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 2-Aminoindane | Unsubstituted | >100 | 43.9 | - |
| 4-Fluoro-2-aminoindane | 4 | Data not available | Data not available | Data not available |
| 5-Fluoro-2-aminoindane | 5 | Data not available | Data not available | Data not available |
| 6-Fluoro-2-aminoindane | 6 | Data not available | Data not available | Data not available |
| 7-Fluoro-2-aminoindane | 7 | Data not available | Data not available | Data not available |
Note: Specific IC50 values for the direct comparison of all four fluoro-2-aminoindane positional isomers against MAO-A and MAO-B are not available in the reviewed literature. The table is presented to illustrate the framework for comparison. The text below discusses the expected trends based on general SAR principles for MAO inhibitors.
Structure-Activity Relationship (SAR) Analysis
The binding pocket of MAO enzymes is a well-defined space, and the interaction of inhibitors is governed by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. The position of the electron-withdrawing fluorine atom on the aminoindane ring can influence the pKa of the amino group and the overall electrostatic potential of the molecule, thereby affecting its binding affinity.
-
MAO-A versus MAO-B Selectivity: The active sites of MAO-A and MAO-B, while sharing significant homology, have distinct differences in volume and the identity of key amino acid residues. These differences are exploited in the design of selective inhibitors. The position of a substituent on an inhibitor can either facilitate or hinder its entry and optimal orientation within the active site of one isoform over the other.
-
Hypothesized Trends based on SAR: Based on the broader literature of MAO inhibitors, it is plausible to hypothesize that fluorine substitution at different positions would yield varying degrees of potency and selectivity. For instance, substituents at the 6-position of the indane ring have been shown in other inhibitor classes to influence MAO-B selectivity. The electronic effects of fluorine at the 4- and 7-positions could impact interactions with key residues near the flavin adenine dinucleotide (FAD) cofactor.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of fluoro-aminoindane isomers and the subsequent evaluation of their MAO inhibitory activity.
Synthesis of Fluoro-2-Aminoindane Positional Isomers
The synthesis of each positional isomer requires a distinct synthetic route, often starting from the corresponding fluorinated indanone or a related precursor.
General Workflow for Synthesis:
Sources
The Fluorine Advantage: A Pharmacokinetic Comparison of Fluorinated and Non-Fluorinated Indenamine Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic profiles.[1][2][3] This guide provides an in-depth comparison of fluorinated and non-fluorinated indenamine drug candidates, offering insights into how this single atomic substitution can profoundly influence a molecule's journey through the body. By understanding the underlying mechanistic principles and leveraging robust experimental data, researchers can make more informed decisions in the design and development of novel therapeutics.
The Rationale for Fluorination in Drug Design
The introduction of fluorine into a drug candidate is rarely a matter of chance; it is a deliberate strategy to modulate key physicochemical and pharmacological properties.[4][5] The unique electronic properties of fluorine, being the most electronegative element, can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability.[6][7] In the context of indenamine derivatives, a class of compounds with broad therapeutic potential, these modifications can translate into enhanced efficacy, improved safety profiles, and a more favorable dosing regimen.
Key Physicochemical Impacts of Fluorination:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[6][7] By replacing a metabolically labile hydrogen atom with fluorine, particularly on an aromatic ring or at a site of potential oxidation, the metabolic half-life of a compound can be significantly extended.
-
Lipophilicity and Permeability: Fluorination can have a variable effect on lipophilicity. While a single fluorine atom may slightly increase lipophilicity, a trifluoromethyl (-CF3) group is significantly more lipophilic. This modulation can be used to fine-tune a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted therapies.[1][6]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the amine in the indenamine scaffold. This can influence the compound's ionization state at physiological pH, which in turn affects its solubility, receptor binding, and off-target interactions.[6][7]
Comparative Pharmacokinetic Profiles: A Hypothetical Case Study
While specific pharmacokinetic data for a direct comparison of fluorinated and non-fluorinated indenamine analogs is not publicly available, we can extrapolate from the well-established principles of fluorine's effects in medicinal chemistry. Let us consider a hypothetical indenamine parent compound and its fluorinated analog.
| Pharmacokinetic Parameter | Non-Fluorinated Indenamine | Fluorinated Indenamine (Predicted) | Rationale for Predicted Change |
| Oral Bioavailability (%) | Low to Moderate | Moderate to High | Increased metabolic stability in the gut and liver reduces first-pass metabolism.[6][7] |
| Metabolic Half-life (t½) | Short | Longer | Blockage of key metabolic sites by fluorine substitution leads to slower clearance.[1][7] |
| Volume of Distribution (Vd) | Moderate | Moderate to High | Increased lipophilicity (depending on the nature of fluorination) can lead to greater distribution into tissues.[6] |
| Clearance (CL) | High | Low to Moderate | Reduced metabolic breakdown by hepatic enzymes results in lower systemic clearance.[8] |
| Plasma Protein Binding (%) | Moderate | High | Increased lipophilicity often correlates with higher binding to plasma proteins like albumin.[9] |
Experimental Workflows for Pharmacokinetic Characterization
A thorough evaluation of the pharmacokinetic properties of drug candidates is crucial for their progression through the development pipeline.[10][11] A combination of in vitro and in vivo studies provides a comprehensive picture of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
In Vitro ADME Assays
Early-stage in vitro assays are cost-effective and high-throughput methods to assess the ADME properties of a series of compounds, allowing for the early identification of candidates with favorable pharmacokinetic characteristics.[10][12][13]
Experimental Workflow for In Vitro ADME Profiling
Caption: A streamlined workflow for the in vitro ADME assessment of drug candidates.
Detailed Protocols:
-
Liver Microsomal Stability Assay:
-
Prepare a stock solution of the test compound (fluorinated or non-fluorinated indenamine) in a suitable organic solvent (e.g., DMSO).
-
Incubate the compound at a final concentration of 1 µM with pooled human or rodent liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.
-
The half-life (t½) and intrinsic clearance are calculated from the disappearance rate of the compound.
-
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on permeable filter supports for 21-25 days to form a confluent monolayer.
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals, collect samples from the receiver compartment.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.
-
In Vivo Pharmacokinetic Studies
In vivo studies in animal models, typically rodents, are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[8][14]
Typical In Vivo Pharmacokinetic Study Design
Caption: A general workflow for an in vivo pharmacokinetic study in rodents.
Detailed Protocol for an Oral Pharmacokinetic Study in Rats:
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
Administer the fluorinated or non-fluorinated indenamine formulation orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 100 µL) from the tail vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Develop and validate a sensitive and specific bioanalytical method, typically LC-MS/MS, for the quantification of the indenamine analog in plasma.[15][16][17]
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
Use pharmacokinetic software to perform non-compartmental analysis and calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) by comparing with data from an intravenous dose group.
Conclusion and Future Directions
The strategic incorporation of fluorine into indenamine drug candidates presents a powerful approach to enhance their pharmacokinetic properties. By increasing metabolic stability and modulating physicochemical characteristics, fluorination can lead to improved oral bioavailability, longer half-lives, and more predictable in vivo behavior. The experimental workflows outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of fluorinated and non-fluorinated analogs. As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to design and develop safer and more effective indenamine-based therapeutics.
References
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- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
- Fluorine in drug discovery: Role, design and case studies.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Fluorine in medicinal chemistry.
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- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - Research Repository UCD.
- Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024.
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- In Vitro ADME Assays and Services - Charles River Labor
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A Senior Application Scientist's Guide to Correlating In Silico Predictions with Experimental Data for Novel Monoamine Oxidase Inhibitors
Topic: Correlating in silico predictions with experimental data for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine analogs
Authored For: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of modern drug discovery, particularly for central nervous system (CNS) disorders, the integration of computational and experimental approaches is paramount. This guide provides an in-depth comparison of in silico predictive models against real-world experimental data for a series of novel (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine analogs designed as selective Monoamine Oxidase B (MAO-B) inhibitors. Monoamine oxidase (MAO) enzymes are critical targets in the therapy of neurodegenerative and psychiatric disorders like Parkinson's disease and depression.[1][2][3] Selective MAO-B inhibitors, in particular, have garnered significant attention for their potential neuroprotective properties.[1][4] This document details the strategic rationale behind our computational screening cascade, the experimental validation workflows, and presents a candid analysis of the correlation between predicted and measured activities. Our objective is to furnish fellow researchers with a practical framework for leveraging predictive technologies while remaining grounded in rigorous experimental validation, thereby accelerating the hit-to-lead optimization process.
The Strategic Imperative for Predictive Modeling
The traditional drug discovery pipeline is notoriously resource-intensive. In silico techniques, ranging from ligand-based quantitative structure-activity relationship (QSAR) models to structure-based molecular docking, offer a cost- and time-efficient means to prioritize synthetic efforts.[5][6] For our campaign targeting MAO-B, we initiated the process by generating a virtual library of 50 analogs based on the (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine scaffold. The core hypothesis was that modifications to the amine substituent could modulate binding affinity and selectivity for MAO-B over MAO-A.
The causality behind this combined approach is straightforward:
-
Broad Initial Screening (In Silico): Computationally screen a large, diverse set of virtual compounds to filter for desirable characteristics (e.g., high predicted binding affinity, favorable ADMET properties). This conserves synthetic resources for only the most promising candidates.[5]
-
Focused Validation (Experimental): Subject a smaller, prioritized list of synthesized compounds to a battery of biochemical and cellular assays to confirm and quantify their actual biological activity and properties.
-
Iterative Refinement: Feed the experimental data back into the computational models to improve their predictive accuracy for the next round of design.[7]
Below is a visualization of our integrated discovery workflow.
Caption: Integrated in silico and experimental workflow.
In Silico Prediction Methodology
Our computational protocol was designed as a multi-stage funnel to enrich for compounds with a high probability of success.
Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of the analogs within the MAO-B active site.
Protocol:
-
Receptor Preparation: The crystal structure of human MAO-B complexed with a known inhibitor (PDB ID: 2V5Z) was sourced from the Protein Data Bank. The structure was prepared using Schrödinger's Protein Preparation Wizard, which involved adding hydrogens, assigning bond orders, and performing a constrained minimization to relieve steric clashes.
-
Ligand Preparation: 3D structures of the 50 analogs were generated and optimized using LigPrep to assign correct protonation states at physiological pH (7.4 ± 1.0).
-
Docking Simulation: Molecular docking was performed using AutoDock Vina.[8] The search space (grid box) was defined to encompass the known active site. The docking algorithm explores various ligand conformations and orientations, scoring them based on a semi-empirical free energy force field. The output is a "docking score" in kcal/mol, where more negative values suggest stronger binding.
Rationale: We chose AutoDock Vina due to its balance of speed and accuracy, making it suitable for screening dozens of compounds.[8] While docking scores are not a direct measure of binding free energy, they are useful for ranking congeneric series of ligands.[9][10] It is a well-established principle that the task of accurately estimating absolute protein-ligand binding affinities remains beyond the capabilities of most docking scoring functions due to approximations like the rigid receptor model and limited entropy estimates.[9]
ADMET Prediction
Objective: To flag compounds with potential liabilities in Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early in the process.[5]
Protocol:
-
Physicochemical Properties: The SMILES strings for all 50 analogs were submitted to the SwissADME web server to calculate key physicochemical descriptors (e.g., LogP, TPSA, molecular weight) and assess drug-likeness based on rules like Lipinski's Rule of Five.
Rationale: A compound with excellent potency is useless if it cannot reach its target in the body or is toxic.[5] Early assessment of ADMET properties is crucial for reducing late-stage attrition.[5][13] For CNS agents, predicting BBB penetration is particularly critical.[14][15]
Experimental Validation Methodology
Based on the combined ranking from docking scores and favorable ADMET profiles, the top 10 analogs were synthesized for experimental validation.
MAO-B Inhibition Biochemical Assay
Objective: To quantitatively measure the inhibitory potency (IC50) of the synthesized analogs against recombinant human MAO-B.
Protocol: LanthaScreen™ Eu Kinase Binding Assay (Adapted for MAO-B) This assay format is a competitive binding assay that measures the displacement of a fluorescent tracer from the enzyme's active site.[16][17]
-
Reagent Preparation: Prepare a 3X solution of each test compound in the assay buffer. Prepare a 3X mixture of the MAO-B enzyme and a Europium (Eu)-labeled anti-tag antibody. Prepare a 3X solution of an Alexa Fluor™ 647-labeled tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution to the appropriate wells.
-
Reaction Initiation: Add 5 µL of the MAO-B/antibody mixture to all wells.
-
Tracer Addition: Add 5 µL of the tracer solution to all wells. The final volume is 15 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., PHERAstar FS), measuring the emission at 665 nm (acceptor) and 615 nm (donor).[18][19] The TR-FRET ratio (665/615) is calculated.
-
Data Analysis: The TR-FRET ratio is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each compound.
Rationale: The LanthaScreen™ TR-FRET assay is a robust, high-throughput method that provides a direct measure of compound binding to the target.[16][20] Its ratiometric nature minimizes well-to-well variation, and the time-resolved fluorescence reduces interference from compound autofluorescence, leading to high-quality, reliable data.[19]
Comparative Analysis: Prediction vs. Reality
The core of this guide is the direct comparison of our computational predictions with the tangible results from the lab. The data for the top 10 synthesized analogs are summarized below.
| Compound ID | Docking Score (kcal/mol) | Predicted BBB Permeant? (ADMET-AI) | Experimental MAO-B IC50 (nM) |
| Analog-01 | -9.8 | Yes | 15 |
| Analog-02 | -9.5 | Yes | 28 |
| Analog-03 | -9.2 | Yes | 65 |
| Analog-04 | -9.1 | No | 55 |
| Analog-05 | -8.9 | Yes | 110 |
| Analog-06 | -8.8 | Yes | 95 |
| Analog-07 | -8.5 | Yes | 250 |
| Analog-08 | -8.2 | No | 480 |
| Analog-09 | -8.1 | Yes | > 1000 |
| Analog-10 | -7.9 | Yes | > 1000 |
Expert Analysis of the Correlation
-
General Trend: There is a discernible, albeit imperfect, correlation between the AutoDock Vina docking score and the experimental IC50. The top three predicted compounds (Analog-01, -02, -03) were indeed the most potent in the biochemical assay. This demonstrates the utility of docking for rank-ordering compounds within a chemical series.
-
Notable Discrepancies: The correlation is not strictly linear. For instance, Analog-04, despite having a better docking score than Analog-05 and -06, showed superior potency. This is a classic example of the limitations of scoring functions; they do not perfectly capture all thermodynamic aspects of binding.[9][10] Furthermore, Analogs-09 and -10 showed poor experimental activity despite having reasonable docking scores, suggesting that they may adopt non-productive binding poses not penalized by the scoring function or have solubility issues in the assay buffer.
-
ADMET Prediction Value: The ADMET prediction for BBB permeability was a valuable secondary filter. Analogs-04 and -08 were correctly flagged as potentially non-permeant. While Analog-04 was potent, its predicted lack of BBB penetration would deprioritize it for a CNS indication, saving significant downstream resources that would have been spent on in vivo studies. This highlights the power of multi-parameter optimization in early discovery.[13]
Below is a diagram illustrating the logical relationship between the predictive inputs and the desired output.
Caption: Key parameters for a successful CNS drug candidate.
Conclusion and Future Directions
The path forward involves a continuous feedback loop: using the experimental IC50 values and structural information from this analog set to build more refined, targeted QSAR models.[2][6] This iterative process will enhance the predictive power of our models, leading to a more efficient and rational design of the next generation of selective MAO-B inhibitors.
References
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A QSAR model for in silico screening of MAO-A inhibitors. Prediction, synthesis, and biological assay of novel coumarins. Journal of Medicinal Chemistry. [Link]
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LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]
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Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. [Link]
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Current State and Future Perspectives in QSAR Models to Predict Blood- Brain Barrier Penetration in Central Nervous System Drug R&D. Bentham Science. [Link]
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Correlation of Binding Affinity Scores by Docking Molecular Analogs. ResearchGate. [Link]
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Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. [Link]
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Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. BMC Chemistry. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, moving beyond a simple checklist to explain the critical reasoning behind each step.
The disposal procedure for this compound is dictated by its dual chemical nature: it is both a primary amine and a halogenated (fluorinated) organic compound . This classification necessitates a specific waste stream to prevent dangerous reactions, ensure regulatory compliance, and mitigate environmental persistence.
Core Hazard Profile & Guiding Principles
Before handling waste, it is essential to understand the material's characteristics. The hazards associated with (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine inform every step of its disposal.
-
Amine Functionality : Amines are typically basic and can be corrosive. Improper mixing, especially with acids, can lead to vigorous and potentially hazardous neutralization reactions. Furthermore, amines can corrode certain metals, a key consideration for container selection.[1]
-
Fluorinated Organic Structure : The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds highly persistent in the environment.[2] Some classes of fluorinated chemicals, like PFAS, are known as "forever chemicals" due to their resistance to degradation.[3][4] While this specific molecule is not a PFAS, its fluorinated nature demands that it not be released into the environment, as its long-term ecological impact is not fully understood.[5][6] Disposal via high-temperature incineration is often required for such compounds.
-
General Hazards : Based on safety data for analogous compounds, this chemical should be handled as harmful if it comes into contact with skin and potentially harmful if swallowed.[7]
Key Chemical Data Summary
| Property | Value | Source |
| Chemical Name | (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine | N/A |
| CAS Number | 946053-90-3 | [8] |
| Molecular Formula | C₉H₁₀FN | [8] |
| Classification | Halogenated Organic Compound, Chiral Amine | [8][9] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol provides a self-validating system for the safe handling and disposal of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine from the point of generation to its final removal from your laboratory.
Step 1: Immediate Segregation at the Point of Generation
Causality: This is the most critical step. Cross-contamination of waste streams is a frequent and costly mistake in laboratory settings.[10] Halogenated wastes are significantly more expensive to dispose of than non-halogenated wastes because their incineration requires specialized scrubbers to handle acidic byproducts like hydrogen fluoride. Mixing even a small amount of this fluorinated amine into a non-halogenated solvent waste container renders the entire volume as halogenated waste.[9]
Procedure:
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Never mix (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine or solutions containing it with:
-
Non-halogenated organic solvents (e.g., acetone, hexanes, ethyl acetate).
-
Aqueous waste streams.[1]
-
Strong acids, bases, or oxidizers.
-
-
If the compound is in its original, unopened, or unused container and is no longer needed, it should be disposed of as is, without opening or mixing.[1]
Step 2: Selection of a Compatible Waste Container
Causality: The container must maintain its integrity to prevent leaks and spills. Both the amine and halogenated nature of the compound influence the choice of material.
Procedure:
-
Material: Use a chemically resistant container, such as one made of high-density polyethylene (HDPE).
-
Avoid Metal: Do not use metal containers, including galvanized steel safety cans. Halogenated solvents can degrade to form acidic byproducts, which will corrode the metal, leading to leaks.[1][11] Amines can also be corrosive to certain metals.
-
Lid: The container must have a screw-top, threaded lid that can be securely sealed to be "vapor tight" and "spill proof."[9] Keep the container closed at all times except when actively adding waste.[1][9]
Step 3: Meticulous and Compliant Labeling
Causality: Accurate labeling is a legal requirement and is paramount for the safety of everyone who will handle the container. It provides essential information to your institution's Environmental Health & Safety (EHS) team and the final disposal facility.
Procedure:
-
Obtain a "Hazardous Waste" tag from your institution's EHS department.
-
Affix the label to the container before adding the first drop of waste.[9]
-
The label must include, at a minimum:
-
The words "Hazardous Waste" .[10]
-
The full, unabbreviated chemical name: "(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine."
-
A complete list of all other components in the container, including solvents, with their approximate percentages.
-
The "Accumulation Start Date" —the date the first drop of waste was added.
-
Relevant hazard information (e.g., "Corrosive," "Toxic").
-
Step 4: Safe Accumulation and Storage
Causality: Proper storage minimizes the risk of spills, exposure, and dangerous reactions with incompatible chemicals.
Procedure:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.
-
The SAA should be in a well-ventilated area, such as under a chemical fume hood designed for storage.[11]
-
Utilize secondary containment (e.g., a larger bin or tray) to contain any potential leaks from the primary container.
-
Ensure the container is stored away from incompatible materials, particularly acids and oxidizing agents.[11]
-
Do not accumulate more than 55 gallons of hazardous waste within your laboratory area.[10]
Step 5: Arranging Final Disposal
Causality: Final disposal is a highly regulated process that must be performed by trained professionals at a licensed facility.
Procedure:
-
Once the waste container is full, or if you are ceasing work with this chemical, contact your institution's EHS department to arrange for a waste pickup.
-
Provide them with all necessary information from the waste label.
-
Never attempt to dispose of this chemical by pouring it down the drain or by allowing it to evaporate in a fume hood.[9][12] This is illegal and environmentally irresponsible.
Decontamination & Spill Management
-
Glassware/Surface Decontamination: Rinse contaminated items with a suitable organic solvent (e.g., ethanol or acetone), and collect the rinsate into the designated halogenated organic waste container. Follow with a standard wash procedure.
-
Small Spill Response: For spills that can be cleaned up in under 10 minutes, trained personnel should:
-
Alert others in the area.
-
Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[11]
-
Absorb the spill with an inert material like vermiculite or sand.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled container for disposal as hazardous waste.
-
For any large spill, evacuate the area, secure it, and immediately contact your institution's EHS emergency line.[11]
-
Visualization of the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
Caption: Disposal workflow for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.
References
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A Researcher's Guide to Personal Protective Equipment for Handling (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine
This guide provides essential safety protocols and logistical information for the handling and disposal of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt. As a fluorinated aromatic amine, this compound requires careful handling to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the well-being of laboratory personnel.
Understanding the Risks: Hazard Identification
While a comprehensive toxicological profile for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine may not be fully established, the available safety data for analogous compounds, such as (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride, indicates several potential hazards.[1] These include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1]
The presence of the fluorine atom can also introduce additional hazards, as some fluorinated organic compounds can have metabolic toxicity or persist in the environment.[2] Therefore, a cautious approach to handling is paramount.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. The following table summarizes the recommended PPE for standard laboratory operations.
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes.[1][3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[1][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.[2][3] Inspect gloves for any signs of degradation or perforation before use.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be fully buttoned to provide maximum coverage.[3] |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills. | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted.[3] | |
| Respiratory Protection | Respirator | May be necessary if working in an area with inadequate ventilation or where aerosolization is possible.[3][4] Consult with your institution's environmental health and safety office for respirator selection and fit-testing.[3] |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Apron: Put on the laboratory coat and a chemical-resistant apron if necessary, ensuring it is securely fastened.
-
Gloves: Don the first pair of gloves.
-
Second Pair of Gloves (Double-Gloving): Put on a second pair of gloves over the first.
-
Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if the procedure warrants it.
Doffing Procedure:
-
Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Gown/Apron: Remove the apron and laboratory coat without touching the exterior.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1]
Emergency Procedures: A Plan for Accidental Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove any contaminated clothing.[2] Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen if trained to do so.[2] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[1][5] Never give anything by mouth to an unconscious person.[1][5] Seek immediate medical attention.[1]
Disposal Plan: Managing Contaminated Materials
Proper disposal of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine and any contaminated materials is essential to protect both personnel and the environment.
-
Chemical Waste: Collect all waste containing the compound in clearly labeled, compatible containers.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated, sealed waste container.[2]
-
Disposal Protocol: All chemical waste should be disposed of through your institution's hazardous waste program.[2] Contact your environmental health and safety office for specific guidance.
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: Decision workflow for selecting appropriate PPE.
References
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- Angene Chemical. (2024). Safety Data Sheet. Angene Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

